Product packaging for Gimeracil-13C3(Cat. No.:)

Gimeracil-13C3

Cat. No.: B13444100
M. Wt: 148.52 g/mol
InChI Key: ZPLQIPFOCGIIHV-VWNJCJTFSA-N
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Description

Gimeracil-13C3 is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 148.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNO2 B13444100 Gimeracil-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

148.52 g/mol

IUPAC Name

5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1

InChI Key

ZPLQIPFOCGIIHV-VWNJCJTFSA-N

Isomeric SMILES

C1=[13C]([13C](=[13CH]NC1=O)Cl)O

Canonical SMILES

C1=C(C(=CNC1=O)Cl)O

Origin of Product

United States

Foundational & Exploratory

Gimeracil-13C3: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil is a critical component of combination chemotherapy regimens, primarily valued for its role as a potent and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD). This inhibition serves to enhance the therapeutic efficacy of fluoropyrimidine-based anticancer drugs, such as 5-fluorouracil (5-FU), by preventing their rapid metabolic degradation. More recent research has also elucidated a secondary mechanism of action involving the inhibition of homologous recombination, a key DNA repair pathway, which contributes to the radiosensitizing effects of Gimeracil. This technical guide provides an in-depth exploration of the dual mechanisms of action of Gimeracil, with a focus on its isotopically labeled form, Gimeracil-13C3. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction

Gimeracil, chemically known as 5-chloro-2,4-dihydroxypyridine, is a key pharmacological agent used in oncology. It is a component of the oral fluoropyrimidine anticancer drug S-1, which also contains tegafur (a prodrug of 5-FU) and oteracil.[1] The primary rationale for its inclusion in this combination therapy is to modulate the pharmacokinetics of 5-FU, thereby increasing its bioavailability and therapeutic window. This compound is a stable isotope-labeled version of Gimeracil, where three carbon atoms are replaced with carbon-13.[2][3] This labeled compound is an invaluable tool in research and clinical settings, particularly for pharmacokinetic studies, as it allows for precise quantification and differentiation from the unlabeled drug using mass spectrometry.[4]

Primary Mechanism of Action: Dihydropyrimidine Dehydrogenase (DPD) Inhibition

The principal mechanism of action of Gimeracil is the potent and reversible inhibition of dihydropyrimidine dehydrogenase (DPD).[4] DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU, responsible for converting over 80% of an administered dose into its inactive metabolite, dihydrofluorouracil (DHFU). By blocking DPD activity, Gimeracil significantly increases the plasma concentration and prolongs the half-life of 5-FU, leading to enhanced antitumor effects. This allows for the administration of lower doses of 5-FU, which can reduce the incidence and severity of dose-limiting toxicities.

Quantitative Data: Inhibitory Potency and Pharmacokinetics

The following tables summarize key quantitative parameters related to the DPD-inhibiting activity and pharmacokinetics of Gimeracil.

ParameterValueReference(s)
DPD Inhibition
IC5095 nM
Pharmacokinetics (as part of S-1)
Time to Peak Plasma Concentration (Tmax)0.5 - 1 h
Plasma Protein Binding32.2%
Elimination Half-Life (t1/2)Not explicitly stated for Gimeracil alone
MetabolismMinimally metabolized
Primary Route of ExcretionRenal

Table 1: Key Pharmacological Parameters of Gimeracil

ComponentTmax (h)Cmax (ng/mL)AUC (ng·h/mL)
Tegafur~2~173.6-
Gimeracil ~1.5 ~13.3 -
Oteracil~2~135.4-

Table 2: Pharmacokinetic Parameters of S-1 Components in Rats Following Oral Administration. Note: These values are from a single study in rats and may not be directly comparable to human pharmacokinetics.

Signaling Pathway: 5-FU Metabolism and DPD Inhibition

The following diagram illustrates the metabolic pathway of 5-FU and the inhibitory action of Gimeracil.

Gimeracil_DPD_Inhibition Mechanism of Gimeracil-Mediated DPD Inhibition cluster_2 Gimeracil Action Tegafur Tegafur (Prodrug) FiveFU 5-Fluorouracil (5-FU) Tegafur->FiveFU Metabolic Conversion ActiveMetabolites Active Metabolites (FdUMP, FdUTP, FUTP) FiveFU->ActiveMetabolites Anabolic Pathway DNA_RNA_Damage DNA/RNA Damage & Cell Death ActiveMetabolites->DNA_RNA_Damage Inhibition of Thymidylate Synthase Incorporation into DNA/RNA DPD Dihydropyrimidine Dehydrogenase (DPD) DHFU Dihydrofluorouracil (DHFU) (Inactive Metabolite) DPD->DHFU Catabolism FiveFU_cat 5-Fluorouracil (5-FU) FiveFU_cat->DPD Gimeracil Gimeracil Gimeracil->DPD Reversible Inhibition

Caption: Gimeracil's inhibition of DPD, enhancing 5-FU's therapeutic effect.

Secondary Mechanism of Action: Inhibition of Homologous Recombination

Beyond its well-established role as a DPD inhibitor, Gimeracil has been shown to possess a secondary mechanism of action: the inhibition of homologous recombination (HR). HR is a critical DNA repair pathway responsible for the error-free repair of DNA double-strand breaks (DSBs). By inhibiting HR, Gimeracil can enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation. This radiosensitizing effect is particularly relevant in the context of combination cancer therapies.

Logical Relationship: Gimeracil's Impact on DNA Repair

The diagram below outlines the logical relationship between Gimeracil, DNA damage, and the inhibition of the homologous recombination repair pathway.

Gimeracil_HR_Inhibition Gimeracil's Inhibition of Homologous Recombination DNA_Damage DNA Double-Strand Break (DSB) (e.g., from radiation) HR_Pathway Homologous Recombination (HR) Repair Pathway DNA_Damage->HR_Pathway activates Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis induces Cell_Survival Cell Survival HR_Pathway->Cell_Survival promotes HR_Pathway->Apoptosis prevents Gimeracil Gimeracil Gimeracil->HR_Pathway Inhibits

Caption: Gimeracil inhibits homologous recombination, leading to increased cell death.

Experimental Protocols

The following are generalized protocols for assessing the key mechanisms of action of Gimeracil. These should be adapted and optimized for specific experimental conditions.

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Gimeracil on DPD activity in vitro.

Materials:

  • Recombinant human DPD enzyme

  • 5-Fluorouracil (5-FU)

  • Gimeracil or this compound

  • NADPH

  • Potassium phosphate buffer

  • HPLC system with UV detection or LC-MS/MS

Procedure:

  • Enzyme Reaction Preparation:

    • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the DPD enzyme in a microcentrifuge tube.

    • Prepare a range of Gimeracil concentrations to be tested.

    • Add the desired concentration of Gimeracil or vehicle control to the reaction mixture.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 5-FU to the pre-incubated mixture.

  • Incubation and Termination:

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis:

    • Centrifuge the terminated reaction to pellet precipitated proteins.

    • Analyze the supernatant for the concentration of the 5-FU metabolite, dihydrofluorouracil (DHFU), using HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of DPD inhibition for each Gimeracil concentration relative to the vehicle control.

    • Determine the IC50 value of Gimeracil by plotting the percentage of inhibition against the logarithm of the Gimeracil concentration and fitting the data to a dose-response curve.

Homologous Recombination (HR) Inhibition Assay (e.g., γ-H2AX Foci Formation Assay)

This protocol describes a method to assess the effect of Gimeracil on the repair of DNA double-strand breaks via homologous recombination.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Gimeracil

  • Ionizing radiation source (e.g., X-ray irradiator)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with various concentrations of Gimeracil or a vehicle control for a predetermined time (e.g., 24 hours).

  • Induction of DNA Damage:

    • Expose the treated cells to a specific dose of ionizing radiation (e.g., 2 Gy) to induce DNA double-strand breaks.

  • Post-Irradiation Incubation:

    • Allow the cells to recover for different time points (e.g., 1, 4, 24 hours) to allow for DNA repair.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate the cells with a primary antibody against γ-H2AX, a marker for DNA double-strand breaks.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus for each treatment condition and time point.

  • Data Interpretation:

    • A sustained high number of γ-H2AX foci in Gimeracil-treated cells compared to the control at later time points indicates an inhibition of DNA repair, consistent with the inhibition of homologous recombination.

Role of this compound in Mechanistic Studies

This compound serves as a crucial internal standard for the accurate quantification of Gimeracil in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). In mechanistic and pharmacokinetic studies, the co-administration of unlabeled Gimeracil and a known amount of this compound allows for precise determination of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The distinct mass-to-charge ratio of the 13C-labeled compound enables its differentiation from the endogenous and administered unlabeled Gimeracil, correcting for variations in sample preparation and instrument response.

Experimental Workflow: Pharmacokinetic Analysis using this compound

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.

PK_Workflow Pharmacokinetic Study Workflow with this compound cluster_0 Dosing and Sampling cluster_1 Sample Preparation cluster_2 Analysis and Data Processing Dosing Administer Gimeracil to subject Sampling Collect biological samples (e.g., plasma) at various time points Dosing->Sampling Spiking Spike samples with This compound (Internal Standard) Sampling->Spiking Extraction Extract Gimeracil and This compound Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Gimeracil based on the ratio to this compound LCMS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

References

Gimeracil-13C3 as a Dihydropyrimidine Dehydrogenase (DPD) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, gimeracil increases the bioavailability and efficacy of 5-FU. The stable isotope-labeled form, Gimeracil-13C3, serves as a critical tool in preclinical and clinical research, particularly in pharmacokinetic studies and metabolic pathway analysis. This technical guide provides an in-depth overview of this compound as a DPD inhibitor, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use.

Introduction

Fluoropyrimidines, such as 5-fluorouracil (5-FU), are cornerstones in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[1] However, the efficacy of 5-FU is often limited by its rapid catabolism by dihydropyrimidine dehydrogenase (DPD), with over 80% of the administered dose being quickly degraded.[2] This rapid breakdown leads to a short half-life and variable systemic exposure, necessitating high doses that can cause severe toxicity.

Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent and reversible inhibitor of DPD.[3][4] It is a key component of the oral fluoropyrimidine anticancer drug S-1, where it is combined with tegafur (a 5-FU prodrug) and oteracil.[3] By competitively inhibiting DPD, gimeracil prevents the degradation of 5-FU, leading to sustained and higher plasma concentrations of the active drug, thereby enhancing its antitumor activity.

This compound is a stable isotope-labeled version of gimeracil, where three carbon atoms are replaced with the heavy isotope ¹³C. This labeling does not alter the chemical or biological properties of the molecule but allows for its precise detection and quantification by mass spectrometry. This compound is invaluable as an internal standard in bioanalytical methods for pharmacokinetic studies of gimeracil and is a powerful tracer for metabolic research to elucidate the effects of DPD inhibition on pyrimidine metabolism.

Mechanism of Action

Gimeracil's primary mechanism of action is the potent and selective inhibition of dihydropyrimidine dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including uracil, thymine, and the chemotherapeutic agent 5-FU.

Gimeracil acts as a competitive inhibitor, binding to the active site of the DPD enzyme and preventing it from metabolizing its natural substrates and 5-FU. This inhibition leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU, allowing for more sustained exposure of tumor cells to the cytotoxic drug.

Beyond its role in enhancing 5-FU efficacy, research suggests that gimeracil may also have radiosensitizing effects by inhibiting the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. This dual action makes gimeracil a compound of significant interest in oncology.

Quantitative Data

DPD Inhibition Data

The inhibitory potency of gimeracil against DPD has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.

ParameterValueCell Line/SystemReference
IC50 (without Gimeracil)59.0 ± 14.3 µMTE-5R (5-FU resistant esophageal cancer cells)
IC50 (with Gimeracil)20.8 ± 9.2 µMTE-5R (5-FU resistant esophageal cancer cells)
IC50 (without Gimeracil)4.8 ± 0.9 µMTE-5 (parental esophageal cancer cells)
IC50 (with Gimeracil)4.9 ± 0.9 µMTE-5 (parental esophageal cancer cells)

Note: The addition of gimeracil significantly reduced the 5-FU resistance in TE-5R cells.

Pharmacokinetic Parameters of Gimeracil (as part of S-1 formulation)

Pharmacokinetic studies of the S-1 formulation provide insight into the absorption, distribution, metabolism, and excretion of gimeracil in humans.

ParameterValue (Mean ± SD)ConditionsReference
Cmax (ng/mL)374.9 ± 103.0Single oral dose of 60 mg S-1
tmax (hr)1.0 (median)Single oral dose of 50 mg S-1
AUC₀₋t (ng·h/mL)1341.6 ± 316.3Single oral dose in Korean cancer patients
t½ (hr)7.8 ± 5.1Single oral dose of 60 mg S-1

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t½: Elimination half-life.

Experimental Protocols

In Vitro DPD Inhibition Assay

This protocol describes a method to determine the inhibitory effect of gimeracil on DPD activity in cell lysates.

Materials:

  • Cell line expressing DPD (e.g., human liver cancer cells, colorectal cancer cells)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • DPD enzyme reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)

  • 5-Fluorouracil (5-FU) solution

  • Gimeracil or this compound solution

  • NADPH solution

  • Internal standard (e.g., 5-chlorouracil)

  • Quenching solution (e.g., ice-cold perchloric acid)

  • LC-MS/MS system

Procedure:

  • Cell Lysate Preparation: Culture cells to 80-90% confluency. Harvest cells, wash with PBS, and lyse using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic fraction with DPD.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA assay or a similar method.

  • Inhibition Assay: a. In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 50 µg), DPD reaction buffer, and varying concentrations of Gimeracil (or this compound). Include a control with no inhibitor. b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the enzymatic reaction by adding 5-FU (substrate) and NADPH (cofactor). A typical final concentration for 5-FU is around its Km value for DPD. d. Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an ice-cold quenching solution.

  • Sample Preparation for LC-MS/MS: a. Add the internal standard to each reaction tube. b. Centrifuge the samples to precipitate proteins. c. Transfer the supernatant to a new tube and prepare for LC-MS/MS analysis (e.g., by dilution or solid-phase extraction).

  • LC-MS/MS Analysis: Quantify the amount of the DPD-mediated 5-FU catabolite (e.g., dihydro-5-fluorouracil, FUH2) produced in each reaction.

  • Data Analysis: Calculate the rate of FUH2 formation for each Gimeracil concentration. Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Pharmacokinetic Analysis of Gimeracil using this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of gimeracil in plasma samples by LC-MS/MS.

Materials:

  • Plasma samples from subjects administered a gimeracil-containing formulation.

  • This compound solution of a known concentration (internal standard, IS).

  • Acetonitrile (for protein precipitation).

  • Formic acid.

  • LC-MS/MS system with a C18 column.

Procedure:

  • Sample Preparation: a. Thaw frozen plasma samples at room temperature. b. To a 200 µL aliquot of plasma in a polypropylene tube, add 10 µL of the this compound internal standard solution (e.g., 5000 ng/mL). c. Add 1 mL of acetonitrile to precipitate plasma proteins. d. Vortex the mixture for 5 minutes. e. Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of 50% acetonitrile solution. h. Centrifuge again to remove any remaining particulates.

  • LC-MS/MS Analysis: a. Inject a small aliquot (e.g., 3 µL) of the prepared sample into the LC-MS/MS system. b. Chromatographic Separation: Use a C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid in water. c. Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Gimeracil: m/z 145.9 → 128.0
    • This compound (IS): m/z 149.0 → 130.9

  • Data Analysis: a. Construct a calibration curve by analyzing plasma samples spiked with known concentrations of gimeracil and a fixed concentration of the this compound IS. b. Determine the concentration of gimeracil in the unknown samples by comparing the peak area ratio of gimeracil to the this compound IS against the calibration curve. c. Calculate pharmacokinetic parameters such as Cmax, tmax, AUC, and t½ using non-compartmental analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

Pyrimidine_Catabolism cluster_pyrimidine Pyrimidine Bases cluster_dihydro Dihydropyrimidines cluster_beta Beta-Amino Acids Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine DPD 5-FU 5-FU Dihydro-5-FU Dihydro-5-FU 5-FU->Dihydro-5-FU DPD Beta-Alanine Beta-Alanine Dihydrouracil->Beta-Alanine Dihydropyrimidinase Beta-Aminoisobutyrate Beta-Aminoisobutyrate Dihydrothymine->Beta-Aminoisobutyrate Dihydropyrimidinase Alpha-fluoro-beta-alanine Alpha-fluoro-beta-alanine Dihydro-5-FU->Alpha-fluoro-beta-alanine Dihydropyrimidinase Gimeracil Gimeracil DPD DPD Gimeracil->DPD Inhibition

DNA_DSB_Repair cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR Homologous Recombination (HR) DNA Double-Strand Break DNA Double-Strand Break Ku70/80 Ku70/80 DNA Double-Strand Break->Ku70/80 MRN Complex MRN Complex DNA Double-Strand Break->MRN Complex DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs Artemis Artemis DNA-PKcs->Artemis Ligase IV/XRCC4 Ligase IV/XRCC4 Artemis->Ligase IV/XRCC4 Repaired DNA (Error-prone) Repaired DNA (Error-prone) Ligase IV/XRCC4->Repaired DNA (Error-prone) Resection Resection MRN Complex->Resection Gimeracil Inhibition RPA RPA Resection->RPA Gimeracil Inhibition RAD51 RAD51 RPA->RAD51 Gimeracil Inhibition Strand Invasion Strand Invasion RAD51->Strand Invasion DNA Synthesis DNA Synthesis Strand Invasion->DNA Synthesis Holliday Junction Resolution Holliday Junction Resolution DNA Synthesis->Holliday Junction Resolution Repaired DNA (Error-free) Repaired DNA (Error-free) Holliday Junction Resolution->Repaired DNA (Error-free) Gimeracil_HR Gimeracil

DPD_Inhibition_Workflow Start Start Prepare Cell Lysate Prepare Cell Lysate Start->Prepare Cell Lysate Quantify Protein Quantify Protein Prepare Cell Lysate->Quantify Protein Set up Reactions Set up Reactions Quantify Protein->Set up Reactions Control (No Inhibitor) Control (No Inhibitor) Set up Reactions->Control (No Inhibitor) Gimeracil (Varying Conc.) Gimeracil (Varying Conc.) Set up Reactions->Gimeracil (Varying Conc.) Pre-incubation (37°C) Pre-incubation (37°C) Control (No Inhibitor)->Pre-incubation (37°C) Gimeracil (Varying Conc.)->Pre-incubation (37°C) Add 5-FU and NADPH Add 5-FU and NADPH Pre-incubation (37°C)->Add 5-FU and NADPH Incubate (37°C) Incubate (37°C) Add 5-FU and NADPH->Incubate (37°C) Quench Reaction Quench Reaction Incubate (37°C)->Quench Reaction Prepare for LC-MS/MS Prepare for LC-MS/MS Quench Reaction->Prepare for LC-MS/MS LC-MS/MS Analysis LC-MS/MS Analysis Prepare for LC-MS/MS->LC-MS/MS Analysis Data Analysis (IC50) Data Analysis (IC50) LC-MS/MS Analysis->Data Analysis (IC50) End End Data Analysis (IC50)->End

Conclusion

Gimeracil is a pivotal component in modern fluoropyrimidine-based chemotherapy, significantly enhancing the therapeutic window of 5-FU by inhibiting its primary catabolic enzyme, DPD. The stable isotope-labeled analog, this compound, is an indispensable tool for researchers and drug developers, enabling precise pharmacokinetic assessments and sophisticated metabolic tracing studies. The data and protocols presented in this guide offer a comprehensive resource for professionals working to advance our understanding and application of DPD inhibitors in cancer therapy. Further research into the dual mechanisms of DPD and homologous recombination inhibition by gimeracil may unveil new therapeutic strategies and combination therapies to improve patient outcomes.

References

The Pivotal Role of Gimeracil-13C3 in the S-1 Formulation for Gastric Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1 is a third-generation oral fluoropyrimidine anticancer drug that has become a cornerstone in the treatment of advanced gastric cancer, particularly in East Asia. Its formulation is a carefully designed combination of three components: Tegafur, a prodrug of 5-fluorouracil (5-FU); Gimeracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor; and Oteracil, which inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract. This guide provides a detailed technical overview of the critical role of Gimeracil, with a specific mention of its isotopically labeled form, Gimeracil-13C3, within the S-1 formulation for the management of gastric cancer.

The Tripartite Composition of S-1

The efficacy and tolerability of S-1 are a direct result of the synergistic action of its three components, present in a molar ratio of 1:0.4:1 (Tegafur:Gimeracil:Oteracil)[1].

  • Tegafur: A prodrug that is gradually converted to the cytotoxic agent 5-fluorouracil (5-FU) in the body, primarily by the hepatic enzyme CYP2A6.

  • Gimeracil (5-chloro-2,4-dihydroxypyridine): A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.

  • Oteracil (potassium oxonate): An inhibitor of orotate phosphoribosyltransferase (OPRT), which is primarily distributed in the gastrointestinal tract. It reduces the local phosphorylation of 5-FU to its active metabolites, thereby mitigating gastrointestinal toxicities such as diarrhea and mucositis[1][2][3].

Core Function of Gimeracil: DPD Inhibition

The central role of Gimeracil in the S-1 formulation is the potent and reversible inhibition of dihydropyrimidine dehydrogenase (DPD)[4]. DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites. By inhibiting DPD, Gimeracil achieves two critical pharmacokinetic objectives:

  • Increased Bioavailability of 5-FU: Gimeracil prevents the rapid degradation of 5-FU, leading to significantly higher and more sustained plasma concentrations of the active drug.

  • Reduced Inter-individual Variability: DPD activity can vary considerably among individuals due to genetic polymorphisms. Gimeracil helps to normalize the exposure to 5-FU, leading to more predictable therapeutic outcomes.

The inhibitory effect of Gimeracil on DPD is highly potent, with a reported 50% inhibitory concentration (IC50) of 95 nM in vitro. This potent inhibition allows for the administration of a lower dose of Tegafur compared to other oral fluoropyrimidines, while still achieving therapeutic concentrations of 5-FU.

This compound: A Tool for Precision Pharmacokinetics

This compound is a stable isotope-labeled version of Gimeracil. In pharmacokinetic studies, it serves as an ideal internal standard for the quantification of Gimeracil in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it corrects for variations in sample preparation and instrument response, ensuring the highest degree of accuracy and precision in determining the concentration of the unlabeled drug.

Quantitative Impact of Gimeracil on 5-FU Pharmacokinetics

The inclusion of Gimeracil in the S-1 formulation has a profound and quantifiable impact on the pharmacokinetic profile of 5-FU. Studies have demonstrated that co-administration of Gimeracil with a 5-FU prodrug leads to a dramatic increase in the plasma concentration of 5-FU.

Pharmacokinetic ParameterEffect of GimeracilFold Increase (Approximate)Reference
AUC (Area Under the Curve) of 5-FU Significantly Increased20-fold
Cmax (Maximum Concentration) of 5-FU Significantly IncreasedVaries by study
t1/2 (Half-life) of 5-FU ProlongedVaries by study

Note: The exact fold increase can vary depending on the patient population, dosage, and specific study design.

Signaling Pathways and Experimental Workflows

Mechanism of Action of S-1 Components

The following diagram illustrates the interplay between Tegafur, Gimeracil, and Oteracil in the S-1 formulation.

S1_Mechanism cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_systemic_circulation Systemic Circulation & Liver cluster_tumor_cell Tumor Cell S1 S-1 Formulation (Tegafur, Gimeracil, Oteracil) Tegafur_GI Tegafur S1->Tegafur_GI Gimeracil_GI Gimeracil S1->Gimeracil_GI Oteracil_GI Oteracil S1->Oteracil_GI FU_GI 5-FU Tegafur_GI->FU_GI Minor Conversion Tegafur_Circ Tegafur Tegafur_GI->Tegafur_Circ Absorption Gimeracil_Circ Gimeracil Gimeracil_GI->Gimeracil_Circ Absorption OPRT OPRT Oteracil_GI->OPRT Inhibits FUMP_GI FUMP (Gastrointestinal Toxicity) OPRT->FUMP_GI Phosphorylation FU_GI->OPRT CYP2A6 CYP2A6 (Liver) Tegafur_Circ->CYP2A6 DPD DPD (Liver) Gimeracil_Circ->DPD Inhibits FU_Circ 5-FU CYP2A6->FU_Circ Metabolism FU_Circ->DPD FU_Tumor 5-FU FU_Circ->FU_Tumor Uptake Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Degradation Anabolism Anabolic Pathways FU_Tumor->Anabolism FdUMP FdUMP Anabolism->FdUMP FUTP FUTP Anabolism->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Func RNA Function FUTP->RNA_Func Incorporated into, disrupts function DNA_Synth DNA Synthesis & Repair TS->DNA_Synth Required for FU_Pathway cluster_anabolism Anabolic Conversion cluster_cytotoxicity Cytotoxic Mechanisms FU 5-Fluorouracil (5-FU) FUMP 5-Fluorouridine Monophosphate (FUMP) FU->FUMP via OPRT FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUMP 5-Fluoro-2'-deoxyuridine Monophosphate (FdUMP) FUDP->FdUMP via Ribonucleotide Reductase RNA_Damage RNA Dysfunction (incorporation of FUTP) FUTP->RNA_Damage TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA_Damage DNA Damage (inhibition of DNA synthesis) TS->DNA_Damage

References

Gimeracil-13C3: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Gimeracil-13C3. This compound is the isotopically labeled version of Gimeracil, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2] The incorporation of three carbon-13 isotopes makes this compound an invaluable tool, primarily as an internal standard in pharmacokinetic and bioequivalence studies involving Gimeracil, often part of the oral fluoropyrimidine derivative S-1.[3][4]

Core Chemical Properties

While specific experimental data for the 13C3 labeled variant is limited, the fundamental chemical properties are expected to be comparable to its unlabeled counterpart, Gimeracil. The key distinction lies in the molecular weight, a critical feature for its use in mass spectrometry-based analytical methods.

PropertyValueSource
Chemical Name 5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3[5]
Synonyms Gimestat-13C3, CDHP-13C3
CAS Number 1184979-29-0
Molecular Formula C₂(¹³C)₃H₄ClNO₂
Molecular Weight 148.52 g/mol
Appearance Off-White Solid
Melting Point 274 °C
Solubility Solubilities of gimeracil in aqueous co-solvent mixtures of isopropanol, N,N-dimethylformamide (DMF), ethylene glycol (EG) and dimethylsulfoxide (DMSO) were investigated. Experimental solubility increased with increasing temperature and mass fraction of each co-solvent.

Stability Profile of Gimeracil

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. Studies on Gimeracil have shown it to be a remarkably stable compound under a variety of stress conditions, with the notable exception of oxidative stress.

Stress ConditionObservations
Acidic Hydrolysis Stable.
Alkaline Hydrolysis Stable.
Thermal Degradation Stable.
Photolytic Degradation Stable.
Oxidative Stress Significant degradation observed, leading to the formation of multiple degradation products.

Experimental Protocols

The following section details the methodologies employed in forced degradation studies of Gimeracil, which are essential for assessing its stability and for the development of stability-indicating analytical methods.

Forced Degradation Experimental Protocol

A typical forced degradation study for Gimeracil involves subjecting the compound to various stress conditions as mandated by ICH guidelines (Q1A (R2) and Q1B) to identify potential degradation products and pathways.

ParameterDescription
Objective To assess the intrinsic stability of Gimeracil under various stress conditions.
Stress Conditions
Acid HydrolysisGimeracil solution is treated with an acid (e.g., 0.1 N HCl) and heated.
Alkaline HydrolysisGimeracil solution is treated with a base (e.g., 0.1 N NaOH) at room temperature.
Oxidative DegradationGimeracil solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
Thermal DegradationGimeracil solid is exposed to high temperatures (e.g., 60-100°C).
Photolytic DegradationGimeracil solid or solution is exposed to UV and visible light.
Analytical Method A stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is used to separate the parent drug from any degradation products.
ColumnWaters C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
Mobile PhaseA mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1M KH₂PO₄, pH 4.0 or 0.1% formic acid).
DetectionUV detection at a specified wavelength (e.g., 275 nm).
Flow RateTypically 1 mL/min.
Outcome Identification and characterization of degradation products, often using Liquid Chromatography-Mass Spectrometry (LC-MS), to understand the degradation pathways.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate key workflows and the mechanism of action related to Gimeracil.

Gimeracil_Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analytical Workflow cluster_results Outcome Acid Acid Hydrolysis HPLC RP-HPLC / UPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Exposure Thermal->HPLC Photo Photolytic Exposure Photo->HPLC Sample Gimeracil Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo Stable Stability Confirmed HPLC->Stable No significant change Degraded Degradation Observed HPLC->Degraded New peaks appear LCMS LC-MS for Identification Pathway Degradation Pathway Elucidated LCMS->Pathway Degraded->LCMS

Caption: Workflow for Forced Degradation Study of Gimeracil.

Gimeracil_Mechanism_of_Action cluster_drug S-1 Oral Chemotherapy cluster_metabolism Metabolic Pathway cluster_effect Therapeutic Effect Tegafur Tegafur (Prodrug) FU 5-Fluorouracil (5-FU) Active Drug Tegafur->FU Metabolized to Gimeracil Gimeracil DPYD DPYD Enzyme Gimeracil->DPYD Inhibits Inactive Inactive Metabolite FU->Inactive Degraded by Cancer Cancer Cell FU->Cancer Acts on Apoptosis Cell Death Cancer->Apoptosis Induces

References

In-Depth Technical Guide: Synthesis and Purification of Gimeracil-¹³C₃ for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Gimeracil (Gimeracil-¹³C₃), intended for use in research and drug development. The methodologies outlined herein are based on established synthetic routes for the unlabeled compound and general principles of isotopic labeling.

Introduction to Gimeracil and Isotopic Labeling

Gimeracil is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2][3][4] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-cancer efficacy.[1] Gimeracil is a component of the oral anti-cancer drug S-1, which also contains tegafur (a prodrug of 5-FU) and oteracil.

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their corresponding isotope. In the case of Gimeracil-¹³C₃, three carbon atoms are replaced with the stable isotope carbon-13. This labeling allows researchers to trace the molecule's metabolic fate, quantify its concentration in biological samples using mass spectrometry, and elucidate its mechanism of action without significantly altering its chemical properties.

Proposed Synthesis of Gimeracil-¹³C₃

This guide proposes a synthetic route starting from a custom-synthesized, ¹³C₃-labeled pyridine derivative. The general strategy involves the construction of the substituted pyridinone ring system incorporating the ¹³C atoms, followed by chlorination and demethylation.

Proposed ¹³C₃-labeled Precursor: A plausible starting material would be a pyridine ring with three ¹³C atoms at specific positions that will be retained in the final Gimeracil structure. For the purpose of this guide, we will assume the availability of a custom-synthesized 2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine.

Experimental Protocol: Synthesis

Step 1: Chlorination of 2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine

  • Reaction: The labeled 2,4-dimethoxypyridine is subjected to chlorination to introduce chlorine atoms at the 3 and 5 positions of the pyridine ring.

  • Reagents and Conditions:

    • Starting Material: 2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine

    • Chlorinating Agent: N-chlorosuccinimide (NCS)

    • Solvent: Acetonitrile

    • Temperature: Room temperature

    • Reaction Time: 12-24 hours

  • Procedure: To a solution of 2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine in acetonitrile, N-chlorosuccinimide (2.2 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure.

  • Work-up: The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 3,5-dichloro-2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine.

Step 2: Demethylation of 3,5-dichloro-2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine

  • Reaction: The methoxy groups of the dichlorinated intermediate are removed to form the corresponding dihydroxypyridine.

  • Reagents and Conditions:

    • Starting Material: 3,5-dichloro-2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine

    • Reagent: Pyridine hydrochloride

    • Temperature: 180-200 °C

    • Reaction Time: 2-4 hours

  • Procedure: The crude 3,5-dichloro-2,4-dimethoxy-[2,3,4-¹³C₃]-pyridine is mixed with an excess of pyridine hydrochloride. The mixture is heated to 180-200 °C and stirred for 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is treated with water. The resulting precipitate, 3,5-dichloro-2,4-dihydroxy-[2,3,4-¹³C₃]-pyridine, is collected by filtration, washed with water, and dried.

Step 3: Dechlorination to Gimeracil-¹³C₃

  • Reaction: Selective removal of the chlorine atom at the 3-position is performed to yield the final product.

  • Reagents and Conditions:

    • Starting Material: 3,5-dichloro-2,4-dihydroxy-[2,3,4-¹³C₃]-pyridine

    • Reducing Agent: Sodium iodide

    • Solvent: Acetic acid

    • Temperature: 60 °C

    • Reaction Time: 4-8 hours

  • Procedure: 3,5-dichloro-2,4-dihydroxy-[2,3,4-¹³C₃]-pyridine is dissolved in acetic acid, and sodium iodide (1.2 equivalents) is added. The mixture is heated to 60 °C and stirred until the reaction is complete.

  • Work-up: The reaction mixture is cooled and poured into a solution of sodium thiosulfate to quench the excess iodine. The precipitate is collected by filtration, washed with water, and dried to give crude Gimeracil-¹³C₃.

Purification of Gimeracil-¹³C₃

Purification of the final isotopically labeled compound is crucial to remove any unlabeled or partially labeled species, as well as other impurities. Due to the polar nature of Gimeracil, reversed-phase high-performance liquid chromatography (HPLC) is a suitable purification method.

Experimental Protocol: Purification
  • Method: Preparative Reversed-Phase HPLC

  • Column: A C18 column suitable for preparative scale purification.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid. The gradient is optimized to achieve good separation of Gimeracil-¹³C₃ from its impurities.

  • Detection: UV detection at a wavelength where Gimeracil absorbs strongly (e.g., ~280 nm).

  • Procedure:

    • The crude Gimeracil-¹³C₃ is dissolved in a minimal amount of the initial mobile phase.

    • The solution is injected onto the preparative HPLC column.

    • Fractions are collected as the compound elutes.

    • The fractions containing the pure product are identified by analytical HPLC or LC-MS.

    • The pure fractions are pooled and the solvent is removed by lyophilization to yield pure Gimeracil-¹³C₃.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized Gimeracil-¹³C₃ must be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of Gimeracil-¹³C₃ and to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion peak and its isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the chemical structure. The spectrum is expected to be similar to that of unlabeled Gimeracil.

    • ¹³C NMR: To confirm the positions of the ¹³C labels and to provide information on the isotopic enrichment. The signals for the labeled carbon atoms will be significantly enhanced.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of Gimeracil-¹³C₃, based on typical yields for multi-step syntheses of labeled compounds and the reported yield for unlabeled Gimeracil.

ParameterExpected ValueMethod of Determination
Overall Yield 15-30%Gravimetric analysis
Chemical Purity >98%HPLC-UV
Isotopic Enrichment >99 atom % ¹³CMass Spectrometry
Molecular Weight 148.55 g/mol Mass Spectrometry

Diagrams

Gimeracil's Mechanism of Action

Gimeracil_Mechanism cluster_pathway 5-FU Metabolic Pathway 5-FU_prodrug Tegafur (5-FU Prodrug) 5-FU 5-Fluorouracil (5-FU) 5-FU_prodrug->5-FU Metabolic Activation Active_Metabolites Active Metabolites (e.g., FdUMP, FUTP) 5-FU->Active_Metabolites Anabolic Pathway Inactive_Metabolites Inactive Metabolites 5-FU->Inactive_Metabolites Catabolic Pathway DNA_RNA_Synthesis Inhibition of DNA and RNA Synthesis in Cancer Cells Active_Metabolites->DNA_RNA_Synthesis DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil Gimeracil Gimeracil->DPD Inhibition

Caption: Mechanism of action of Gimeracil in enhancing 5-FU efficacy.

Synthesis Workflow for Gimeracil-¹³C₃

Synthesis_Workflow Start 2,4-Dimethoxy-[2,3,4-13C3]-pyridine Step1 Step 1: Chlorination (N-chlorosuccinimide) Start->Step1 Intermediate1 3,5-Dichloro-2,4-dimethoxy- [2,3,4-13C3]-pyridine Step1->Intermediate1 Step2 Step 2: Demethylation (Pyridine hydrochloride) Intermediate1->Step2 Intermediate2 3,5-Dichloro-2,4-dihydroxy- [2,3,4-13C3]-pyridine Step2->Intermediate2 Step3 Step 3: Dechlorination (Sodium iodide) Intermediate2->Step3 Crude_Product Crude Gimeracil-13C3 Step3->Crude_Product Purification Purification (Preparative HPLC) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Analysis (HPLC, MS, NMR) Final_Product->Analysis

Caption: Proposed multi-step synthesis workflow for Gimeracil-¹³C₃.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Gimeracil-¹³C₃ for research purposes. The proposed synthetic route, based on established chemistry, offers a viable pathway to obtain this valuable isotopically labeled compound. The outlined purification and analytical methods are essential for ensuring the high quality and isotopic integrity required for demanding research applications in drug metabolism, pharmacokinetics, and mechanism of action studies. Researchers should note that the described protocols may require optimization based on the specific labeled starting materials and available laboratory equipment.

References

Gimeracil-13C3 vs. Non-Labeled Gimeracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimeracil is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor efficacy. In the landscape of pharmaceutical research and development, particularly in the realms of pharmacokinetics and bioanalytical assays, both non-labeled Gimeracil and its stable isotope-labeled counterpart, Gimeracil-13C3, play critical but distinct roles.

This technical guide provides an in-depth exploration of the applications of both forms of Gimeracil, with a focus on their use in research settings. It details experimental protocols, presents quantitative data from key studies, and visualizes relevant biochemical pathways to offer a comprehensive resource for researchers.

Core Applications: Therapeutic Agent vs. Internal Standard

The fundamental difference between non-labeled Gimeracil and this compound lies in their primary applications in research:

  • Non-Labeled Gimeracil: This is the pharmacologically active molecule. Research involving non-labeled Gimeracil focuses on its therapeutic effects, mechanism of action, and pharmacokinetic profile as part of combination cancer therapies. It is the analyte of interest in quantitative bioanalytical methods.

  • This compound: This is a stable isotope-labeled version of Gimeracil, where three Carbon-12 atoms are replaced with Carbon-13 atoms. This subtle change in mass does not alter its chemical properties but allows it to be distinguished from the non-labeled form by mass spectrometry. Its principal role in research is as an internal standard for the accurate quantification of non-labeled Gimeracil in biological matrices such as plasma. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Gimeracil from bioequivalence studies in human subjects. These studies typically utilize this compound as an internal standard for the accurate quantification of the non-labeled Gimeracil.

Table 1: Pharmacokinetic Parameters of Gimeracil Following a Single Oral Dose (Fasting State) [1][2]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 161.3 ± 45.8165.4 ± 46.2
AUC0-t (ng·h/mL) 673.8 ± 154.2688.1 ± 163.5
AUC0-∞ (ng·h/mL) 689.5 ± 158.1704.3 ± 167.9
Tmax (h) 2.5 (1.0 - 4.0)2.5 (1.0 - 5.0)
t1/2 (h) 4.5 ± 0.94.6 ± 1.0

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life. Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Table 2: Bioequivalence Analysis of Gimeracil (Test vs. Reference Formulation) [1][2]

ParameterGeometric Mean Ratio (Test/Reference)90% Confidence Interval
Cmax 97.8%91.5% - 104.5%
AUC0-t 98.2%94.1% - 102.5%
AUC0-∞ 98.1%94.0% - 102.4%

The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the bioequivalence acceptance range of 80% to 125%.

Experimental Protocols

The accurate quantification of Gimeracil in biological samples is crucial for pharmacokinetic and bioequivalence studies. The following is a representative experimental protocol for the analysis of Gimeracil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Protocol: Quantification of Gimeracil in Human Plasma by LC-MS/MS

1. Materials and Reagents:

  • Gimeracil (analyte) reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions:

  • Gimeracil Stock Solution (1 mg/mL): Accurately weigh and dissolve Gimeracil in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Gimeracil stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol.

3. Sample Preparation (Protein Precipitation): [3]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Gimeracil from endogenous plasma components.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Gimeracil: m/z 145.0 → 127.0

      • This compound: m/z 148.0 → 130.0

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

  • Quantify Gimeracil in unknown samples by constructing a calibration curve from the peak area ratio of Gimeracil to this compound versus the nominal concentration of the calibration standards.

Signaling Pathways and Experimental Workflows

Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

Gimeracil's primary mechanism of action is the competitive inhibition of DPD, which is the rate-limiting enzyme in the catabolism of 5-FU. This inhibition leads to increased and sustained plasma concentrations of 5-FU, enhancing its cytotoxic effects on tumor cells.

DPD_Inhibition cluster_0 Pyrimidine Catabolism 5-FU 5-FU DPD DPD 5-FU->DPD Catabolism DHFU Dihydrofluorouracil (Inactive) DPD->DHFU Gimeracil Gimeracil Gimeracil->DPD Inhibition

Gimeracil inhibits DPD, preventing 5-FU breakdown.
Overview of Pyrimidine Metabolism

Gimeracil's action is situated within the broader context of pyrimidine metabolism, which consists of de novo synthesis, salvage, and catabolic pathways. Understanding this network is crucial for appreciating the impact of DPD inhibition.

Pyrimidine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolic Pathway Precursors Glutamine, CO2, Aspartate UMP Uridine Monophosphate (UMP) Precursors->UMP UTP Uridine Triphosphate (UTP) UMP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP dUMP Deoxyuridine Monophosphate (dUMP) UTP->dUMP RNA Synthesis RNA Synthesis CTP->RNA Synthesis dTMP Deoxythymidine Monophosphate (dTMP) dUMP->dTMP dTTP Deoxythymidine Triphosphate (dTTP) dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Uracil Uracil Uracil->UMP DPD DPD Uracil->DPD Thymine Thymine Thymine->dTMP Thymine->DPD Uridine Uridine Uridine->UMP Thymidine Thymidine Thymidine->dTMP Beta_Alanine β-Alanine DPD->Beta_Alanine Gimeracil Gimeracil Gimeracil->DPD Inhibition 5-FU 5-Fluorouracil (Therapeutic Agent) 5-FU->DPD

Pyrimidine metabolism showing de novo, salvage, and catabolic pathways.
Experimental Workflow for a Bioequivalence Study

Bioequivalence studies are fundamental in generic drug development. The following diagram illustrates a typical workflow for a bioequivalence study of a Gimeracil-containing formulation, where this compound would be used as the internal standard in the analytical phase.

Bioequivalence_Workflow cluster_study_design Study Design cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_statistical_analysis Statistical Analysis Randomization Randomization Period 1 Period 1 Randomization->Period 1 Washout Washout Period 1->Washout Dosing (Test/Reference) Dosing (Test/Reference) Period 1->Dosing (Test/Reference) Period 2 Period 2 Washout->Period 2 Period 2->Dosing (Test/Reference) Blood Sampling Blood Sampling Dosing (Test/Reference)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation\n(with this compound IS) Sample Preparation (with this compound IS) Plasma Separation->Sample Preparation\n(with this compound IS) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(with this compound IS)->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic Modeling Bioequivalence Assessment Bioequivalence Assessment Pharmacokinetic Modeling->Bioequivalence Assessment

Workflow for a typical two-period crossover bioequivalence study.

Conclusion

In modern pharmaceutical research, both non-labeled Gimeracil and this compound are indispensable tools. While non-labeled Gimeracil is the subject of efficacy and safety studies as an active pharmaceutical ingredient, this compound provides the analytical robustness required for its precise quantification in biological matrices. The use of stable isotope-labeled internal standards like this compound in LC-MS/MS-based bioanalysis is a clear example of how advanced analytical techniques underpin the development and approval of new and generic drug formulations. This guide provides researchers with a foundational understanding of their distinct applications and the methodologies employed in their study, facilitating more informed and robust experimental design.

References

The Pivotal Role of Isotopic Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotopic labeling, the strategic incorporation of stable or radioactive isotopes into drug molecules, stands as a cornerstone of modern pharmacokinetic (PK) research. This powerful technique provides an unparalleled ability to trace, quantify, and characterize the fate of a drug and its metabolites within a biological system. By overcoming the challenges of complex biological matrices and enabling precise differentiation between exogenous and endogenous compounds, isotopic labeling delivers critical data for assessing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide delves into the core principles, experimental protocols, and profound impact of isotopic labeling on pharmacokinetic studies, offering a comprehensive resource for scientists and researchers in the field of drug development.

Core Principles of Isotopic Labeling in Pharmacokinetics

Isotopic labeling involves the replacement of one or more atoms in a drug molecule with their corresponding isotopes. These isotopes can be either stable (non-radioactive), such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), or radioactive, like carbon-14 (¹⁴C) and tritium (³H).[1][2] The fundamental premise is that the isotopically labeled molecule is chemically and biologically equivalent to its unlabeled counterpart, yet distinguishable by analytical instruments.[3]

Stable Isotopes are differentiated based on their mass-to-charge ratio (m/z) in mass spectrometry (MS).[4] They are considered safe for use in human studies, including those involving vulnerable populations, as they do not emit radiation.[5]

Radioisotopes are detected by their radioactive decay, offering exceptional sensitivity for quantifying even minute concentrations of a drug or its metabolites. Due to their radioactivity, their use in humans is carefully controlled and often employed in "microdose" or "microtracer" studies.

The choice between stable and radioactive isotopes depends on the specific research question, the stage of drug development, and safety considerations.

Applications in Pharmacokinetic Studies

Isotopic labeling is integral to a wide array of pharmacokinetic studies, providing data that is crucial for regulatory submissions and informed decision-making in drug development.

  • Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Human ADME studies, often conducted with ¹⁴C-labeled compounds, are the gold standard for determining the mass balance and routes of excretion of a drug and its metabolites. These studies provide a complete picture of the drug's disposition in the body.

  • Absolute Bioavailability Studies: By co-administering an intravenous (IV) dose of an isotopically labeled drug with an oral dose of the unlabeled drug, researchers can precisely determine the fraction of the oral dose that reaches systemic circulation, a critical parameter known as absolute bioavailability. This approach eliminates the need for a washout period and reduces inter-subject variability.

  • Metabolite Identification and Quantification: Isotopic labeling is instrumental in identifying and quantifying metabolites in complex biological matrices like plasma, urine, and feces. The unique isotopic signature allows for the unambiguous detection of drug-related material against a background of endogenous compounds.

  • Quantitative Bioanalysis: Stable isotope-labeled versions of a drug or its metabolites serve as ideal internal standards for quantitative analysis by mass spectrometry. This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Quantitative Data Presentation

The quantitative data derived from isotopically labeled pharmacokinetic studies are essential for building a comprehensive understanding of a drug's behavior. The following tables provide illustrative examples of the types of data obtained.

ParameterUnlabeled Drug (Oral)¹⁴C-Labeled Drug (Oral)UnitReference
Cmax 540139ng/mL
Tmax 2.49-h
AUC₀-t -961h*ng Eq/mL
87.413.2h
Mean Cumulative Excretion (0-168h)
Urine-16.39%% of Dose
Feces-76.90%% of Dose
Total Recovery -93.29%% of Dose

Table 1: Illustrative Pharmacokinetic Parameters from a Human ADME Study of an Oral ¹⁴C-Labeled Drug (Hyzetimibe). This table summarizes key pharmacokinetic parameters and excretion data, demonstrating the ability of isotopic labeling to provide a complete mass balance.

DrugIsotopic LabelAbsolute Bioavailability (%)Study DesignReference
FlecainideDeuterium-Co-administration of labeled IV and unlabeled oral
VerapamilDeuterium-Co-administration of labeled IV and unlabeled oral
ImipramineDeuterium-Co-administration of labeled IV and unlabeled oral
MetoprololDeuterium-Co-administration of labeled IV and unlabeled oral
Abemaciclib¹³C₈-Stable Isotope Labeled Microdose (SILM)
Ibrutinib¹³C₆-Stable Isotope Labeled Microdose (SILM)

Table 2: Examples of Drugs Studied for Absolute Bioavailability Using Isotopic Labeling. This table highlights the use of both stable isotopes and ¹³C-labeled microdoses in determining this critical pharmacokinetic parameter.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data from isotopic labeling studies.

Protocol for a Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study Using a ¹⁴C-Labeled Compound

This protocol outlines the key steps in a typical human ADME study designed to determine the mass balance and metabolic fate of a new drug candidate.

1. Subject Selection and Dosing:

  • Enroll a small cohort of healthy male volunteers (typically 4-8 subjects).

  • Administer a single oral dose of the drug containing a pharmacologically active amount of the unlabeled compound mixed with a trace amount of the ¹⁴C-labeled drug (typically 50-100 µCi).

2. Sample Collection:

  • Collect blood, urine, and feces at predefined intervals for an extended period (e.g., up to 21 days or until radioactivity levels are negligible).

  • Process blood samples to obtain plasma and whole blood for analysis.

3. Sample Analysis:

  • Total Radioactivity Measurement: Quantify the total ¹⁴C radioactivity in all collected samples (plasma, whole blood, urine, and feces homogenates) using Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS).

  • Metabolite Profiling: Separate the parent drug and its metabolites in pooled plasma, urine, and feces samples using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector.

  • Metabolite Identification: Elucidate the chemical structures of the detected metabolites using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4. Data Analysis:

  • Calculate pharmacokinetic parameters for the parent drug and total radioactivity, including Cmax, Tmax, AUC, and half-life.

  • Determine the percentage of the administered radioactive dose recovered in urine and feces to establish the mass balance.

  • Quantify the relative abundance of the parent drug and each metabolite in plasma and excreta.

Protocol for In Vitro Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes the use of SILAC to investigate the effect of a drug on protein expression in a cell-based model, which can provide insights into its mechanism of action and potential off-target effects.

1. Cell Culture and Labeling:

  • Culture two populations of the same cell line in parallel.

  • Grow one population in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine).

  • Grow the second population in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

  • Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

2. Experimental Treatment:

  • Treat the "heavy" labeled cells with the drug of interest.

  • Treat the "light" labeled cells with a vehicle control.

3. Sample Preparation:

  • Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.

  • Lyse the combined cell pellet and extract the proteins.

  • Digest the proteins into peptides using an enzyme such as trypsin.

4. LC-MS/MS Analysis:

  • Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).

5. Data Analysis:

  • Identify the peptides and proteins using database search algorithms.

  • Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the drug treatment.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and metabolic pathways are invaluable for understanding the complex processes involved in pharmacokinetic studies.

ADME_Workflow cluster_Dosing 1. Dosing cluster_Absorption 2. Absorption cluster_Distribution 3. Distribution cluster_Metabolism 4. Metabolism cluster_Excretion 5. Excretion Dosing Oral Administration of ¹⁴C-Labeled Drug GI_Tract Gastrointestinal Tract Dosing->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Feces Feces GI_Tract->Feces Tissues Tissues and Organs Systemic_Circulation->Tissues Distribution Liver Liver (Primary Site) Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Tissues->Systemic_Circulation Redistribution Metabolites Metabolites Liver->Metabolites Phase I & II Reactions Bile Bile Liver->Bile Metabolites->Systemic_Circulation Urine Urine Kidneys->Urine Renal Excretion Bile->GI_Tract Biliary Excretion

Caption: A simplified workflow of a human ADME study.

Isotopic_Labeling_Workflow cluster_synthesis 1. Synthesis of Labeled Compound cluster_dosing 2. Dosing Administration cluster_sampling 3. Sample Collection cluster_analysis 4. Analytical Measurement cluster_data 5. Data Interpretation synthesis Synthesize Drug with Isotopic Label (e.g., ¹⁴C, ¹³C, ²H) dosing Administer Labeled Drug to Biological System (In Vivo or In Vitro) synthesis->dosing sampling Collect Biological Matrices (Plasma, Urine, Tissues, etc.) at Timed Intervals dosing->sampling extraction Sample Preparation (Extraction, Purification) sampling->extraction ms_analysis Mass Spectrometry (MS) or Scintillation Counting extraction->ms_analysis pk_params Determine Pharmacokinetic Parameters (AUC, Cmax, t½) ms_analysis->pk_params metabolite_id Identify and Quantify Metabolites ms_analysis->metabolite_id

Caption: General experimental workflow for a pharmacokinetic study using isotopic labeling.

Conclusion

Isotopic labeling is an indispensable technology in modern drug metabolism and pharmacokinetic research. Its ability to provide precise and sensitive measurements of a drug and its metabolites in complex biological systems is unparalleled. From defining the fundamental disposition of a new drug candidate in mass balance studies to enabling highly accurate quantitative bioanalysis through isotope dilution, the applications of stable and radioactive isotopes are vast and critical for the successful development of safe and effective medicines. The detailed protocols and data presented in this guide underscore the power of this technique and provide a framework for its application in advancing pharmaceutical research.

References

Understanding Dihydropyrimidine Dehydrogenase (DPD) Deficiency and the Role of Gimeracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dihydropyrimidine Dehydrogenase (DPD) deficiency, a critical pharmacogenetic syndrome impacting the safety and efficacy of fluoropyrimidine-based chemotherapies. It delves into the molecular basis of DPD deficiency, its prevalence across diverse populations, and the methodologies for its detection. Furthermore, this guide elucidates the pivotal role of Gimeracil, a potent DPD inhibitor, in modulating 5-fluorouracil (5-FU) pharmacokinetics to enhance therapeutic outcomes and mitigate toxicity. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to serve as a valuable resource for the scientific community engaged in oncology research and drug development.

Introduction: The Significance of DPD in Fluoropyrimidine Metabolism

Fluoropyrimidines, including 5-fluorouracil (5-FU) and its prodrugs capecitabine and tegafur, are cornerstone chemotherapeutic agents in the treatment of a wide array of solid tumors, such as colorectal, breast, and gastric cancers. The clinical efficacy of these antimetabolites is, however, intrinsically linked to their complex intracellular metabolism, which is bifurcated into anabolic (activation) and catabolic (degradation) pathways.

The anabolic pathway converts 5-FU into its active metabolites, which subsequently disrupt DNA and RNA synthesis, leading to cytotoxic effects on rapidly proliferating cancer cells. Conversely, the catabolic pathway, primarily governed by the enzyme dihydropyrimidine dehydrogenase (DPD), is responsible for the degradation of over 80% of the administered 5-FU dose into inactive metabolites.[1][2] DPD is, therefore, the rate-limiting enzyme in 5-FU catabolism, playing a crucial role in the drug's clearance and overall systemic exposure.

Dihydropyrimidine Dehydrogenase (DPD) Deficiency

Molecular Basis and Genetics

DPD deficiency is an autosomal recessive pharmacogenetic disorder characterized by reduced or absent DPD enzyme activity. This condition is primarily caused by mutations in the DPYD gene, located on chromosome 1p22. Numerous variants in the DPYD gene have been identified, with some leading to the synthesis of a non-functional or partially active DPD enzyme. The most well-characterized and clinically significant DPYD variants include DPYD *2A (c.1905+1G>A), DPYD *13 (c.1679T>G), c.2846A>T, and HapB3.[3][4] Individuals carrying these variants are at a significantly elevated risk of severe, and potentially life-threatening, toxicity when treated with standard doses of fluoropyrimidines. This toxicity manifests as myelosuppression, mucositis, diarrhea, and hand-foot syndrome.

Prevalence of DPD Deficiency

The prevalence of DPD deficiency varies among different ethnic populations. Partial DPD deficiency is estimated to affect 3-9% of the Caucasian population, while complete DPD deficiency is rare, occurring in approximately 0.01-0.5% of this population.[4] The frequencies of specific DPYD variants also differ across ethnicities, underscoring the importance of considering ancestry in genetic screening strategies.

Table 1: Prevalence of Clinically Significant DPYD Variants in Different Ethnic Populations

DPYD VariantAllele Frequency in European PopulationsAllele Frequency in African PopulationsAllele Frequency in East Asian PopulationsAllele Frequency in South Asian Populations
2A (c.1905+1G>A) ~0.6-1.2%~0.0-0.1%~0.0%~0.05%
13 (c.1679T>G) ~0.1-0.2%~0.0%~0.0%~0.0%
c.2846A>T ~0.2-0.9%~0.1%~0.0%~0.1%
HapB3 (c.1236G>A) ~2.4-4.6%~0.1%~0.0%~1.9%
c.557A>G LowHigher prevalenceLowLow

Note: Frequencies are approximate and can vary between subpopulations. Data compiled from multiple sources.

The Role of Gimeracil in Modulating 5-FU Pharmacokinetics

Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent, reversible inhibitor of DPD. Its primary mechanism of action is to block the catabolism of 5-FU, thereby increasing its bioavailability and prolonging its half-life in the plasma. This inhibition of DPD allows for the administration of lower doses of 5-FU's prodrug, tegafur, while achieving and maintaining therapeutic concentrations of 5-FU.

Gimeracil is a key component of the oral fluoropyrimidine combination drug S-1, which also contains tegafur and oteracil potassium. Oteracil potassium primarily acts in the gastrointestinal tract to reduce the local activation of 5-FU, thereby mitigating gastrointestinal toxicity. The co-administration of Gimeracil with a 5-FU prodrug offers a significant therapeutic advantage by enhancing the anti-tumor efficacy and improving the safety profile of fluoropyrimidine-based chemotherapy.

Impact of Gimeracil on 5-FU Pharmacokinetics

The co-administration of Gimeracil with tegafur, as in the S-1 formulation, leads to a significant alteration in the pharmacokinetic profile of 5-FU compared to the administration of 5-FU or tegafur alone.

Table 2: Comparative Pharmacokinetic Parameters of 5-FU

Pharmacokinetic Parameter5-FU (Intravenous Administration)Tegafur/Gimeracil/Oteracil (S-1, Oral Administration)
Cmax (Maximum Concentration) Highly variable, dose-dependentSustained and controlled
AUC (Area Under the Curve) Variable, influenced by DPD activitySignificantly increased and more consistent
t1/2 (Half-life) Short (10-20 minutes)Prolonged
Bioavailability N/A (IV)High and predictable

Note: This table provides a qualitative comparison. Specific values can vary based on dosing, patient population, and individual metabolism. Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

5-Fluorouracil Anabolic and Catabolic Pathways

The efficacy and toxicity of 5-FU are determined by the balance between its anabolic activation and catabolic degradation.

5-FU Metabolism 5-FU 5-FU 5-FU_Anabolism Anabolic Pathway (Activation) 5-FU->5-FU_Anabolism 5-FU_Catabolism Catabolic Pathway (Degradation) 5-FU->5-FU_Catabolism FUMP FUMP 5-FU_Anabolism->FUMP OPRT/UP FdUMP FdUMP 5-FU_Anabolism->FdUMP TP/TK DHFU DHFU 5-FU_Catabolism->DHFU DPD FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RR RNA_Damage RNA Damage FUTP->RNA_Damage TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage FUPA FUPA DHFU->FUPA FBAL FBAL FUPA->FBAL Gimeracil Gimeracil Gimeracil->DHFU Inhibits DPD_Deficiency DPD Deficiency DPD_Deficiency->DHFU Reduces

Caption: Metabolic pathways of 5-Fluorouracil (5-FU).

Clinical Workflow for DPD Deficiency Screening and Management

A systematic approach to DPD deficiency screening is crucial for personalizing fluoropyrimidine therapy and ensuring patient safety.

DPD_Screening_Workflow start Patient Candidate for Fluoropyrimidine Therapy screening Pre-treatment DPD Screening (Genotyping/Phenotyping) start->screening results Interpret Results screening->results normal Normal DPD Activity results->normal Normal partial Partial DPD Deficiency results->partial Partial Deficiency complete Complete DPD Deficiency results->complete Complete Deficiency dose_standard Administer Standard Dose of Fluoropyrimidine normal->dose_standard dose_reduced Administer Reduced Dose of Fluoropyrimidine partial->dose_reduced alternative Consider Alternative Chemotherapy complete->alternative monitor Monitor for Toxicity dose_standard->monitor dose_reduced->monitor

References

Gimeracil-13C3 for In Vitro Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Gimeracil-13C3 in in vitro drug metabolism studies. Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of fluoropyrimidine drugs such as 5-fluorouracil (5-FU). The isotopically labeled this compound serves as a critical internal standard for accurate quantification in complex biological matrices during these studies.

Introduction to Gimeracil and Dihydropyrimidine Dehydrogenase (DPD)

Gimeracil (5-chloro-2,4-dihydroxypyridine) is a key component of combination oral anticancer therapies, most notably S-1 (Teysuno), which also contains tegafur (a 5-FU prodrug) and oteracil.[1] The primary mechanism of action of Gimeracil is the potent and reversible inhibition of DPD.[2] The DPD enzyme is the rate-limiting step in the catabolism of approximately 80% of an administered dose of 5-FU, converting it to the inactive metabolite dihydro-5-fluorouracil (DHFU).[1] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy.[2]

In the context of in vitro drug metabolism studies, understanding the interaction between DPD and fluoropyrimidine-based drugs is crucial for predicting a drug's pharmacokinetic profile and potential for toxicity. Gimeracil serves as a valuable tool in these investigations.

The Role of this compound in In Vitro Studies

Stable isotope-labeled compounds are indispensable in modern drug metabolism research, particularly in studies utilizing mass spectrometry. This compound, which is Gimeracil labeled with three carbon-13 isotopes, is employed as an internal standard in the bioanalysis of Gimeracil. Its utility stems from the fact that it is chemically identical to the unlabeled Gimeracil but has a distinct mass-to-charge ratio (m/z). This allows for precise and accurate quantification of Gimeracil in in vitro systems by correcting for variations in sample preparation and instrument response.

Quantitative Analysis of DPD Inhibition

To provide a framework for the potency of DPD inhibitors, the following table includes data for other known inhibitors of this enzyme.

InhibitorIC50 ValueKi ValueNotes
Gimeracil Not readily availableNot readily availableRecognized as a potent DPD inhibitor used in clinical practice.
Eniluracil (5-ethynyluracil) Not specifiedPotent inactivatorA well-characterized irreversible DPD inhibitor.
3-Cyano-2,6-dihydroxypyridine (CNDP) 4.4 nM1.51 nM (mixed-type inhibition)A potent DPD inhibitor.

This table summarizes available quantitative data for DPD inhibitors to provide context for Gimeracil's potency.

Experimental Protocols

A detailed, standardized protocol for a Gimeracil-specific DPD inhibition assay is not widely published. However, a representative experimental workflow can be constructed based on established methodologies for in vitro enzyme inhibition assays and the analysis of fluoropyrimidine metabolism.

In Vitro DPD Inhibition Assay Using Human Liver S9 Fractions

This protocol outlines a common approach to assess the inhibitory potential of a compound on DPD activity using subcellular liver fractions.

Materials:

  • Human Liver S9 Fractions

  • Gimeracil and this compound

  • 5-Fluorouracil (5-FU) - DPD substrate

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of Gimeracil, this compound, and 5-FU in a suitable solvent (e.g., DMSO, water). Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Incubation: In a microcentrifuge tube, combine the human liver S9 fraction, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: Add 5-FU to initiate the enzymatic reaction. For the inhibition assay, add varying concentrations of Gimeracil to different tubes.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.

  • Internal Standard Addition: Add a fixed concentration of this compound to all samples to serve as the internal standard for quantification.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of 5-FU and its metabolite, DHFU.

Data Analysis:

  • Determine the rate of DHFU formation in the absence and presence of different concentrations of Gimeracil.

  • Plot the percentage of DPD inhibition against the logarithm of the Gimeracil concentration.

  • Calculate the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathway of DPD Inhibition by Gimeracil

DPD_Inhibition 5-FU 5-FU DPD DPD (Dihydropyrimidine Dehydrogenase) 5-FU->DPD Metabolized by DHFU DHFU (Inactive Metabolite) DPD->DHFU Produces Gimeracil Gimeracil Gimeracil->DPD Inhibits

Caption: Mechanism of DPD inhibition by Gimeracil.

Experimental Workflow for In Vitro DPD Inhibition Assay

DPD_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis Reagents Prepare Reagents: - Human Liver S9 - 5-FU (Substrate) - Gimeracil (Inhibitor) - NADPH System Incubate Incubate at 37°C: - S9, Buffer, NADPH - Add 5-FU +/- Gimeracil Reagents->Incubate Terminate Terminate Reaction (add Acetonitrile) Incubate->Terminate Add_IS Add Internal Standard (this compound) Terminate->Add_IS Process Centrifuge and Collect Supernatant Add_IS->Process LCMS LC-MS/MS Analysis: Quantify 5-FU & DHFU Process->LCMS Data Data Analysis: Calculate % Inhibition & IC50 LCMS->Data

Caption: Workflow for a DPD inhibition assay.

Logical Relationship of this compound in Quantitative Analysis

Gimeracil_13C3_Logic cluster_sample In Vitro Sample cluster_standard Internal Standard Gimeracil_unlabeled Gimeracil (Analyte) LCMS_Analysis LC-MS/MS Analysis Gimeracil_unlabeled->LCMS_Analysis Gimeracil_labeled This compound Gimeracil_labeled->LCMS_Analysis Ratio Peak Area Ratio (Analyte / Internal Standard) LCMS_Analysis->Ratio Concentration Accurate Concentration of Gimeracil Ratio->Concentration Correlates to

Caption: Role of this compound in quantification.

Conclusion

This compound is an essential tool for researchers in drug metabolism and development, enabling precise and accurate quantification of Gimeracil in in vitro studies. Its use as an internal standard is critical for robust bioanalytical methods. While a specific, publicly available IC50 value for Gimeracil's DPD inhibition is not readily found, its potent inhibitory activity is well-established and fundamental to its clinical efficacy. The experimental protocols and workflows provided in this guide offer a solid foundation for conducting in vitro DPD inhibition assays to evaluate the metabolic profiles of novel fluoropyrimidine-based drug candidates.

References

Gimeracil-13C3: A Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling guidelines for Gimeracil-13C3 in a laboratory setting. This compound is an isotopically labeled potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of fluoropyrimidines like 5-fluorouracil (5-FU).[1][2] As a stable isotope-labeled compound, this compound is not radioactive and its chemical reactivity is identical to that of its unlabeled counterpart, Gimeracil. Therefore, all safety and handling precautions for Gimeracil apply directly to this compound.

This document outlines the known hazards, provides detailed handling and storage procedures, summarizes key quantitative data, and presents relevant experimental protocols to ensure the safe and effective use of this compound in research and development.

Safety and Hazard Information

1.1. GHS Hazard Classification

Gimeracil is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

1.2. Hazard and Precautionary Statements

Based on the GHS classification, the following hazard (H) and precautionary (P) statements are applicable:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Quantitative Data

The following tables summarize the available quantitative data for Gimeracil. This data should be considered representative for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₂¹³C₃H₄ClNO₂
Molecular Weight 148.52 g/mol
Appearance White to light yellow crystalline powder
Melting Point 274°C (decomposes)
Solubility DMSO: 29 mg/mL
Water: <1 mg/mL
Ethanol: <1 mg/mL
Protein Binding 32.2%

Table 2: Toxicological Data

ParameterValueReference(s)
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LC50 (Inhalation) Data not available

Table 3: Occupational Exposure Limits

ComponentLimit ValueReference(s)
Gimeracil No specific occupational exposure limits (OELs) have been established.

In the absence of established OELs, it is crucial to handle this compound with a high degree of caution, minimizing exposure through engineering controls, personal protective equipment, and safe work practices.

Experimental Protocols

The primary application of this compound in a laboratory setting is as an internal standard for the quantification of Gimeracil in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). It can also be used in studies investigating the mechanism of DPD inhibition.

3.1. Quantification of Gimeracil in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of Gimeracil in plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected Gimeracil levels).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

    • MRM Transitions:

      • Gimeracil: To be determined based on the instrument (e.g., Q1/Q3).

      • This compound: To be determined, expecting a +3 Da shift from the parent Gimeracil ion.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of Gimeracil and a fixed concentration of this compound.

    • Plot the peak area ratio of Gimeracil to this compound against the concentration of Gimeracil.

    • Use a linear regression model to quantify Gimeracil in unknown samples.

3.2. Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Gimeracil on DPD.

Methodology:

  • Enzyme Source: Use human liver cytosol or a recombinant human DPD enzyme.

  • Substrate: 5-Fluorouracil (5-FU).

  • Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer with NADPH and MgCl₂).

  • Assay Procedure:

    • Pre-incubate the DPD enzyme with varying concentrations of Gimeracil (or this compound) for a defined period.

    • Initiate the enzymatic reaction by adding the substrate, 5-FU.

    • Incubate at 37°C for a specific time.

    • Stop the reaction (e.g., by adding a strong acid).

    • Measure the amount of the 5-FU metabolite, dihydro-5-fluorouracil (DHFU), using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of DPD inhibition for each Gimeracil concentration.

    • Determine the IC₅₀ value (the concentration of Gimeracil that inhibits 50% of the DPD activity).

Visualizations

4.1. Signaling Pathway

Gimeracil_DPD_Inhibition cluster_0 Cell Tegafur Tegafur (Prodrug) FU5 5-Fluorouracil (5-FU) (Active Drug) Tegafur->FU5 Metabolism DPD Dihydropyrimidine Dehydrogenase (DPD) FU5->DPD Catabolism DHFU Dihydro-5-fluorouracil (Inactive Metabolite) DPD->DHFU Gimeracil This compound Gimeracil->DPD Inhibition

This compound inhibits the DPD-mediated catabolism of 5-FU.

4.2. Experimental Workflow

LCMS_Workflow start Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Workflow for the quantification of Gimeracil in plasma.

Handling and Storage

5.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

5.2. Safe Handling Practices

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

5.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

5.4. Spills and Disposal

  • Spills: In case of a spill, wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.

  • If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new experimental work is undertaken. Always refer to your institution's safety protocols and guidelines.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Gimeracil in Plasma using Gimeracil-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU). By preventing the degradation of 5-FU, Gimeracil enhances its bioavailability and anti-tumor efficacy. Accurate quantification of Gimeracil in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of combination therapies. This document provides a detailed protocol for the quantitative analysis of Gimeracil in plasma using a stable isotope-labeled internal standard, Gimeracil-13C3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard (IS) is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[1]

Mechanism of Action: DPD Inhibition

Gimeracil's primary role is to inhibit the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of 5-fluorouracil (5-FU). This inhibition leads to higher and more sustained plasma concentrations of 5-FU, enhancing its anticancer effects.

Gimeracil Gimeracil DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil->DPD Inhibits Inactive_Metabolite Inactive Metabolite DPD->Inactive_Metabolite FU 5-Fluorouracil (5-FU) (Active Drug) FU->DPD Metabolized by

Gimeracil's inhibition of DPD, preventing 5-FU breakdown.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantification of Gimeracil and Tegafur in human plasma has been established.[2][3] The following protocol is based on established methodologies.

1. Materials and Reagents

  • Gimeracil analytical standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2-EDTA as anticoagulant)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of Gimeracil and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Gimeracil stock solution with a mixture of methanol and water to prepare working standard solutions for calibration curves and QC samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to the desired concentration (e.g., 5000 ng/mL).[1]

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at various concentrations.

4. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature.[1]

  • To 200 µL of plasma in a polypropylene tube, add 10 µL of the this compound internal standard working solution.

  • Add 1 mL of acetonitrile and vortex for 5 minutes to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., 4.6 mm i.d. × 50 mm, 3.0 µm particle size) is suitable for separation.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and 0.1% formic acid in water can be employed.

  • Flow Rate: A typical flow rate is between 0.3 mL/min and 0.8 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Both have been reported to be effective.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Gimeracil145.9128.0
This compound (IS)149.0130.9

Note: These transitions are based on published data and may require optimization on the specific mass spectrometer used.

Method Validation Workflow

The bioanalytical method should be validated according to regulatory guidelines to ensure its reliability.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Optimization Optimization of LC and MS Parameters Selectivity Selectivity Optimization->Selectivity Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision Optimization->Precision Recovery Recovery Optimization->Recovery MatrixEffect Matrix Effect Optimization->MatrixEffect Stability Stability Optimization->Stability Sample_Analysis Analysis of Study Samples Selectivity->Sample_Analysis Linearity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis Recovery->Sample_Analysis MatrixEffect->Sample_Analysis Stability->Sample_Analysis

Workflow for bioanalytical method validation.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Gimeracil in plasma.

Table 1: Calibration Curve and LLOQ

ParameterValueReference
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r)≥ 0.9950
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Accuracy and Precision

Concentration (ng/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
188.0 - 108.090.4 - 105.70.6 - 10.41.8 - 7.4
388.0 - 108.090.4 - 105.70.6 - 10.41.8 - 7.4
3088.0 - 108.090.4 - 105.70.6 - 10.41.8 - 7.4
40088.0 - 108.090.4 - 105.70.6 - 10.41.8 - 7.4

Accuracy and precision data are presented as ranges across the tested concentrations.

Table 3: Recovery and Stability

ParameterResultReference
Mean Recovery78.3 ± 5.9%
StabilityStable under various storage and handling conditions

Application in Pharmacokinetic Studies

This validated method is suitable for characterizing the pharmacokinetic profile of Gimeracil in plasma following oral administration. The high sensitivity and wide linear range allow for accurate determination of key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

cluster_0 Pre-analytical cluster_1 Analytical cluster_2 Data Analysis Dosing Oral Administration Sampling Plasma Sampling Dosing->Sampling Extraction Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Conc. vs. Time) LCMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Workflow for a pharmacokinetic study of Gimeracil.

The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust, sensitive, and specific approach for the quantitative analysis of Gimeracil in plasma. The detailed protocol and validated performance characteristics presented here offer a reliable foundation for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies involving Gimeracil.

References

Application Notes and Protocols for a Pharmacokinetic Study of Gimeracil Using Gimeracil-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimeracil is a key component of the oral anticancer agent S-1 (Teysuno™), where it functions as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-fluorouracil (5-FU).[1][2][3][4] By inhibiting DPD, gimeracil increases the bioavailability and prolongs the half-life of 5-FU, enhancing its antitumor efficacy.[1] Stable isotope labeling, utilizing compounds such as Gimeracil-¹³C₃, has become an indispensable tool in pharmacokinetic (PK) research. The use of stable isotope-labeled internal standards is the most robust technique for quantitative bioanalysis, as it corrects for variability in sample processing and instrument response, thereby ensuring high accuracy and precision in measuring drug concentrations in biological matrices.

This document provides a detailed protocol for a pharmacokinetic study of gimeracil using Gimeracil-¹³C₃ as an internal standard. It outlines the experimental design, bioanalytical methodology, and data analysis required to accurately characterize the pharmacokinetic profile of gimeracil.

Signaling and Metabolic Pathway

Gimeracil is administered as part of a combination product, S-1, which also contains tegafur (a prodrug of 5-FU) and oteracil. Tegafur is metabolized to 5-FU, the active cytotoxic agent. Gimeracil's primary role is to inhibit the catabolism of 5-FU by DPD. Oteracil acts locally in the gastrointestinal tract to inhibit orotate phosphoribosyltransferase (OPRT), reducing the gastrointestinal toxicity of 5-FU.

Gimeracil_Pathway cluster_absorption Oral Administration & Absorption cluster_circulation Systemic Circulation cluster_gi Gastrointestinal Tract Tegafur Tegafur FU 5-Fluorouracil (5-FU) Tegafur->FU Metabolized to Gimeracil Gimeracil DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil->DPD Inhibits Oteracil Oteracil OPRT Orotate Phosphoribosyltransferase (OPRT) Oteracil->OPRT Inhibits Inactive_Metabolites Inactive Metabolites FU->Inactive_Metabolites Catabolized by GI_Toxicity Reduced GI Toxicity OPRT->GI_Toxicity Leads to

Caption: Metabolic pathway of S-1 components.

Experimental Workflow

A typical pharmacokinetic study involves a series of well-defined steps, from subject recruitment to data analysis. The use of a stable isotope-labeled internal standard like Gimeracil-¹³C₃ is integrated into the bioanalytical phase to ensure data quality.

PK_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Subject_Recruitment Subject Recruitment & Screening Dosing Oral Administration of S-1 Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation IS_Spiking Spiking with Gimeracil-¹³C₃ (Internal Standard) Sample_Preparation->IS_Spiking LCMS_Analysis LC-MS/MS Analysis IS_Spiking->LCMS_Analysis Concentration_Quantification Quantification of Gimeracil & Tegafur LCMS_Analysis->Concentration_Quantification PK_Parameter_Calculation Calculation of PK Parameters (AUC, Cmax, Tmax, t½) Concentration_Quantification->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis & Reporting PK_Parameter_Calculation->Statistical_Analysis

Caption: Pharmacokinetic study workflow.

Experimental Protocols

Study Design

A single-center, randomized, open-label, two-way crossover study design is recommended to assess the pharmacokinetics of gimeracil.

  • Subjects: Healthy adult volunteers or cancer patients, with eligibility determined by inclusion and exclusion criteria. All subjects should provide informed consent.

  • Dosing: A single oral dose of S-1 (e.g., tegafur/gimeracil/oteracil) is administered to subjects under fasting conditions. The standard dose can be adjusted based on body surface area.

  • Washout Period: A washout period of at least 7 days should be implemented between study periods in a crossover design.

  • Blood Sampling: Blood samples are collected at predefined time points, for instance: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours post-dose.

Bioanalytical Method: LC-MS/MS Quantification of Gimeracil

This protocol is based on established methods for the quantification of gimeracil in plasma.

  • Plasma Preparation:

    • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.

    • Store the resulting plasma samples at -80°C until analysis.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To 200 µL of plasma in a polypropylene tube, add 10 µL of the internal standard working solution (Gimeracil-¹³C₃ in a suitable solvent like 50% acetonitrile).

    • Add 1 mL of acetonitrile for protein precipitation and vortex for 5 minutes.

    • Centrifuge the mixture at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% acetonitrile solution and centrifuge at 13,000 rpm for 5 minutes.

    • Inject a 3 µL aliquot of the final solution into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: C18 column (e.g., 4.6 mm i.d. × 50 mm, 3.0 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in deionized water.

      • Flow Rate: As optimized for the specific column and system (e.g., 0.64 mL/min).

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, as optimized.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Gimeracil: m/z 145.9 → 128.0.

        • Gimeracil-¹³C₃ (Internal Standard): m/z 149.0 → 130.9.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of gimeracil.

    • The linear calibration curve for gimeracil typically ranges from 1 to 500 ng/mL.

    • QC samples should be prepared at low, medium, and high concentrations.

Data Presentation

The pharmacokinetic parameters of gimeracil should be calculated using non-compartmental analysis. Key parameters are summarized in the table below.

ParameterDescriptionUnits
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC₀₋t Area under the plasma concentration-time curve from time 0 to the last measurable concentrationng·h/mL
AUC₀₋∞ Area under the plasma concentration-time curve from time 0 to infinityng·h/mL
Elimination half-lifeh
CL/F Apparent total clearanceL/h
Vd/F Apparent volume of distributionL

Data presented in this table are representative and will vary based on the specific study population and dosing regimen.

Quantitative Data Summary

The following table presents example pharmacokinetic parameters for gimeracil following a single oral dose of S-1.

Pharmacokinetic Parameter Mean (± SD) Geometric Mean (90% CI)
Cmax (ng/mL) 150.5 (± 45.2)145.3 (135.1 - 156.2)
Tmax (h) 2.5 (1.0 - 4.0)*-
AUC₀₋t (ng·h/mL) 850.7 (± 210.4)825.9 (785.1 - 869.2)
AUC₀₋∞ (ng·h/mL) 875.3 (± 225.1)850.1 (805.6 - 896.7)
t½ (h) 5.5 (± 1.8)-

*Median (Range) Note: The values presented are hypothetical and for illustrative purposes. Actual values must be derived from the specific pharmacokinetic study.

References

Application Notes and Protocols for Bioequivalence Study of S-1 Oral Formulation with Gimeracil-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1 is a combination oral anticancer agent consisting of three components: Tegafur, a prodrug of 5-fluorouracil (5-FU); Gimeracil, an inhibitor of 5-FU degradation; and Oteracil, which reduces the gastrointestinal toxicity of 5-FU.[1] Establishing the bioequivalence of a new S-1 formulation is a critical step in its development, ensuring that it performs comparably to a reference product.

These application notes provide a comprehensive overview of the design and execution of a bioequivalence study for an S-1 oral formulation. A key aspect of the bioanalytical methodology highlighted is the use of stable isotope-labeled internal standards, specifically Gimeracil-13C3, to ensure the accuracy and precision of the quantification of S-1's components in biological matrices.

Bioequivalence Study Design

A recommended design for a bioequivalence study of an S-1 oral formulation is a randomized, open-label, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[2][3]

Key Study Parameters:

ParameterRecommendationRationale
Study Population Healthy adult male and female volunteers.To minimize variability and clearly assess formulation performance.
Study Design Randomized, two-period, two-sequence, crossover.Each subject serves as their own control, reducing inter-subject variability.
Treatments Test S-1 formulation vs. Reference S-1 formulation.To compare the bioavailability of the two formulations.
Dosing Single oral dose of S-1.Sufficient to assess the pharmacokinetic profile for bioequivalence.
Washout Period A minimum of 7 days between dosing periods.To ensure complete elimination of the drug from the body before the next treatment.
Blood Sampling Serial blood samples collected up to 48-72 hours post-dose.To adequately characterize the plasma concentration-time profiles of all analytes.
Analytes to be Measured Tegafur, Gimeracil, Oteracil, and 5-Fluorouracil (5-FU).To assess the bioavailability of all components of the S-1 formulation and the active metabolite.

Bioanalytical Method: LC-MS/MS

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of Tegafur, Gimeracil, Oteracil, and 5-FU in human plasma due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as this compound, is crucial for correcting for matrix effects and variability in sample processing.[4][5]

LC-MS/MS System and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 1: Illustrative LC-MS/MS Parameters for S-1 Components and their Stable Isotope-Labeled Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityInternal StandardIS Precursor Ion (m/z)IS Product Ion (m/z)
Tegafur 201.1131.0PositiveTegafur-13C,15N2204.1134.0
Gimeracil 146.0128.0PositiveThis compound149.0131.0
Oteracil 158.0114.0NegativeOteracil-13C,15N2161.0117.0
5-Fluorouracil (5-FU) 129.042.0Negative5-Fluorouracil-13C,15N2132.044.0

Note: The specific m/z transitions, collision energies, and cone/declustering potentials should be optimized during method development for the specific instrument being used.

Chromatographic Conditions
ParameterRecommendation
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient A gradient elution is typically used to achieve optimal separation of all analytes.
Column Temperature 40°C

Experimental Protocols

Plasma Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a straightforward and effective method for preparing plasma samples for LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal standard working solution (containing Tegafur-13C,15N2, this compound, Oteracil-13C,15N2, and 5-Fluorouracil-13C,15N2 in an appropriate solvent)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the thawed plasma samples to ensure homogeneity.

  • Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

  • Vortex to mix and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Pharmacokinetic and Statistical Analysis

The pharmacokinetic parameters for Tegafur, Gimeracil, Oteracil, and 5-FU should be calculated from the plasma concentration-time data for each subject using non-compartmental analysis. The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and the maximum plasma concentration (Cmax).

Statistical analysis is performed on the log-transformed AUC0-t and Cmax values. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters should fall within the acceptance range of 80.00% to 125.00% for all four analytes to conclude bioequivalence.

Visualizations

S1_Metabolic_Pathway cluster_absorption Oral Administration & Absorption cluster_metabolism Metabolic Activation and Modulation S1 S-1 (Tegafur, Gimeracil, Oteracil) Tegafur Tegafur S1->Tegafur Gimeracil Gimeracil S1->Gimeracil Oteracil Oteracil S1->Oteracil FiveFU 5-Fluorouracil (5-FU) (Active Metabolite) Tegafur->FiveFU CYP2A6 (Liver) Inactive_Metabolites Inactive Metabolites FiveFU->Inactive_Metabolites GI_Toxicity Gastrointestinal Toxicity FiveFU->GI_Toxicity DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil->DPD Inhibition OPRT Orotate Phosphoribosyltransferase (OPRT) Oteracil->OPRT Inhibition in GI Tract DPD->FiveFU OPRT->FiveFU OPRT->GI_Toxicity

Caption: Metabolic Pathway of S-1 Components.

Bioequivalence_Study_Workflow cluster_planning Study Planning cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Protocol Protocol Development & IRB/EC Approval Recruitment Subject Recruitment & Informed Consent Protocol->Recruitment Randomization Randomization Recruitment->Randomization Dosing_P1 Period 1: Dosing (Test or Reference) Randomization->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sampling_P1->Sample_Prep Dosing_P2 Period 2: Dosing (Crossover) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Sampling_P2->Sample_Prep LCMS LC-MS/MS Analysis with This compound & other IS Sample_Prep->LCMS Quantification Quantification of Analytes LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Bioequivalence Study Workflow for S-1.

Conclusion

A well-designed bioequivalence study with a validated and robust bioanalytical method is essential for the successful development of a new S-1 oral formulation. The use of stable isotope-labeled internal standards, such as this compound, is a critical component of the bioanalytical strategy, ensuring the reliability of the pharmacokinetic data. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists involved in the development of S-1 and other combination drug products. Adherence to regulatory guidelines throughout the study is paramount.

References

Application Notes: High-Throughput Analysis of Gimeracil-13C3 in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gimeracil and its stable isotope-labeled internal standard, Gimeracil-13C3, in plasma. The protocol provides optimized parameters for chromatographic separation, mass spectrometric detection, and sample preparation, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By preventing the breakdown of 5-FU, Gimeracil enhances its therapeutic efficacy. Accurate quantification of Gimeracil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol using a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is adapted from methodologies for analyzing Gimeracil in human and rat plasma.[1][2][3][4]

  • Allow frozen plasma samples to thaw at room temperature.

  • To a 200 µL aliquot of plasma in a polypropylene tube, add the internal standard solution (this compound).

  • Add 1 mL of a precipitation agent such as methanol or acetonitrile and vortex for 5 minutes to precipitate proteins.[1]

  • Centrifuge the mixture at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile solution).

  • Centrifuge again at 13,000 rpm for 5 minutes to pellet any remaining particulates.

  • Inject a small aliquot (e.g., 3 µL) of the resulting solution into the LC-MS/MS system.

Liquid Chromatography

The chromatographic conditions are optimized for efficient separation of Gimeracil from endogenous plasma components.

ParameterValue
Column C18 Column (e.g., Inertsil ODS-3, 4.6 x 50 mm, 3.0 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic or Gradient (e.g., 40:60 v/v ACN:0.1% Formic Acid)
Flow Rate 0.3 - 1.0 mL/min
Column Temperature 25-30°C (Ambient)
Injection Volume 3 - 10 µL
Mass Spectrometry

The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 550°C
Collision Gas Nitrogen
Declustering Potential 40 V
Entrance Potential 10 V
Collision Energy 15 V

Note: Instrument parameters such as declustering potential and collision energy should be optimized for the specific mass spectrometer being used. The values for this compound are expected to be nearly identical to those for unlabeled Gimeracil.

MRM Transitions

The following MRM transitions are monitored for Gimeracil and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gimeracil145.9128.0
This compound (IS) 149.0 130.9

Workflow Visualization

Gimeracil_Analysis_Workflow This compound Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound IS plasma->add_is precip Protein Precipitation (Methanol/Acetonitrile) add_is->precip vortex Vortex (5 min) precip->vortex centrifuge1 Centrifuge (13,000 rpm) vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute centrifuge2 Centrifuge (13,000 rpm) reconstitute->centrifuge2 inject Inject Sample (3 µL) centrifuge2->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms data Data Acquisition & Quantification ms->data

References

Application Notes and Protocols for Gimeracil-13C3 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and quantification of Gimeracil-13C3, a stable isotope-labeled internal standard, from biological matrices. The methodologies outlined are crucial for accurate bioanalytical studies in drug development and clinical research.

Introduction

Gimeracil is a component of the oral anticancer agent S-1, where it acts as an inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-fluorouracil (5-FU). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Mechanism of Action of S-1 (Tegafur, Gimeracil, Oteracil)

Gimeracil is part of a combination drug therapy known as S-1, which also includes Tegafur and Oteracil. Tegafur is a prodrug of 5-fluorouracil (5-FU), a potent anti-cancer agent. Gimeracil inhibits the DPD enzyme, which would otherwise rapidly degrade 5-FU, thereby maintaining higher and more sustained plasma concentrations of the active drug.[1][2][3] Oteracil potassium primarily acts in the gastrointestinal tract to reduce the gastrointestinal toxicity of 5-FU.[3][4] The concerted action of these three components enhances the anti-tumor efficacy of 5-FU while mitigating its side effects.

Mechanism of action for the S-1 anticancer drug combination.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in biological samples involves sample collection, the addition of the internal standard, extraction of the analyte, and subsequent analysis by LC-MS/MS.

Experimental_Workflow start Biological Sample Collection (e.g., Plasma, Urine) add_is Addition of this compound Internal Standard start->add_is extraction Sample Extraction add_is->extraction ppt Protein Precipitation (PPT) extraction->ppt Method 1 lle Liquid-Liquid Extraction (LLE) extraction->lle Method 2 spe Solid-Phase Extraction (SPE) extraction->spe Method 3 evaporation Evaporation of Supernatant/ Eluate ppt->evaporation lle->evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Data Processing and Quantification analysis->quantification

General experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for Gimeracil analysis from various studies.

Table 1: Recovery and Matrix Effect of Gimeracil

ParameterValueBiological MatrixExtraction MethodReference
Mean Recovery78.3 ± 5.9%Human PlasmaProtein Precipitation (Methanol)
Extraction Recovery66.3% to 94.4%Human PlasmaProtein Precipitation (Acetonitrile)
Matrix Effect-8.9% to 7.8%Human PlasmaProtein Precipitation (Methanol)

Table 2: Linearity and Sensitivity for Gimeracil Quantification

ParameterValueBiological MatrixAnalytical MethodReference
Linearity Range2 - 500 ng/mLHuman PlasmaLC-MS/MS
Linearity Range1 - 500 ng/mLHuman PlasmaLC-MS/MS
Lower Limit of Quantification (LLOQ)1 ng/mLHuman PlasmaLC-MS/MS

Table 3: Accuracy and Precision of Gimeracil Quantification

ParameterConcentration (ng/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Gimeracil188.090.4<15<15
Gimeracil3108.0105.7<15<15
Gimeracil3095.098.7<15<15
Gimeracil40092.895.8<15<15

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method for the removal of proteins from biological samples.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN) or Methanol (MeOH), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 13,000 rpm

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50% acetonitrile)

Procedure:

  • Pipette 200 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of the this compound IS solution.

  • Add 1 mL of ice-cold acetonitrile.

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample cleanup method based on the differential partitioning of the analyte between two immiscible liquid phases.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound internal standard (IS) solution

  • Extraction solvent (e.g., ethyl acetate)

  • Aqueous buffer (e.g., phosphate buffer, pH adjusted)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Pipette 500 µL of the biological sample into a centrifuge tube.

  • Add a specified volume of the this compound IS solution.

  • Add 500 µL of aqueous buffer and vortex briefly.

  • Add 5 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 10 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in a suitable volume of the reconstitution solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more selective sample cleanup compared to PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound internal standard (IS) solution

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile)

  • SPE manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Pre-treat Sample: Dilute the biological sample (e.g., 1:1 with water) after the addition of the this compound IS.

  • Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate Cartridge: Pass 1 mL of water through the SPE cartridge.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash Cartridge: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.

  • Elute Analyte: Elute Gimeracil and this compound with 1 mL of the elution solvent into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

References

Gimeracil-13C3: Application Notes and Protocols for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor efficacy. Gimeracil is a key component of the oral fluoropyrimidine anticancer drug S-1, which also contains tegafur (a 5-FU prodrug) and oteracil (which reduces gastrointestinal toxicity). Recent studies have also elucidated a secondary mechanism of action for Gimeracil, demonstrating its ability to inhibit homologous recombination, a critical DNA damage repair pathway. This dual action makes Gimeracil a compound of significant interest in preclinical drug development, both as a component of combination therapies and potentially as a standalone agent.

Gimeracil-13C3 is a stable isotope-labeled form of Gimeracil, where three carbon atoms have been replaced with the carbon-13 isotope. This isotopic labeling makes it an invaluable tool in preclinical research, primarily serving as an internal standard for the accurate quantification of Gimeracil in biological matrices using mass spectrometry-based methods. Furthermore, this compound can be employed as a tracer in metabolic flux analysis studies to investigate the in vivo fate and metabolism of Gimeracil itself.

These application notes provide an overview of the preclinical applications of this compound, with detailed protocols for its use in pharmacokinetic analysis and in vitro assays relevant to its mechanisms of action.

Mechanism of Action

Gimeracil exhibits a dual mechanism of action that contributes to its anticancer effects:

  • DPD Inhibition: Gimeracil is a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[1][2] By blocking DPD activity, Gimeracil prevents the degradation of 5-FU, leading to higher and more sustained plasma concentrations of the active drug. This allows for a reduction in the administered dose of the 5-FU prodrug, mitigating some of the associated toxicities.[3]

  • Inhibition of Homologous Recombination: Gimeracil has been shown to inhibit the homologous recombination (HR) pathway of DNA double-strand break repair.[4][5] This sensitizes cancer cells to DNA damaging agents, such as radiation and certain chemotherapeutics. The inhibition of HR is mediated through the suppression of key proteins in the pathway, including RAD51 and BRCA1/2.

The following diagram illustrates the primary mechanism of DPD inhibition by Gimeracil.

Gimeracil_DPD_Inhibition cluster_0 5-FU Metabolism cluster_1 Gimeracil Action Tegafur Tegafur (Prodrug) FU 5-Fluorouracil (5-FU) Tegafur->FU Metabolic Conversion DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD Catabolism Active_Metabolites Active Metabolites (FdUMP, FUTP) FU->Active_Metabolites Anabolism Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites DNA_RNA_Damage DNA/RNA Damage & Cell Death Active_Metabolites->DNA_RNA_Damage Inhibition of Thymidylate Synthase & incorporation into DNA/RNA Gimeracil Gimeracil Gimeracil->DPD Inhibits

Gimeracil inhibits the DPD enzyme, preventing 5-FU degradation.

The following diagram illustrates Gimeracil's role in the inhibition of the Homologous Recombination DNA repair pathway.

Gimeracil_HR_Inhibition cluster_0 Homologous Recombination Pathway cluster_1 Gimeracil Action DSB DNA Double-Strand Break (DSB) Resection DNA End Resection DSB->Resection ssDNA Single-Strand DNA (ssDNA) overhangs Resection->ssDNA BRCA1_2 BRCA1/BRCA2/ PALB2 Complex ssDNA->BRCA1_2 RAD51 RAD51 Recruitment & Filament Formation BRCA1_2->RAD51 Strand_Invasion Strand Invasion & D-loop Formation RAD51->Strand_Invasion Repair DNA Synthesis & Ligation (Repair) Strand_Invasion->Repair Gimeracil_HR Gimeracil Gimeracil_HR->RAD51 Inhibits Recruitment

Gimeracil inhibits RAD51 recruitment in homologous recombination.

Quantitative Data from Preclinical Studies

The following tables summarize pharmacokinetic parameters of Gimeracil from preclinical studies in mice and data from a clinical study in cancer patients for comparison. It's important to note that most available data is for Gimeracil administered as part of the S-1 combination.

Table 1: Pharmacokinetic Parameters of Gimeracil in Mice Following Oral Administration

ParameterValueUnits
Dose30mg/kg
Cmax1.5µg/mL
Tmax1.0h
AUC (0-inf)4.5µg*h/mL
t1/22.5h
Bioavailability18.6%

Table 2: Pharmacokinetic Parameters of Gimeracil in Korean Gastric Cancer Patients Following a Single Oral Dose of S-1

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (nghr/mL)AUC (0-inf) (nghr/mL)t1/2 (hr)
Test165.7 ± 53.02.5 (0.5 - 6.0)684.8 ± 167.9703.3 ± 173.34.9 ± 1.1
Reference164.7 ± 50.72.0 (0.5 - 6.0)682.3 ± 158.4700.5 ± 164.15.0 ± 1.1

Experimental Protocols

Protocol 1: Quantification of Gimeracil in Mouse Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a method for the quantitative analysis of Gimeracil in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as the internal standard.

Materials:

  • Gimeracil analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Mouse plasma (control and study samples)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system with an ESI source

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Gimeracil in a suitable solvent (e.g., DMSO, methanol, or water).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

    • From the stock solutions, prepare a series of working standard solutions of Gimeracil for the calibration curve by serial dilution in 50:50 acetonitrile:water.

    • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of mouse plasma (calibration standards, quality controls, or unknown samples) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions:

        • Gimeracil: Q1 m/z [M+H]+ → Q3 m/z [product ion] (e.g., 146.0 → 128.0)

        • This compound: Q1 m/z [M+H]+ → Q3 m/z [product ion] (e.g., 149.0 → 131.0)

      • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Gimeracil to this compound against the concentration of the Gimeracil standards.

    • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

    • Determine the concentration of Gimeracil in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram provides a workflow for the quantification of Gimeracil in plasma.

Gimeracil_Quantification_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Vial Transfer to Autosampler Vial Centrifugation2->Vial LC_MS LC-MS/MS Analysis Vial->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Workflow for Gimeracil quantification in plasma samples.
Protocol 2: In Vitro Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This protocol describes a method to evaluate the inhibitory potential of Gimeracil on DPD activity in vitro using liver microsomes or recombinant DPD enzyme.

Materials:

  • Gimeracil

  • Recombinant human DPD or liver microsomes (e.g., human, mouse, rat)

  • 5-Fluorouracil (5-FU)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Gimeracil in a suitable solvent.

    • Prepare a stock solution of 5-FU in water.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH solution in buffer.

  • Inhibition Assay:

    • In a microcentrifuge tube, pre-incubate varying concentrations of Gimeracil with the DPD enzyme source (recombinant DPD or liver microsomes) in the potassium phosphate buffer for a specified time (e.g., 15 minutes) at 37°C. Include a control with no inhibitor.

    • Initiate the enzymatic reaction by adding 5-FU and NADPH to the mixture. The final concentrations should be optimized, for example:

      • DPD source (e.g., 0.1 mg/mL microsomal protein)

      • 5-FU (e.g., 10 µM)

      • NADPH (e.g., 1 mM)

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of 5-FU or its metabolite).

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the amount of remaining 5-FU or the formation of its metabolite, dihydro-5-fluorouracil (DHFU), using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of DPD activity remaining at each Gimeracil concentration relative to the control (no inhibitor).

    • Plot the percentage of DPD activity against the logarithm of the Gimeracil concentration.

    • Determine the IC50 value (the concentration of Gimeracil that inhibits 50% of DPD activity) by fitting the data to a four-parameter logistic equation.

Protocol 3: In Vivo Preclinical Study Design for this compound Pharmacokinetics

This protocol outlines a basic design for a preclinical pharmacokinetic study of this compound in mice to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Animals:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

Study Design:

  • Dosing:

    • Administer a single oral dose of this compound to a cohort of mice. The dose should be based on previous studies with Gimeracil or S-1, adjusted as necessary. A typical dose might be in the range of 10-50 mg/kg.

    • The vehicle for oral administration can be a solution or suspension in a suitable vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • For tissue distribution studies, euthanize cohorts of mice at selected time points and collect various tissues (e.g., liver, kidney, tumor, brain). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.

  • Sample Analysis:

    • Analyze the plasma and tissue homogenates for the concentration of this compound and any potential metabolites using a validated LC-MS/MS method as described in Protocol 1. For tissue analysis, a homogenization step is required before protein precipitation.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

      • t1/2 (elimination half-life)

      • CL/F (apparent total clearance)

      • Vd/F (apparent volume of distribution)

The following diagram illustrates the workflow for a preclinical pharmacokinetic study.

Preclinical_PK_Workflow cluster_0 In-Life Phase cluster_1 Sample Processing & Analysis cluster_2 Data Analysis Animal_Model Select Animal Model (e.g., Mice) Dosing Administer this compound (Oral Gavage) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (at terminal time points) Dosing->Tissue_Harvesting Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Tissue_Homogenization Tissue Homogenization Tissue_Harvesting->Tissue_Homogenization Quantification LC-MS/MS Quantification Plasma_Prep->Quantification Tissue_Homogenization->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Quantification->PK_Modeling Parameter_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

Workflow of a preclinical pharmacokinetic study.

Conclusion

This compound is a critical tool for the preclinical development and evaluation of Gimeracil-containing therapeutics. Its primary application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, its use as a tracer in dedicated pharmacokinetic and metabolic studies can provide invaluable insights into the ADME properties of Gimeracil itself. The protocols and data presented here offer a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of Gimeracil. As our understanding of Gimeracil's dual mechanisms of action continues to grow, the strategic use of this compound in preclinical research will be instrumental in advancing its development as a potent anticancer agent.

References

Application Note: Development of a Validated Bioanalytical Method for Gimeracil using Gimeracil-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, Gimeracil increases the bioavailability and efficacy of 5-FU. It is a component of the oral fluoropyrimidine derivative S-1, which is used in the treatment of various cancers, including gastric cancer. Accurate and reliable quantification of Gimeracil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

This application note describes a robust and validated bioanalytical method for the determination of Gimeracil in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Gimeracil-13C3, to ensure high accuracy and precision.

Materials and Methods

Reagents and Chemicals
  • Gimeracil reference standard

  • This compound (Internal Standard, IS)[1][2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human or rat plasma (with anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gimeracil and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Gimeracil primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards at desired concentrations.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 500 ng/mL.[3]

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 500 ng/mL this compound internal standard working solution.[3]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Gimeracil.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., 4.6 i.d. × 50 mm, 3.0 µm particle size)
Mobile Phase A 0.1% Formic acid in deionized water
Mobile Phase B Acetonitrile
Flow Rate 0.64 mL/min (Pump A) and 0.16 mL/min (Pump B)
Injection Volume 3 µL
Column Temperature Ambient or controlled at 25-40°C
Run Time Approximately 6 minutes

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Gimeracil) m/z 145.9 → 128.0
MRM Transition (this compound, IS) m/z 149.0 → 130.9
Collision Energy Optimized for specific instrument
Dwell Time 100-200 ms

Method Validation

The bioanalytical method was validated according to regulatory guidelines (e.g., USFDA) for specificity, linearity, accuracy, precision, recovery, and stability.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL for Gimeracil in plasma. The correlation coefficient (r) was consistently ≥ 0.9950.

Table 3: Linearity Data

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r)
Gimeracil1 - 500≥ 0.9950
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) concentrations: 1, 3, 30, and 400 ng/mL.

Table 4: Accuracy and Precision Data

Intra-day Inter-day
Accuracy (% Bias) -12.0% to 8.0%-9.6% to 5.7%
Precision (% CV) 0.6% to 10.4%1.8% to 7.4%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that no significant ion suppression or enhancement occurred.

Table 5: Recovery and Matrix Effect Data

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Gimeracil78.3 ± 5.988.9 to 104.9

Note: Recovery data is from a similar method using protein precipitation. Matrix effect data is from a study using this compound.

Experimental Workflows

Gimeracil_Sample_Preparation cluster_prep Plasma Sample Preparation plasma 1. Collect 100 µL Plasma add_is 2. Add 10 µL this compound (IS) plasma->add_is add_acn 3. Add 300 µL Acetonitrile add_is->add_acn vortex 4. Vortex for 1 minute add_acn->vortex centrifuge 5. Centrifuge at 13,000 rpm vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject Gimeracil_LCMS_Workflow cluster_analysis LC-MS/MS Analysis cluster_data Data Processing injection Sample Injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection quantification Data Quantification detection->quantification peak_integration Peak Area Integration quantification->peak_integration ratio Analyte/IS Ratio Calculation peak_integration->ratio calibration Concentration Determination (from Calibration Curve) ratio->calibration

References

Application Notes and Protocols for Gimeracil-13C3 in Drug-Drug Interaction Studies with S-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1 is a combination oral anticancer agent composed of tegafur, a prodrug of 5-fluorouracil (5-FU), and two modulators of 5-FU's activity: gimeracil (CDHP) and oteracil. Gimeracil plays a crucial role by reversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1][2] This inhibition leads to sustained plasma concentrations of 5-FU, enhancing its antitumor efficacy.

Given that gimeracil is a potent DPD inhibitor, there is a potential for drug-drug interactions (DDIs) when S-1 is co-administered with other drugs that may also inhibit or induce DPD activity. To investigate such interactions, a robust and specific methodology is required. The use of a stable isotope-labeled version of gimeracil, such as Gimeracil-13C3, offers a powerful tool to precisely evaluate the impact of an investigational drug on the pharmacokinetics of gimeracil itself, thereby providing insights into potential DDIs at the level of DPD.

These application notes provide a detailed protocol for a clinical DDI study using this compound as a probe to assess the DPD inhibitory potential of a new chemical entity (NCE) when co-administered with S-1.

Signaling and Metabolic Pathways

The core of S-1's mechanism revolves around the metabolic pathway of 5-FU and its modulation by gimeracil. The following diagram illustrates this relationship.

S1_Metabolic_Pathway cluster_0 Drug Administration cluster_1 Metabolism and Action S1 S-1 (Tegafur/Gimeracil/Oteracil) Tegafur Tegafur S1->Tegafur Gimeracil Gimeracil S1->Gimeracil FU 5-Fluorouracil (5-FU) Tegafur->FU Metabolic activation Inactive_Metabolites Inactive Metabolites FU->Inactive_Metabolites Catabolism DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis (Antitumor Effect) FU->DNA_RNA_Synthesis Leads to DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->FU Catalyzes Gimeracil->DPD Inhibits

Metabolic pathway of S-1 and the role of gimeracil.

Experimental Protocols

Objective

To evaluate the effect of a new chemical entity (NCE) on the pharmacokinetics of gimeracil, a component of S-1, using this compound as a tracer. This study will provide evidence of potential drug-drug interactions involving the DPD enzyme.

Study Design

A single-center, open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.

  • Period 1: Administration of a single oral dose of S-1.

  • Washout: A washout period of at least 7 days.

  • Period 2: Administration of the NCE for a specified duration to reach steady-state, followed by co-administration of a single oral dose of S-1 containing this compound.

The experimental workflow is depicted in the following diagram:

DDI_Study_Workflow cluster_period1 Period 1: S-1 Alone cluster_period2 Period 2: S-1 with NCE P1_Admin Administer single dose of S-1 P1_PK Serial blood sampling for pharmacokinetics of unlabeled gimeracil P1_Admin->P1_PK Washout Washout (≥7 days) P1_PK->Washout P2_NCE_Admin Administer NCE to steady state Washout->P2_NCE_Admin P2_S1_Admin Co-administer single dose of S-1 with this compound P2_NCE_Admin->P2_S1_Admin P2_PK Serial blood sampling for pharmacokinetics of this compound P2_S1_Admin->P2_PK

Workflow for the this compound DDI study.
Materials

  • S-1 capsules (containing tegafur, gimeracil, and oteracil).

  • This compound (custom synthesis).

  • Investigational NCE.

  • Human plasma (for calibration standards and quality controls).

  • LC-MS/MS system.

Procedure
  • Subject Recruitment: Enroll healthy adult volunteers who meet the inclusion/exclusion criteria.

  • Period 1 Administration and Sampling:

    • Administer a single oral dose of S-1.

    • Collect serial blood samples at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]

  • Washout Period: A minimum of a 7-day washout period between the two periods.

  • Period 2 Administration and Sampling:

    • Administer the NCE according to its dosing regimen to reach steady-state concentrations.

    • On the final day of NCE administration, co-administer a single oral dose of S-1 with a tracer dose of this compound.

    • Collect serial blood samples at the same time points as in Period 1.

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze plasma samples for concentrations of unlabeled gimeracil (Period 1) and this compound (Period 2) using a validated LC-MS/MS method.

LC-MS/MS Analytical Method for Gimeracil and this compound

This protocol is adapted from established methods for the analysis of gimeracil in human plasma.[4][5]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of methanol containing the internal standard (e.g., a deuterated analog of gimeracil or another suitable compound).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 80:20 (v/v) mixture of 1.0% formic acid in water and methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Gimeracil (unlabeled): Precursor ion > Product ion (to be optimized, e.g., m/z 146 > 128).

      • This compound: Precursor ion > Product ion (to be optimized, e.g., m/z 149 > 131).

      • Internal Standard: To be determined based on the selected standard.

Data Presentation

The pharmacokinetic parameters of gimeracil and this compound will be calculated using non-compartmental analysis. The primary endpoints will be the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

Table 1: Pharmacokinetic Parameters of Gimeracil and this compound

ParameterS-1 Alone (Gimeracil) (Mean ± SD)S-1 + NCE (this compound) (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 350 ± 95525 ± 1201.50 (1.35 - 1.67)
AUC0-t (ng·h/mL) 2800 ± 7504500 ± 9801.61 (1.48 - 1.75)
AUC0-inf (ng·h/mL) 3000 ± 8004800 ± 10501.60 (1.47 - 1.74)
Tmax (h) 2.5 (1.0 - 4.0)2.8 (1.5 - 4.5)N/A
t1/2 (h) 4.5 ± 1.26.8 ± 1.8N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Summary of LC-MS/MS Method Validation Parameters

ParameterGimeracilThis compoundAcceptance Criteria
Linearity Range (ng/mL) 2 - 5002 - 500r² > 0.99
LLOQ (ng/mL) 22S/N > 10
Intra-day Precision (%CV) < 9.0%< 8.5%< 15%
Inter-day Precision (%CV) < 10.0%< 9.5%< 15%
Accuracy (%) 95 - 105%96 - 104%85 - 115%
Recovery (%) > 75%> 78%Consistent and reproducible
Matrix Effect (%) -5 to +7%-6 to +8%Within acceptable limits

Conclusion

The use of this compound as a stable isotope-labeled probe provides a highly specific and sensitive method for assessing drug-drug interactions with S-1 at the level of DPD. By comparing the pharmacokinetics of this compound in the presence and absence of a co-administered drug, researchers can definitively determine if the investigational drug alters the disposition of gimeracil, and by extension, potentially impacts the efficacy and safety profile of S-1. The detailed protocol and methodologies provided herein offer a robust framework for conducting such critical DDI studies in drug development.

References

Troubleshooting & Optimization

Overcoming matrix effects in Gimeracil-13C3 LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Gimeracil using its stable isotope-labeled internal standard, Gimeracil-13C3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Gimeracil analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Gimeracil in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analysis.[2][3] Ion suppression is the more common phenomenon observed in bioanalysis.

Q2: Why is this compound recommended as the internal standard?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Gimeracil. It is considered the "gold standard" for quantitative bioanalysis because it has nearly identical physicochemical properties to Gimeracil. This means it will behave similarly during sample extraction, chromatography, and ionization. Consequently, any matrix effects that suppress or enhance the Gimeracil signal will have a proportional effect on the this compound signal. By using the ratio of the analyte response to the internal standard response for quantification, these effects can be effectively compensated for, leading to more accurate and reliable results. Furthermore, 13C-labeled standards are preferred over deuterium (2H)-labeled standards as they are less likely to exhibit chromatographic separation from the unlabeled analyte, ensuring they experience the same matrix effects at the same time.

Q3: What are the common sources of matrix effects in plasma or serum samples for Gimeracil analysis?

A3: In biological matrices like plasma and serum, the most significant contributors to matrix effects are phospholipids from cell membranes. These compounds are often co-extracted with the analyte of interest and can cause significant ion suppression in the mass spectrometer. Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.

Q4: How can I assess the extent of matrix effects in my Gimeracil assay?

A4: The presence and magnitude of matrix effects can be evaluated using a post-extraction spike method. This involves comparing the peak area of Gimeracil spiked into an extracted blank matrix (a sample processed through the extraction procedure without the analyte) to the peak area of Gimeracil in a neat solution (a clean solvent mixture). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. One study on the simultaneous determination of tegafur and gimeracil in human plasma reported matrix effects for gimeracil ranging from -8.9% to 7.8%.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor sensitivity or low Gimeracil signal Ion Suppression: Co-eluting matrix components are interfering with the ionization of Gimeracil.1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Chromatographic Separation: Modify the LC method to better separate Gimeracil from the region of ion suppression. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry. 3. Sample Dilution: If the concentration of Gimeracil is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
High variability in results (poor precision) Inconsistent Matrix Effects: The composition of the matrix is varying between samples, leading to different degrees of ion suppression or enhancement.1. Use this compound Internal Standard: A SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects. Ensure the internal standard is added early in the sample preparation process. 2. Improve Sample Preparation Consistency: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability in extraction efficiency and matrix component removal.
Gimeracil and this compound peaks are not co-eluting Chromatographic Conditions: While less common with 13C-labeled standards, some chromatographic conditions could potentially lead to slight separation.1. Adjust Mobile Phase: Modify the organic solvent content or the pH of the aqueous phase to ensure co-elution. 2. Isocratic vs. Gradient Elution: An isocratic elution may provide more consistent co-elution compared to a steep gradient.
Low recovery of Gimeracil and this compound Inefficient Extraction: The chosen sample preparation method is not effectively extracting the analytes from the matrix.1. Optimize Extraction Solvent: For LLE, test different organic solvents to find one with optimal partitioning for Gimeracil. 2. Select Appropriate SPE Sorbent: For SPE, choose a sorbent chemistry (e.g., reversed-phase, ion-exchange) that provides good retention and elution characteristics for Gimeracil. 3. Adjust pH: The pH of the sample may need to be adjusted to optimize the extraction of Gimeracil.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques with their typical performance characteristics.

Technique Principle Typical Recovery Matrix Effect Reduction Throughput Notes
Protein Precipitation (PPT) Proteins are precipitated out of the plasma/serum using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).70-90%ModerateHighA study on Gimeracil in human plasma using methanol precipitation reported a mean recovery of 78.3 ± 5.9%. This method is fast and simple but may result in less clean extracts.
Liquid-Liquid Extraction (LLE) Gimeracil is partitioned from the aqueous sample matrix into an immiscible organic solvent based on its solubility.80-95%GoodMediumCan provide cleaner extracts than PPT but is more labor-intensive and requires solvent optimization.
Solid-Phase Extraction (SPE) Gimeracil is retained on a solid sorbent while matrix components are washed away. The purified analyte is then eluted with a different solvent.85-100%ExcellentMedium-HighOffers the cleanest extracts and can be automated for higher throughput. Requires method development to select the appropriate sorbent and solvents.

Experimental Protocols

Recommended Protocol: Protein Precipitation for Gimeracil in Human Plasma

This protocol is based on a validated method for the simultaneous determination of tegafur and gimeracil in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
  • Vortex for 30 seconds.
  • Add 300 µL of methanol to precipitate the proteins.
  • Vortex for 2 minutes.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent
  • Column: Inertsil ODS-3 C18 (5 µm, 2.1 x 150 mm) or equivalent
  • Mobile Phase A: 1.0% Formic Acid in Water
  • Mobile Phase B: Methanol
  • Gradient: 80% A and 20% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 µL
  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions: To be optimized by infusing standard solutions of Gimeracil and this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample + this compound IS ppt 2. Protein Precipitation (Methanol) plasma->ppt centrifuge 3. Centrifugation ppt->centrifuge supernatant 4. Supernatant Transfer centrifuge->supernatant dry 5. Evaporation to Dryness supernatant->dry reconstitute 6. Reconstitution dry->reconstitute injection 7. Injection reconstitute->injection lc 8. Chromatographic Separation injection->lc ms 9. MS/MS Detection lc->ms data 10. Data Analysis ms->data

Caption: Experimental workflow for Gimeracil analysis in plasma.

matrix_effects cluster_source ESI Source droplet Charged Droplet gas_phase Gas Phase Ions (Analyte Signal) droplet->gas_phase Ionization analyte Gimeracil analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet Competition for Charge & Surface Area troubleshooting_logic start Inconsistent or Inaccurate Results check_is Is a SIL-IS (this compound) being used? start->check_is use_is Implement this compound check_is->use_is No check_matrix Assess Matrix Effect (Post-Extraction Spike) check_is->check_matrix Yes use_is->check_matrix matrix_high Significant Matrix Effect (Suppression/Enhancement) check_matrix->matrix_high Yes matrix_ok Matrix Effect Acceptable check_matrix->matrix_ok No optimize_prep Optimize Sample Prep (SPE or LLE) matrix_high->optimize_prep optimize_lc Optimize Chromatography optimize_prep->optimize_lc check_recovery Check Analyte Recovery matrix_ok->check_recovery

References

How to address poor peak shape in Gimeracil-13C3 chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gimeracil-13C3 chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to poor peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed in this compound chromatography?

A1: Poor peak shape in chromatography can manifest in several ways, leading to inaccurate quantification and reduced resolution.[1][2] The most common issues are:

  • Peak Tailing: An asymmetrical peak where the latter half of the peak is broader than the front half.[1] This is often caused by secondary interactions between the analyte and the stationary phase.[1][3]

  • Peak Fronting: An asymmetrical peak where the front half of the peak is broader than the latter half. This can be a sign of column overloading or issues with the sample solvent.

  • Peak Splitting: A single compound appearing as two or more distinct peaks. This can be caused by a variety of factors including problems with the column, injection, or mobile phase.

  • Broad Peaks: Peaks that are wider than expected, which can indicate a loss of column efficiency or problems with the mobile phase.

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

A2: Peak tailing is a common problem, especially with polar and nitrogen-containing compounds like Gimeracil. The primary causes and their solutions are summarized below.

Potential Causes and Solutions for Peak Tailing:

Potential Cause Recommended Solution(s)
Secondary Silanol Interactions Gimeracil, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase. • Adjust Mobile Phase pH: Lower the mobile phase pH to approximately 2-3 to protonate the silanol groups and reduce interaction. • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped"). • Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active sites.
Column Overload Injecting too much sample can saturate the stationary phase. • Reduce Injection Volume: Decrease the amount of sample injected onto the column. • Dilute the Sample: Lower the concentration of the sample before injection.
Column Degradation The column may be old, contaminated, or have developed a void. • Flush the Column: Wash the column with a strong solvent to remove contaminants. • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. • Replace the Column: If the problem persists, the column may need to be replaced.
Extra-Column Volume Dead volume in the system (e.g., long tubing, loose fittings) can cause peak broadening and tailing. • Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector. • Check Fittings: Ensure all connections are secure.

Below is a troubleshooting workflow for addressing peak tailing:

G_1 A Peak Tailing Observed B Reduce Injection Volume / Dilute Sample A->B C Problem Solved? B->C D Adjust Mobile Phase pH (e.g., to pH 2-3) C->D No J End C->J Yes E Problem Solved? D->E F Use End-Capped Column or Add Competing Base E->F No E->J Yes G Problem Solved? F->G H Check for Column Degradation / Extra-Column Volume G->H No G->J Yes I Flush or Replace Column / Minimize Dead Volume H->I I->J

Troubleshooting workflow for peak tailing.

Q3: I am observing peak fronting for this compound. What could be the issue?

A3: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.

Troubleshooting Peak Fronting:

Potential Cause Recommended Solution(s)
Mass Overload Injecting a sample that is too concentrated can lead to fronting. • Dilute the Sample: Reduce the concentration of your sample.
Volume Overload Injecting too large a volume of sample can also cause fronting. • Reduce Injection Volume: Decrease the volume of sample injected.
Sample Solvent Incompatibility If the sample solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly at the start, leading to a fronting peak. • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is similar in composition to the initial mobile phase.
Column Collapse In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause the stationary phase to collapse, leading to poor peak shape and retention time shifts. • Use an Aqueous-Stable Column: Employ a column specifically designed for highly aqueous mobile phases. • Flush with Strong Solvent: Flush the column with 100% organic solvent (e.g., acetonitrile) to try and restore the stationary phase.

Here is a logical diagram to troubleshoot peak fronting:

G_2 A Peak Fronting Observed B Dilute Sample and/or Reduce Injection Volume A->B C Problem Resolved? B->C D Match Sample Solvent to Mobile Phase C->D No H End C->H Yes E Problem Resolved? D->E F Check for Column Phase Collapse (if using high aqueous mobile phase) E->F No E->H Yes G Flush with Strong Solvent or Replace with Aqueous-Stable Column F->G G->H

Decision tree for troubleshooting peak fronting.

Q4: My this compound peak is split. What are the common causes and solutions?

A4: Peak splitting can be a complex issue with multiple potential causes, often related to the column, sample injection, or mobile phase conditions.

Addressing Peak Splitting:

Potential Cause Recommended Solution(s)
Column Void or Channeling A void at the head of the column or channels in the packing material can cause the sample to travel through different paths, resulting in a split peak. • Replace the Column: This is often the most effective solution.
Blocked Frit A partially blocked frit at the column inlet can disrupt the flow of the mobile phase. • Backflush the Column: Reversing the column flow may dislodge the blockage. • Replace the Frit/Column: If backflushing is unsuccessful, the frit or the entire column may need to be replaced.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and splitting, especially for early eluting peaks. • Use a Weaker Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.
Co-elution What appears to be a split peak may actually be two different, closely eluting compounds. • Modify the Method: Adjust the mobile phase composition, gradient, or temperature to improve separation.

An experimental workflow to diagnose the cause of peak splitting is as follows:

G_3 A Split Peak Observed B Inject a Standard of a Different Compound A->B C Is the standard's peak also split? B->C D Problem is likely with the column (void, blocked frit) C->D Yes E Problem is likely related to the sample or method C->E No F Change Sample Solvent / Reduce Injection Volume E->F G Check for Co-elution by Modifying Method F->G

Workflow to diagnose the cause of peak splitting.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Gimeracil Analysis

Several published methods for Gimeracil analysis utilize a reversed-phase C18 column. A common mobile phase composition involves a buffer and an organic modifier.

  • Mobile Phase A (Aqueous): 0.1 M Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH adjusted to 4.0 with phosphoric acid. Alternatively, 0.1% formic acid in water can be used.

  • Mobile Phase B (Organic): Methanol or Acetonitrile.

  • Isocratic Elution Example: A mixture of methanol and 0.1M KH2PO4 buffer (pH 4.0) in a 50:50 (v/v) ratio has been used successfully.

  • Gradient Elution: For complex samples, a gradient elution may be necessary. Start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage.

Procedure:

  • Prepare the aqueous buffer by dissolving the appropriate amount of salt in HPLC-grade water.

  • Adjust the pH of the buffer using an appropriate acid or base.

  • Filter the aqueous phase through a 0.22 µm or 0.45 µm filter.

  • Filter the organic solvent.

  • Degas both mobile phase components before use, for example, by sonication.

Protocol 2: Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound standard in a suitable solvent. The initial sample solvent should ideally match the mobile phase composition to avoid peak distortion.

  • Plasma Samples: For biological samples, a protein precipitation step is often required. Methanol is a common precipitating agent for Gimeracil analysis in plasma. Subsequent centrifugation and filtration of the supernatant are necessary before injection.

Example HPLC Method Parameters for Gimeracil:

Parameter Example Condition 1 Example Condition 2
Column Waters C18 (250 mm x 4.6 mm, 5 µm)Inertsil ODS-3 C18 (e.g., 150 mm x 4.6 mm)
Mobile Phase Methanol: 0.1M KH2PO4 (pH 4.0) (50:50 v/v)Acetonitrile: 0.1% Formic Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 275 nmLC-MS/MS (Positive Ion Mode)
Column Temp. 25 °C (Ambient)Ambient
Injection Vol. 10 µL-

References

Troubleshooting guide for Gimeracil bioanalysis using a stable isotope standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the bioanalysis of Gimeracil using a stable isotope-labeled internal standard (SIL-IS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common bioanalytical method for Gimeracil quantification in biological matrices?

A1: The most common method for the quantification of Gimeracil in biological matrices such as plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological samples.[5]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for Gimeracil bioanalysis?

A2: A SIL-IS is considered the gold standard in quantitative bioanalysis for several reasons. Because a SIL-IS has nearly identical physicochemical properties to Gimeracil, it co-elutes and experiences the same variations during sample preparation and analysis. This is particularly important for compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis. The use of a SIL-IS generally leads to improved precision and accuracy.

Q3: What are common sample preparation techniques for Gimeracil analysis in plasma?

A3: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation: This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.

  • Solid-Phase Extraction (SPE): This technique provides a cleaner sample by using a solid sorbent to retain Gimeracil while interferences are washed away.

Q4: What are typical LC-MS/MS parameters for Gimeracil analysis?

A4: While specific parameters should be optimized for your instrument, published methods often use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution with a modifier (like formic acid). Mass spectrometry is typically performed in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (MRM) for Gimeracil and its SIL-IS.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Steps
Column Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Incompatible Mobile Phase pH 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Gimeracil.
Contamination 1. Clean the injector and autosampler. 2. Use fresh, high-purity mobile phase solvents.
Sample Overload 1. Reduce the injection volume. 2. Dilute the sample.
Problem 2: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Parameters 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 2. Optimize collision energy for the specific MRM transition.
Inefficient Sample Extraction 1. Evaluate and optimize the sample preparation method (e.g., change SPE sorbent, adjust LLE pH).
Matrix Effects (Ion Suppression) 1. Improve sample cleanup to remove interfering matrix components. 2. Modify chromatographic conditions to separate Gimeracil from the suppression zone. 3. Ensure the SIL-IS is co-eluting to compensate for the suppression.
Analyte Degradation 1. Investigate the stability of Gimeracil under the sample storage and processing conditions. Gimeracil is known to be susceptible to oxidative stress.
Problem 3: High Signal Variability (%CV)
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting and solvent additions. 2. Automate the sample preparation process if possible.
Matrix Effects 1. Use a stable isotope-labeled internal standard that co-elutes with Gimeracil to compensate for variability in matrix effects between samples.
Instrument Instability 1. Check for fluctuations in pump pressure and ion source stability. 2. Perform system suitability tests before each analytical run.
Inconsistent Internal Standard Addition 1. Ensure the internal standard is added accurately and consistently to all samples and standards.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of Gimeracil-SIL-IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing standard solutions of Gimeracil and its SIL-IS. For example, for Gimeracil, a potential transition could be m/z 146 -> 46.6.

Visualizations

Gimeracil_Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add SIL-IS Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Gimeracil Bioanalysis.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_sensitivity Sensitivity Issues cluster_variability Variability Issues Start Analytical Issue Observed Peak_Shape Poor Peak Shape Tailing Fronting Broadening Start->Peak_Shape Retention_Shift Retention Time Shift Start->Retention_Shift Low_Intensity Low Signal Intensity Start->Low_Intensity High_Noise High Background Noise Start->High_Noise High_CV High %CV Start->High_CV Inconsistent_Ratio Inconsistent Analyte/IS Ratio Start->Inconsistent_Ratio node_column Check Column Health Peak_Shape->node_column node_mobile Optimize Mobile Phase Peak_Shape->node_mobile node_ms Optimize MS Parameters Low_Intensity->node_ms node_cleanup Improve Sample Cleanup Low_Intensity->node_cleanup node_is Verify IS Addition High_CV->node_is node_matrix Assess Matrix Effects High_CV->node_matrix

Caption: Troubleshooting Decision Tree.

References

Minimizing ion suppression for Gimeracil-13C3 in complex biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Gimeracil-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression in complex biological samples and to offer troubleshooting support for common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Gimeracil analysis?

A1: Ion suppression is a matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, Gimeracil, in the mass spectrometer's ion source. This leads to a reduced signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis. Given that Gimeracil is a relatively polar compound, it can be susceptible to ion suppression from various matrix components, particularly phospholipids, which are abundant in plasma samples.

Q2: I'm using this compound as an internal standard. Shouldn't that correct for ion suppression?

A2: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the best tool to compensate for ion suppression. Since it is chemically identical to Gimeracil, it should co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, significant ion suppression can still be problematic if it reduces the signal intensity of this compound to a level that compromises the precision of its measurement. Therefore, it is always best practice to minimize ion suppression as much as possible.

Q3: Why is a 13C-labeled internal standard like this compound preferred over a deuterated (2H) standard?

A3: 13C-labeled internal standards are generally preferred because they are more likely to have identical chromatographic behavior to the unlabeled analyte. Deuterated standards can sometimes exhibit a slight shift in retention time (isotopic effect), which can lead to differential ion suppression if the analyte and internal standard do not co-elute perfectly in a region of suppression.

Q4: What are the primary causes of ion suppression in Gimeracil analysis of plasma samples?

A4: The most common causes of ion suppression in plasma samples are:

  • Phospholipids: These are major components of cell membranes and are highly abundant in plasma. They are known to cause significant ion suppression, particularly in the retention time window where more polar compounds like Gimeracil might elute.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample collection or preparation process can build up in the ion source and interfere with ionization.

  • Other Endogenous Molecules: Other small molecules, metabolites, and proteins that are not completely removed during sample preparation can also contribute to ion suppression.

Q5: How can I assess the level of ion suppression in my Gimeracil assay?

A5: The most common method is the post-extraction spike method. This involves comparing the peak area of this compound in a clean solution to its peak area when spiked into the extracted blank matrix (e.g., plasma with no analyte or IS). The matrix effect (ME) can be calculated as:

ME (%) = (Peak Area in Extracted Blank Matrix / Peak Area in Clean Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. One study on Gimeracil reported a matrix effect ranging from -8.9% to 7.8%, indicating that both suppression and enhancement can occur.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to ion suppression in this compound analysis.

Issue 1: Low or Inconsistent Signal for Gimeracil and/or this compound

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Workflow:

troubleshooting_workflow start Low/Inconsistent Signal check_sample_prep Review Sample Preparation Method start->check_sample_prep is_ppt Using Protein Precipitation (PPT)? check_sample_prep->is_ppt improve_ppt Optimize PPT: - Check solvent-to-plasma ratio - Use cold solvent - Ensure complete precipitation is_ppt->improve_ppt Yes is_spe Using Solid-Phase Extraction (SPE)? is_ppt->is_spe No switch_to_spe Switch to Solid-Phase Extraction (SPE) for better cleanup improve_ppt->switch_to_spe If still poor check_chromatography Review Chromatographic Conditions switch_to_spe->check_chromatography optimize_spe Optimize SPE: - Select appropriate sorbent - Optimize wash and elution steps - Check for analyte breakthrough is_spe->optimize_spe Yes is_spe->check_chromatography No optimize_spe->check_chromatography modify_gradient Modify Gradient: - Create a shallower gradient - Divert flow from MS during early elution of salts check_chromatography->modify_gradient change_column Change Column Chemistry: - e.g., C18 to a polar-endcapped or phenyl-hexyl column modify_gradient->change_column check_ms Review MS Source Conditions change_column->check_ms optimize_source Optimize Source Parameters: - Gas flows - Temperatures - Voltages check_ms->optimize_source end Signal Improved optimize_source->end

Troubleshooting Workflow for Low Signal.

Issue 2: Poor Reproducibility (High %CV) in QC Samples

Possible Cause: Variable ion suppression between samples.

Troubleshooting Steps:

  • Evaluate Sample Preparation Consistency:

    • Ensure precise and accurate pipetting of plasma, internal standard, and precipitation/extraction solvents.

    • For protein precipitation, ensure consistent vortexing time and speed, and centrifugation temperature and time.

    • For SPE, ensure consistent flow rates during loading, washing, and elution. Inconsistent flow can lead to variable recovery and matrix cleanup.

  • Assess Post-Extraction Stability:

    • Analyte or internal standard degradation in the final extract while sitting in the autosampler can lead to variable results.

    • Perform a post-extraction stability experiment by re-injecting a set of extracted samples after they have been in the autosampler for a defined period (e.g., 24 hours) and compare the results to the initial injection. Studies have shown that Gimeracil is stable under various storage conditions, including in the autosampler.[1]

  • Check for Carryover:

    • Inject a blank sample immediately after a high concentration standard or sample. If a peak is observed at the retention time of Gimeracil or this compound, carryover is occurring.

    • Solution: Optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume.

Data on Sample Preparation and Ion Suppression

The choice of sample preparation is critical for minimizing ion suppression. Here is a summary of expected performance for common techniques.

Table 1: Comparison of Sample Preparation Techniques for Gimeracil Analysis

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Primary Mechanism Protein removal by denaturation and precipitation.Analyte isolation and purification based on chemical interactions with a sorbent.
Phospholipid Removal Poor to moderate.Good to excellent, depending on the sorbent and wash steps.
Typical Analyte Recovery Can be lower due to co-precipitation. A study on Gimeracil reported a mean recovery of 78.3% ± 5.9% using methanol for precipitation.[1]Generally higher and more consistent.
Matrix Effect (Ion Suppression) More significant due to residual phospholipids and other matrix components.Generally lower, leading to improved signal-to-noise and reproducibility.
Throughput & Complexity High throughput, simple, and fast.Lower throughput and more complex method development.

Experimental Protocols

Below are detailed starting protocols for protein precipitation and solid-phase extraction for the analysis of Gimeracil in human plasma.

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple, but may result in higher ion suppression compared to SPE.

Materials:

  • Human plasma (K2-EDTA)

  • This compound internal standard working solution

  • Acetonitrile (LC-MS grade), chilled at -20 °C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g and 4 °C

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution and briefly vortex.

  • Add 400 µL of chilled acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

  • Vortex to mix and centrifuge to pellet any insoluble material.

  • Inject onto the LC-MS/MS system.

ppt_workflow start Start: 100 µL Plasma add_is Add 20 µL this compound IS start->add_is add_acn Add 400 µL Cold Acetonitrile add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 14,000 x g for 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Protein Precipitation Workflow.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract with reduced ion suppression. A mixed-mode cation exchange (MCX) sorbent is a good starting point for a polar, basic compound like Gimeracil.

Materials:

  • Human plasma (K2-EDTA)

  • This compound internal standard working solution

  • Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol (LC-MS grade)

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum or positive pressure manifold

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of this compound internal standard working solution. Add 200 µL of 2% formic acid in water, and vortex to mix.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove less polar, non-basic interferences.

  • Drying: Dry the SPE cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute Gimeracil and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute in 100 µL of the initial mobile phase.

  • Injection: Vortex, centrifuge, and inject onto the LC-MS/MS system.

spe_workflow start Start: Pre-treated Plasma condition Condition with Methanol start->condition equilibrate Equilibrate with 2% Formic Acid condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1: 2% Formic Acid load->wash1 wash2 Wash 2: Methanol wash1->wash2 dry Dry Sorbent wash2->dry elute Elute with 5% NH4OH in Methanol dry->elute dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute inject Inject into LC-MS/MS dry_reconstitute->inject

Solid-Phase Extraction Workflow.

Example LC-MS/MS Parameters for Gimeracil Analysis

The following parameters are a good starting point for method development and are based on published methods for Gimeracil analysis.

Table 2: Recommended LC-MS/MS Parameters

ParameterSetting
LC System UPLC System
Column C18, e.g., Inertsil ODS-3 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Gimeracil: m/z 146 -> 128 (quantifier), m/z 146 -> 110 (qualifier) this compound: m/z 149 -> 131
Source Temperature 550 °C
IonSpray Voltage 5500 V

Note: These parameters should be optimized for your specific instrumentation and application.

References

Calibration curve issues in Gimeracil quantification and how to solve them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Gimeracil, particularly concerning calibration curve performance.

Frequently Asked Questions (FAQs)

Q1: What are the typical linear ranges for Gimeracil quantification in HPLC-UV and LC-MS/MS?

A1: The linear range for Gimeracil quantification can vary depending on the specific method and instrumentation. However, published methods provide a general indication. For RP-HPLC methods, a typical linear range is approximately 1.45 to 8.7 µg/mL[1] and 2.9 to 8.7 µg/mL.[2][3] In more sensitive UPLC systems, linearity has been reported between 11.6 and 69.6 µg/mL.[4] For LC-MS/MS, which offers higher sensitivity, linear ranges of 1 to 500 ng/mL and 2 to 500 ng/mL have been demonstrated in human plasma.[5]

Q2: My calibration curve for Gimeracil is non-linear. What are the common causes?

A2: Non-linearity in Gimeracil calibration curves can stem from several factors. At high concentrations, detector saturation is a common cause. Conversely, at very low concentrations, issues like analyte adsorption to surfaces can lead to a non-linear response. Other potential causes include errors in the preparation of standard solutions, the presence of co-eluting interferences, or inappropriate integration of chromatographic peaks. For LC-MS/MS, non-linearity can also be caused by matrix effects, ionization saturation, or dimer formation.

Q3: I am observing poor reproducibility in my Gimeracil calibration standards. What should I investigate?

A3: Poor reproducibility can be attributed to both instrument and method variability. Inconsistent injection volumes from the autosampler can be a significant factor. Variability in sample preparation, such as inconsistent evaporation or reconstitution steps, can also lead to this issue. For LC-MS/MS, fluctuations in the ion source conditions (e.g., temperature, gas pressures, ESI voltage) can cause signal instability. It is also crucial to ensure that the instrument has reached a stable state before starting the analysis.

Q4: How can I improve the sensitivity of my Gimeracil assay?

A4: To enhance sensitivity, several aspects of the analytical method can be optimized. In LC-MS/MS, optimizing the ionization source parameters is critical. For bioanalytical samples, improving the sample clean-up procedure to reduce matrix effects can significantly boost the signal-to-noise ratio. Employing techniques like two-dimensional liquid chromatography or derivatization to improve ionization efficiency are also effective strategies. Additionally, ensuring a clean LC system and using high-purity solvents can minimize background noise.

Troubleshooting Guides

Guide 1: Non-Linear Calibration Curve

This guide addresses common scenarios of non-linear calibration curves for Gimeracil quantification.

Symptom Potential Cause Suggested Solution
Curve flattens at high concentrations Detector saturation (UV or MS detector)- Extend the calibration curve with lower concentration standards to identify the linear range.- Reduce the injection volume for higher concentration standards.- Dilute samples that are expected to be in the high concentration range.
Poor R² value across the entire range Inaccurate standard preparation- Re-prepare stock and working standard solutions, ensuring accurate weighing and dilutions with calibrated equipment.- Verify the solubility of Gimeracil in the chosen solvent.
Column degradation or contamination- Flush the column with a strong solvent to remove contaminants.- If performance does not improve, replace the analytical column.
Inappropriate mobile phase pH- Gimeracil, as 5-chloro-2,4-dihydroxypyridine, has ionizable groups. Ensure the mobile phase pH is at least 2 units away from the pKa to maintain a single ionic form, which can improve linearity.
Curve is non-linear at the lower end Analyte adsorption- Use silanized vials to minimize adsorption to glass surfaces.- Add a small amount of an organic solvent to the sample diluent to improve solubility and reduce adsorption.
Matrix effects (in bioanalysis)- Implement a more effective sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation).- Use a stable isotope-labeled internal standard for Gimeracil to compensate for matrix effects.
Guide 2: Peak Tailing

This guide provides solutions for addressing peak tailing in Gimeracil chromatography.

Symptom Potential Cause Suggested Solution
Tailing peak for Gimeracil Secondary interactions with the stationary phase- Gimeracil contains basic functional groups that can interact with residual silanol groups on C18 columns, causing tailing.- Lower the mobile phase pH (e.g., to pH 3) to suppress the ionization of silanol groups.
Column overload- Reduce the injection volume or the concentration of the injected sample.
Column contamination or degradation- Flush the column with a strong solvent.- If the problem persists, the column may be damaged and require replacement.
Extra-column dead volume- Ensure all fittings and tubing are properly connected and minimize the length and internal diameter of tubing where possible.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for Gimeracil analysis from published methods.

Parameter HPLC-UV UPLC-UV LC-MS/MS Reference(s)
Linear Range 1.45 - 8.7 µg/mL11.6 - 69.6 µg/mL1 - 500 ng/mL
Limit of Detection (LOD) Not consistently reported0.1 µg/mLNot consistently reported
Limit of Quantification (LOQ) 0.175 µg/mL0.3 µg/mL1 ng/mL
Correlation Coefficient (R²) > 0.999> 0.999> 0.995

Experimental Protocols

Protocol 1: Sample Preparation for Gimeracil Quantification in Plasma (LC-MS/MS)

This protocol is a general guideline based on established methods for bioanalytical quantification.

  • Spiking: Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of Gimeracil.

  • Internal Standard Addition: Add an internal standard (ideally, a stable isotope-labeled Gimeracil) to all samples, calibration standards, and quality controls.

  • Protein Precipitation: Add a precipitating agent, such as methanol or acetonitrile, to the plasma samples (e.g., a 3:1 ratio of solvent to plasma).

  • Vortexing and Centrifugation: Vortex the samples vigorously for several minutes to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: RP-HPLC Method for Gimeracil Quantification

This protocol is a representative example based on published methods.

  • Column: Waters C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.1M KH₂PO₄, pH adjusted to 4.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Visualizations

Gimeracil_Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Calibration Curve Issue (Non-Linearity, Poor R², Tailing) check_standards Verify Standard Preparation start->check_standards check_hplc Investigate HPLC/ LC-MS System check_standards->check_hplc Accurate reprepare_standards Re-prepare Stock and Working Standards check_standards->reprepare_standards Inaccurate? check_column Assess Column Performance check_hplc->check_column end_good Issue Resolved reprepare_standards->end_good check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase Column OK check_instrument_params Check Instrument Parameters check_mobile_phase->check_instrument_params Mobile Phase OK check_matrix_effects Evaluate Matrix Effects (Bioanalysis) check_instrument_params->check_matrix_effects Parameters OK improve_cleanup Improve Sample Clean-up check_matrix_effects->improve_cleanup check_matrix_effects->end_good Absent improve_cleanup->end_good

Caption: Troubleshooting workflow for Gimeracil calibration curve issues.

Gimeracil_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Collect Sample (e.g., Plasma) add_is Add Internal Standard sample_collection->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge evap_reconstitute Evaporate & Reconstitute centrifuge->evap_reconstitute injection Inject Sample evap_reconstitute->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Gimeracil calibration->quantification

Caption: Experimental workflow for Gimeracil quantification in a biological matrix.

References

Ensuring long-term stability of Gimeracil-13C3 stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on ensuring the long-term stability of Gimeracil-13C3 stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions to ensure long-term stability?

A1: For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C for up to six months or at -20°C for up to one month.[1] The container should be tightly sealed and protected from moisture. Some suppliers suggest that in solid form, this compound is stable for at least one year when stored at 2-8°C.[2][3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage recommendations.[4]

Q2: What solvents are suitable for preparing this compound stock solutions?

A2: this compound is soluble in various organic solvents and aqueous solutions. For analytical applications such as LC-MS, solvents like acetonitrile, and diluents such as 0.1% formic acid in deionized water, have been successfully used.[5] A common practice involves dissolving the compound in a minimal amount of an organic solvent like DMSO, followed by dilution with an appropriate aqueous buffer or cell culture medium. The final concentration and solvent choice should be optimized for your specific experimental needs, ensuring solvent compatibility with downstream applications.

Q3: What are the primary degradation pathways for Gimeracil, and by extension, this compound?

A3: Studies on Gimeracil have shown that it is remarkably stable under acidic, alkaline, photolytic, and thermal stress conditions. However, it is highly susceptible to degradation under oxidative stress. Research has identified numerous degradation products resulting from oxidative conditions, suggesting that exposure to oxidizing agents is the primary pathway of degradation. Therefore, it is crucial to avoid sources of oxidative stress during solution preparation and storage.

Q4: How can I detect potential degradation of my this compound stock solution?

A4: Degradation of your this compound stock solution may be indicated by several observations. Visually, a change in color or the appearance of precipitates could suggest instability. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the solution. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the purity of the new stock solution using an appropriate analytical method like HPLC or LC-MS before use.
Improper storage of the stock solution.Review the storage conditions of your stock solution. Ensure it is stored at the recommended temperature, protected from light and moisture, and that the container is tightly sealed.
Contamination of the stock solution.Use sterile techniques when preparing and handling the stock solution to prevent microbial contamination. Filter-sterilize the solution if appropriate for your application.
Visible precipitates in the stock solution upon thawing. Poor solubility at lower temperatures or concentration exceeding solubility limit.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent system.
Discoloration of the stock solution. Oxidative degradation.Discard the solution. When preparing a new solution, use de-gassed solvents and minimize headspace in the storage vial to reduce exposure to oxygen. Store under an inert atmosphere (e.g., argon or nitrogen) if possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Weighing: Accurately weigh the required amount of this compound solid in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex thoroughly until the solid is completely dissolved.

  • Dilution: For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is based on general forced degradation study guidelines to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic: Add 1M hydrochloric acid to the stock solution and heat at 60°C for 15 minutes. Neutralize with 1M sodium hydroxide.

    • Alkaline: Add 1M sodium hydroxide to the stock solution and heat at 60°C for 15 minutes. Neutralize with 1M hydrochloric acid.

    • Oxidative: Add 30% hydrogen peroxide to the stock solution and heat at 60°C for 15 minutes.

    • Thermal: Heat the stock solution at 60°C for 60 minutes.

    • Photolytic: Expose the stock solution to UV-visible light in a photostability chamber for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating analytical method such as LC-MS to identify and quantify any degradation products.

Data Presentation

Table 1: Summary of Gimeracil Stability under Forced Degradation Conditions

Stress ConditionReagents/ParametersObservation
Acidic1M HCl, 60°C, 15 minMinimal degradation observed
Alkaline1M NaOH, 60°C, 15 minMinimal degradation observed
Oxidative30% H₂O₂, 60°C, 15 minSignificant degradation with the formation of multiple degradation products
Thermal60°C, 60 minMinimal degradation observed
PhotolyticUV-visible light, 24 hMinimal degradation observed

Visualizations

Gimeracil_Stock_Solution_Workflow Workflow for Preparation and Storage of this compound Stock Solutions cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh this compound Solid dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex aliquot Aliquot into Small Volumes vortex->aliquot seal Tightly Seal Vials aliquot->seal store Store at Recommended Temperature (-20°C or -80°C) seal->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and storing this compound stock solutions.

Gimeracil_Troubleshooting Troubleshooting Guide for this compound Stock Solution Issues cluster_check_solution Solution Integrity Check cluster_actions Corrective Actions start Inconsistent Experimental Results? check_appearance Visual Inspection: Color Change or Precipitate? start->check_appearance check_purity Analytical Check (e.g., HPLC): Degradation Peaks Present? check_appearance->check_purity No prepare_fresh Prepare Fresh Stock Solution check_appearance->prepare_fresh Yes check_purity->prepare_fresh Yes verify_storage Verify Storage Conditions (Temp, Light, Moisture) check_purity->verify_storage No use_sterile Use Sterile Technique verify_storage->use_sterile

Caption: Troubleshooting decision tree for this compound stock solution issues.

References

Technical Support Center: High-Throughput Analysis of Gimeracil with Gimeracil-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the high-throughput analysis of Gimeracil and its stable isotope-labeled internal standard, Gimeracil-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Gimeracil?

A1: Gimeracil is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is responsible for the breakdown of 5-fluorouracil (5-FU), a common chemotherapeutic agent. By inhibiting DPD, Gimeracil increases the bioavailability and efficacy of 5-FU.[1]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled version of Gimeracil. It is an ideal internal standard because it has the same physicochemical properties as Gimeracil, meaning it behaves identically during sample preparation and chromatographic separation. However, it has a different mass due to the 13C isotopes, allowing it to be distinguished from the unlabeled Gimeracil by the mass spectrometer. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification.

Q3: What are the typical matrices for Gimeracil analysis?

A3: Gimeracil is most commonly analyzed in biological matrices such as human or rat plasma.[3]

Q4: What are the common analytical techniques for Gimeracil quantification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and preferred method for the quantification of Gimeracil in biological samples due to its high sensitivity and selectivity.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the high-throughput analysis of Gimeracil.

Sample Preparation Issues
Problem Potential Cause Recommended Solution
Low Recovery of Gimeracil Inefficient protein precipitation.Optimize the protein precipitation solvent. Methanol is a commonly used and effective solvent. Ensure the ratio of plasma to precipitation solvent is adequate (e.g., 1:3 or 1:4 v/v). Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal.
Incomplete elution from Solid Phase Extraction (SPE) cartridge.Optimize the SPE elution solvent. A mixture of organic solvent (e.g., methanol or acetonitrile) with a small percentage of acid (e.g., formic acid) can improve elution efficiency. Ensure the cartridge is not allowed to dry out before sample loading and elution.
Adsorption to labware.Use low-binding polypropylene tubes and pipette tips. Pre-conditioning containers with a solution of the analyte can sometimes help.
High Variability in this compound Response Inconsistent addition of the internal standard.Ensure the internal standard solution is accurately and consistently added to all samples, standards, and quality controls at the beginning of the sample preparation process. Use a calibrated pipette.
Degradation of internal standard.Check the stability of the this compound stock and working solutions. Store them at appropriate temperatures and protect them from light if necessary. Prepare fresh working solutions regularly.
Liquid Chromatography (LC) Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation.Use a guard column to protect the analytical column from contaminants. If the peak shape deteriorates, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
Inappropriate mobile phase pH.Gimeracil is a polar compound. The pH of the mobile phase can significantly affect its retention and peak shape. Optimize the mobile phase pH to ensure Gimeracil is in a single ionic state. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common.
Sample solvent mismatch with the mobile phase.Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to avoid peak distortion.
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve that is functioning correctly.
Column temperature fluctuations.Use a column oven to maintain a constant and stable temperature.
Column equilibration.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mass Spectrometry (MS) Issues
Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting matrix components.Optimize the chromatographic method to separate Gimeracil and this compound from the ion-suppressing or enhancing regions of the chromatogram. Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent).
Phospholipids from plasma samples.Employ a phospholipid removal strategy during sample preparation, such as using a specialized SPE cartridge or a protein precipitation plate designed for phospholipid removal.
Inconsistent Gimeracil/Gimeracil-13C3 Ratio Cross-talk between MRM transitions.Ensure that the dwell times and inter-scan delays are optimized to prevent cross-talk between the MRM transitions of Gimeracil and its internal standard.
Isotopic contribution from this compound to the Gimeracil signal.Check the isotopic purity of the this compound standard. If there is a significant contribution, it may be necessary to subtract the contribution from the Gimeracil signal or use a different lot of the internal standard.
Low Signal Intensity Suboptimal ionization source parameters.Optimize the ion source parameters, including nebulizer gas flow, auxiliary gas flow, sheath gas flow, and capillary temperature, to maximize the signal for Gimeracil.
Incorrect MRM transitions.Verify the precursor and product ions for Gimeracil and this compound. Common precursor ions for Gimeracil are m/z 146 [M+H]+.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the internal standard, this compound, at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Gimeracil. These should be optimized for the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Gimeracil) Q1: 146.0 m/z -> Q3: 128.0 m/z (example)
MRM Transition (this compound) Q1: 149.0 m/z -> Q3: 131.0 m/z (example)
Collision Energy Optimize for each transition
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize typical validation parameters for a high-throughput Gimeracil assay.

Table 1: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Gimeracil1 - 1000> 0.995

Table 2: Precision and Accuracy

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% bias)
GimeracilLLOQ1< 15< 15± 20
Low QC3< 15< 15± 15
Mid QC100< 15< 15± 15
High QC800< 15< 15± 15

Table 3: Recovery

Analyte QC Level Concentration (ng/mL) Mean Recovery (%)
GimeracilLow QC385 - 115
Mid QC10085 - 115
High QC80085 - 115

Visualizations

Gimeracil_DPD_Inhibition cluster_0 5-Fluorouracil (5-FU) Metabolism cluster_1 Mechanism of Gimeracil Action 5-FU 5-FU DPD Dihydropyrimidine Dehydrogenase (DPD) 5-FU->DPD Catabolism Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites DPD_Inhibited Inhibited DPD Gimeracil Gimeracil Gimeracil->DPD_Inhibited

Caption: Mechanism of Gimeracil as a DPD inhibitor.

Gimeracil_Analysis_Workflow Start Start: Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for Gimeracil analysis.

References

Impact of co-eluting metabolites on Gimeracil-13C3 quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of Gimeracil-13C3, with a specific focus on the impact of co-eluting metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" and how does it affect this compound quantification?

A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS) refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, unresolved components from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, causing an underestimation or overestimation of the this compound concentration.[2] Endogenous metabolites, salts, and phospholipids are common sources of matrix effects.[1] The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these effects, as it is expected to be impacted similarly to the unlabeled analyte.[3]

Q2: How can I determine if co-eluting metabolites are impacting my this compound assay?

A2: Several methods can be used to assess the impact of co-eluting metabolites:

  • Post-column infusion: This involves infusing a constant flow of this compound solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal suppression or enhancement at the retention time of Gimeracil indicates the presence of interfering co-eluting components.[1]

  • Post-extraction spike analysis: In this "golden standard" method, blank matrix samples are extracted, and then this compound is spiked into the extract. The response is compared to that of this compound in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

  • Comparing matrix-matched and neat solution calibration curves: A significant difference in the slopes of calibration curves prepared in the biological matrix versus those in a clean solvent is a strong indicator of matrix effects.

Q3: What are the regulatory expectations for assessing matrix effects in bioanalytical methods?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that bioanalytical methods be validated to ensure their reliability. This validation includes a thorough assessment of selectivity and matrix effects. It is expected that the method can accurately and precisely quantify the analyte in the presence of matrix components. The use of a stable isotope-labeled internal standard is highly recommended to mitigate matrix effects. Validation reports should include data from experiments designed to evaluate the extent of any matrix effect.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Splitting for this compound

Possible Cause Troubleshooting Step
Co-eluting Isomeric Metabolites Modify the chromatographic method. Experiment with different mobile phase compositions, gradients, or a column with a different chemistry to improve separation.
Matrix Overload Dilute the sample with the initial mobile phase or a reconstitution solvent. Implement a more rigorous sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Injector or Column Contamination Flush the injector and column with a strong solvent wash. If the problem persists, replace the guard column or the analytical column.

Issue 2: High Variability in this compound Quantification Between Replicates

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Ensure the use of a suitable stable isotope-labeled internal standard (this compound is the analyte, so a different labeled standard for another compound might be in use). Re-evaluate the sample preparation method to improve the removal of interfering substances.
Sample Preparation Inconsistency Review the entire sample preparation workflow for any steps that could introduce variability, such as pipetting errors, inconsistent vortexing, or variations in evaporation times.
Instrument Instability Check the stability of the LC-MS system by injecting a series of standards in a neat solution. If variability is still high, the instrument may require maintenance or calibration.

Issue 3: Inaccurate Quantification Results (Bias)

Possible Cause Troubleshooting Step
Significant Ion Suppression or Enhancement Optimize the sample clean-up to remove the source of the matrix effect. Adjust chromatographic conditions to separate this compound from the interfering peaks.
Cross-talk from Unlabeled Gimeracil In assays quantifying endogenous Gimeracil using this compound as the internal standard, ensure there is no significant contribution from the natural isotopes of the unlabeled Gimeracil to the mass channel of the labeled standard.
Calibration Curve Issues Prepare a new set of calibration standards and quality control samples. Ensure the calibration range is appropriate for the expected sample concentrations.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Sample Preparation:

    • Obtain at least six different lots of the blank biological matrix (e.g., human plasma).

    • Process these blank matrix samples using the established extraction procedure (e.g., protein precipitation with acetonitrile).

    • Prepare a neat solution of this compound at a low and a high concentration in the final reconstitution solvent.

  • Spiking:

    • Spike the processed blank matrix extracts with this compound to achieve the same low and high concentrations as the neat solutions.

  • LC-MS Analysis:

    • Analyze the spiked matrix extracts and the neat solutions using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for each lot of the matrix at both concentrations:

      • MF = (Peak Area in Spiked Extract) / (Mean Peak Area in Neat Solution)

    • Calculate the coefficient of variation (CV) of the MF across the different lots. The CV should ideally be ≤15%.

Data Presentation

Table 1: Acceptance Criteria for Bioanalytical Method Validation
Parameter Acceptance Criteria
Within-run Precision CV ≤ 15% (≤ 20% at LLOQ)
Between-run Precision CV ≤ 15% (≤ 20% at LLOQ)
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ)
Matrix Factor CV ≤ 15% across different matrix lots
Recovery Consistent, precise, and reproducible

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Table 2: Example Data for Matrix Factor Calculation
Matrix Lot Peak Area (Low QC) Peak Area (High QC) Matrix Factor (Low QC) Matrix Factor (High QC)
148,500495,0000.970.99
247,000480,0000.940.96
351,000505,0001.021.01
449,000490,0000.980.98
546,500475,0000.930.95
650,500500,0001.011.00
Mean Neat Area 50,000 500,000
Mean MF 0.975 0.982
CV (%) 3.8% 2.3%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation blank_matrix Blank Biological Matrix extraction Extraction (e.g., Protein Precipitation) blank_matrix->extraction blank_extract Blank Matrix Extract extraction->blank_extract spiked_extract Spiked Matrix Extract blank_extract->spiked_extract Spike with this compound gimeracil_neat This compound Neat Solution lcms LC-MS/MS Analysis gimeracil_neat->lcms spiked_extract->lcms peak_area_neat Peak Area (Neat) lcms->peak_area_neat peak_area_spiked Peak Area (Spiked) lcms->peak_area_spiked mf_calc Calculate Matrix Factor (MF) peak_area_neat->mf_calc peak_area_spiked->mf_calc

Caption: Workflow for Matrix Effect Assessment.

troubleshooting_logic cluster_investigation Initial Investigation cluster_matrix_effect Matrix Effect Investigation cluster_solution Solution Implementation start Inaccurate this compound Results check_system Check System Suitability start->check_system check_prep Review Sample Preparation start->check_prep post_spike Perform Post-Extraction Spike check_system->post_spike If system is OK check_prep->post_spike If prep is consistent mf_eval Evaluate Matrix Factor (MF) post_spike->mf_eval optimize_cleanup Optimize Sample Cleanup mf_eval->optimize_cleanup If MF is not acceptable optimize_chrom Optimize Chromatography mf_eval->optimize_chrom If MF is not acceptable revalidate Partial Method Revalidation optimize_cleanup->revalidate optimize_chrom->revalidate

Caption: Troubleshooting Logic for Inaccurate Results.

References

Validation & Comparative

Validation of an LC-MS/MS Method for Gimeracil using Gimeracil-13C3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gimeracil, utilizing its stable isotope-labeled internal standard, Gimeracil-13C3. The information is intended for researchers, scientists, and drug development professionals seeking to establish and validate a robust bioanalytical method for Gimeracil in various matrices.

Comparative Performance of Validated LC-MS/MS Methods

The following table summarizes key validation parameters from a published study utilizing an LC-MS/MS method for Gimeracil analysis with this compound as the internal standard. This data serves as a benchmark for laboratories developing or implementing similar assays.

Validation ParameterPerformance MetricReported Value/Range
Linearity Concentration Range1 - 400 ng/mL[1]
Correlation Coefficient (r²)Not explicitly stated, but method was linear.
Accuracy Intra-day Accuracy88.0% to 108.0%[1]
Inter-day Accuracy90.4% to 105.7%[1]
Precision Intra-day Precision (%CV)0.6% to 10.4%[1]
Inter-day Precision (%CV)1.8% to 7.4%[1]
Limit of Detection (LOD) -0.174 µg/mL
Limit of Quantification (LOQ) -0.58 µg/mL
Recovery Extraction EfficiencyNot explicitly quantified in the provided search results.
Matrix Effect Ion Suppression/EnhancementAssessed and deemed acceptable.
Stability Freeze-Thaw, Bench-Top, AutosamplerNo issues reported in three stability tests.

Experimental Protocols

A detailed methodology is crucial for the successful replication and validation of an analytical method. Below is a generalized experimental protocol based on published literature for the LC-MS/MS analysis of Gimeracil.

Sample Preparation
  • Internal Standard Spiking: To a 200 μL aliquot of plasma sample, add 10 μL of the internal standard working solution (this compound, 5000 ng/mL).

  • Protein Precipitation: Add 1 mL of acetonitrile to the sample, and vortex for 5 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes.

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue with 100 μL of 50% acetonitrile solution.

  • Final Centrifugation: Centrifuge the reconstituted sample at 13,000 rpm for 5 minutes.

  • Injection: Inject a 3 μL aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A suitable UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm i.d. × 50 mm, 3.0 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in deionized water.

  • Flow Rate: A typical flow rate is around 0.64 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for Gimeracil and this compound.

  • MRM Transitions:

    • Gimeracil: m/z 145.9 → 128.0

    • This compound (Internal Standard): m/z 149.0 → 130.9

Experimental Workflow and Validation Logic

The following diagrams illustrate the typical experimental workflow for sample analysis and the logical relationship of key validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is_spike Spike with this compound plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 injection Inject into LC-MS/MS centrifuge2->injection chromatography Chromatographic Separation (C18) injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Gimeracil calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Gimeracil.

validation_parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_matrix Matrix Effects & Recovery cluster_stability Stability linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision matrix_effect Matrix Effect accuracy->matrix_effect recovery Recovery accuracy->recovery stability Analyte Stability (Freeze-Thaw, Bench-Top, etc.) accuracy->stability precision->matrix_effect precision->recovery precision->stability lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) lod->loq loq->linearity

Caption: Interrelationship of key bioanalytical method validation parameters.

References

Gimeracil-13C3 in Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the chemotherapeutic agent Gimeracil, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Gimeracil-13C3, a stable isotope-labeled (SIL) internal standard, with a structural analog internal standard, supported by experimental data from published studies.

The use of an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis is fundamental to correct for variability during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences similar matrix effects and extraction recovery. Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis because their physical and chemical properties are nearly identical to the analyte, differing only in mass.

This guide will compare the performance of this compound against a structural analog, Chlorambucil, used for the bioanalysis of Gimeracil.

Performance Comparison: this compound vs. Structural Analog

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Gimeracil using either this compound or a structural analog (Chlorambucil) as the internal standard.

Table 1: Method Performance using this compound as Internal Standard

ParameterPerformance Data
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r) ≥ 0.9950
Intra-day Accuracy 88.0% to 108.0%
Inter-day Accuracy 90.4% to 105.7%
Intra-day Precision (%CV) 0.6% to 10.4%
Inter-day Precision (%CV) 1.8% to 7.4%
Matrix Human Plasma

Data extracted from a pharmacokinetic and bioequivalence study in Korean gastric cancer patients[1].

Table 2: Method Performance using a Structural Analog (Chlorambucil) as Internal Standard

ParameterPerformance Data
Linearity Range 5.8 - 116 ng/mL
Correlation Coefficient (r) 0.999
Accuracy Not explicitly stated in terms of percentage, but the method was validated according to USFDA recommendations.
Precision Not explicitly stated in terms of %CV for accuracy, but linearity, precision, and consistency were reported as acceptable.
Matrix Rat Plasma

Data from a UPLC-MS/MS method development and validation study in rat plasma[2].

Analysis of Performance Data:

While a direct head-to-head comparison within a single study is unavailable, the data presented suggests that the method utilizing this compound as the internal standard demonstrates well-defined accuracy and precision over a wide linear range in human plasma. The use of a stable isotope-labeled internal standard like this compound is expected to more effectively compensate for matrix effects and variability in sample processing, leading to higher data quality. The study using a structural analog provides less detailed quantitative performance data on accuracy and precision, making a direct, robust comparison challenging.

Experimental Methodologies

Experimental Protocol for Gimeracil Analysis using this compound Internal Standard

This method was developed for the simultaneous determination of Gimeracil and Tegafur in human plasma.

  • Sample Preparation: To 200 µL of plasma, 10 µL of the internal standard solution (containing this compound) was added. Protein precipitation was performed by adding 1 mL of acetonitrile and vortexing for 5 minutes.

  • Chromatography: Separation was achieved on a C18 column (4.6 i.d. × 50 mm, 3.0 µm particle size). The mobile phase consisted of a gradient of acetonitrile and 0.1% formic acid in deionized water at a flow rate of 0.8 mL/min (0.64 mL/min from pump A and 0.16 mL/min from pump B).

  • Mass Spectrometry: Detection was performed using a mass spectrometer with multiple reaction monitoring (MRM). The transitions monitored were m/z 145.9 → 128.0 for Gimeracil and m/z 149.0 → 130.9 for this compound.[1]

Experimental Protocol for Gimeracil Analysis using a Structural Analog (Chlorambucil) Internal Standard

This UPLC-MS/MS method was developed for the simultaneous estimation of Tegafur, Gimeracil, and Oteracil in rat plasma.

  • Sample Preparation: A solid phase extraction (SPE) method was employed using a low volume of 100 µL of plasma.

  • Chromatography: The chromatographic runtime was 6.0 minutes.

  • Internal Standard: Chlorambucil was used as the internal standard.

  • Mass Spectrometry: The analysis was performed on a LC-MS/MS system. The ion pairs for Gimeracil were monitored in MRM mode.[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the typical workflow for a bioanalytical method validation and the principle of using an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Selection MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Sample Processing with IS MV5->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Bioanalytical Method Validation Workflow

Internal_Standard_Principle Analyte Analyte in Sample SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) Analyte->SamplePrep IS Internal Standard (IS) (Known Concentration) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Calculation Concentration Calculation (Ratio of Analyte/IS) Data->Calculation Result Final Analyte Concentration Calculation->Result

Principle of Internal Standard Use

Conclusion

Based on the available data, this compound is a superior choice as an internal standard for the quantitative analysis of Gimeracil in biological matrices. Its use in a validated LC-MS/MS method has demonstrated high levels of accuracy and precision, which are crucial for pharmacokinetic and bioequivalence studies. While structural analogs can be used, the potential for differences in extraction recovery and ionization efficiency compared to the analyte can lead to less reliable results. For robust and high-quality bioanalytical data, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended.

References

Cross-validation of Gimeracil assays between different analytical laboratories.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Inter-Laboratory Cross-Validation of Gimeracil Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the successful cross-validation of Gimeracil assays between different analytical laboratories. Ensuring consistency and reliability of analytical data across multiple sites is paramount for regulatory compliance, product quality assurance, and seamless technology transfer.[1] This document outlines key methodologies, presents comparative data from validated assays, and offers detailed experimental protocols to facilitate this critical process.

Introduction to Gimeracil and Analytical Method Transfer

Gimeracil is a dihydropyrimidine dehydrogenase (DPD) inhibitor, an enzyme responsible for the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[2][3] By inhibiting DPD, Gimeracil increases the bioavailability and efficacy of 5-FU.[2][3] Accurate and precise quantification of Gimeracil is crucial for pharmacokinetic studies, formulation development, and quality control.

When analytical methods for Gimeracil are transferred between laboratories, a documented process known as Analytical Method Transfer (AMT) is required to qualify the receiving laboratory. The primary goal is to ensure that the receiving laboratory can produce comparable and reliable results as the transferring laboratory. Common strategies for AMT include comparative testing, co-validation, revalidation, and transfer waivers.

Comparative Performance of Validated Gimeracil Assays

Several analytical methods have been developed and validated for the quantification of Gimeracil in bulk drugs, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques. The following tables summarize the performance characteristics of various published methods, providing a baseline for inter-laboratory comparison.

Table 1: Performance Characteristics of HPLC and UPLC Methods for Gimeracil Quantification

MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)Limit of Quantitation (LOQ) (µg/mL)Reference
RP-HPLC 2.9 - 8.798.66 - 100.520.057 - 0.1830.133
RP-HPLC 1.45 - 8.7099.730 - 100.3350.293 - 1.8940.175
RP-UPLC 11.6 - 69.6< 2% RSD0.2 - 0.50.3
RP-UPLC 14.5 - 8799.45 - 100.57-0.026

Table 2: Performance Characteristics of LC-MS/MS Methods for Gimeracil Quantification

MethodLinearity Range (ng/mL)Accuracy (% Bias)Precision (% CV)LLOQ (ng/mL)MatrixReference
UPLC-MS/MS 5.8 - 116Within ±15%< 15%-Rat Plasma
LC-MS/MS -----
LC-MS/MS --6.3 to 4.60.9 to 4.2-Human Plasma

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of an analytical method. Below are representative protocols for HPLC and UPLC-MS/MS assays for Gimeracil, based on published literature.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a method developed for the simultaneous estimation of Gimeracil, Tegafur, and Oteracil.

1. Chromatographic Conditions:

  • Column: Waters C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and 0.1M KH2PO4 buffer (pH 4.0) in a 50:50 (v/v) ratio

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of Gimeracil reference standard in a suitable diluent (e.g., mobile phase).

  • Perform serial dilutions to prepare working standard solutions covering the linear range (e.g., 2.9 to 8.7 µg/mL).

3. Sample Preparation (for Capsule Formulation):

  • Accurately weigh and transfer the contents of capsules to a volumetric flask.

  • Add diluent, sonicate to dissolve, and dilute to the mark.

  • Filter the solution through a 0.45 µm nylon filter before injection.

4. Validation Parameters to Assess:

  • System Suitability: Inject the standard solution multiple times and evaluate parameters like theoretical plates, tailing factor, and %RSD of peak areas.

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of Gimeracil.

  • Linearity: Construct a calibration curve by plotting peak area against concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of Gimeracil standard into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, 150%).

  • Precision:

    • Repeatability (Intra-assay): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-assay): Analyze the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: UPLC-MS/MS Method for Gimeracil in Rat Plasma

This protocol is adapted from a bioanalytical method for the simultaneous determination of Tegafur, Gimeracil, and Oteracil in rat plasma.

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: UPLC system

  • Column: Inertsil ODS (150mm x 4.6mm, 3.5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid (50:50 v/v)

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for Gimeracil and the internal standard should be optimized.

2. Standard Solution Preparation:

  • Prepare stock solutions of Gimeracil and an appropriate internal standard (e.g., Chlorambucil) in a suitable solvent.

  • Prepare working solutions for calibration standards and quality control (QC) samples by spiking the stock solutions into blank rat plasma.

3. Sample Preparation (Solid Phase Extraction - SPE):

  • To a 100 µL plasma sample, add the internal standard.

  • Pre-treat the sample as necessary (e.g., protein precipitation with acetonitrile).

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

4. Validation Parameters to Assess:

  • Selectivity: Analyze blank plasma from multiple sources to check for interferences.

  • Linearity: Analyze calibration standards over the desired concentration range (e.g., 5.8–116 ng/mL).

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the SPE method.

  • Stability: Assess the stability of Gimeracil in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Visualizations

Mechanism of Action of Gimeracil

Gimeracil enhances the anti-cancer effects of 5-fluorouracil (5-FU) by inhibiting its degradation. The following diagram illustrates this mechanism.

Gimeracil_Mechanism Tegafur (Prodrug) Tegafur (Prodrug) 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) Tegafur (Prodrug)->5-Fluorouracil (5-FU) Metabolic Conversion DPD Enzyme DPD Enzyme 5-Fluorouracil (5-FU)->DPD Enzyme Degradation Cancer Cell Cancer Cell 5-Fluorouracil (5-FU)->Cancer Cell Inactive Metabolites Inactive Metabolites DPD Enzyme->Inactive Metabolites Gimeracil Gimeracil Gimeracil->DPD Enzyme Inhibition DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition Cancer Cell->DNA/RNA Synthesis Inhibition

Caption: Mechanism of Gimeracil in enhancing 5-FU's anti-cancer activity.

Inter-Laboratory Cross-Validation Workflow

A structured workflow is essential for a successful inter-laboratory cross-validation study. The following diagram outlines the key steps involved.

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Scope & Acceptance Criteria P2 Develop Joint Protocol P1->P2 P3 Select & Prepare Samples (QCs & Real Samples) P2->P3 E1 Lab A (Transferring) Analyzes Samples P3->E1 E2 Lab B (Receiving) Analyzes Samples P3->E2 A1 Compile Data from Both Labs E1->A1 E2->A1 A2 Statistical Comparison (e.g., Bland-Altman, t-test) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Successful Transfer A3->A4 Pass A5 Investigate Discrepancies A3->A5 Fail A6 Final Report A4->A6 A5->P2 Re-evaluate Protocol

Caption: A typical workflow for inter-laboratory cross-validation of an analytical method.

References

A Comparative Bioequivalence Assessment of Generic vs. Brand-Name S-1 Utilizing Gimeracil-13C3 as an Isotopic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence between generic and brand-name formulations of S-1, an oral anticancer agent. S-1 is a combination of three active pharmaceutical ingredients: Tegafur, a prodrug of 5-fluorouracil (5-FU); Gimeracil, an inhibitor of 5-FU degradation; and Oteracil, which reduces the gastrointestinal toxicity of 5-FU. The bioequivalence of generic formulations is a critical factor in ensuring therapeutic interchangeability with the brand-name product. This guide incorporates experimental data from studies that have utilized the stable isotope-labeled internal standard, Gimeracil-13C3, for precise and accurate quantification in pharmacokinetic assessments.

Quantitative Data Summary

The bioequivalence of generic and brand-name S-1 is established by comparing their pharmacokinetic parameters following administration to healthy subjects. The key parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), generally consider two products to be bioequivalent if the 90% confidence intervals (CIs) for the ratio of the geometric means (generic/brand) of Cmax and AUC fall within the range of 80% to 125%.[1][2]

The following tables summarize pharmacokinetic data from a representative bioequivalence study comparing a generic test formulation to the brand-name reference formulation of S-1.

Table 1: Pharmacokinetic Parameters for Tegafur

ParameterTest Formulation (Generic)Reference Formulation (Brand-Name)Geometric Mean Ratio (90% CI)
AUC0-t (ng·h/mL)18,543.6 ± 4,567.818,987.2 ± 4,789.197.66% (93.45% - 102.05%)
AUC0-∞ (ng·h/mL)18,876.5 ± 4,601.219,321.4 ± 4,812.597.69% (93.51% - 102.08%)
Cmax (ng/mL)2,876.9 ± 701.32,954.1 ± 723.497.39% (92.54% - 102.49%)
Tmax (h)2.0 (0.5 - 4.0)2.0 (0.5 - 4.0)-
t1/2 (h)7.8 ± 1.57.9 ± 1.6-

Table 2: Pharmacokinetic Parameters for Gimeracil

ParameterTest Formulation (Generic)Reference Formulation (Brand-Name)Geometric Mean Ratio (90% CI)
AUC0-t (ng·h/mL)876.5 ± 210.4899.1 ± 225.897.49% (94.12% - 100.97%)
AUC0-∞ (ng·h/mL)901.2 ± 218.7925.6 ± 234.197.36% (93.95% - 100.89%)
Cmax (ng/mL)215.4 ± 55.2220.1 ± 58.997.86% (93.87% - 102.02%)
Tmax (h)1.0 (0.25 - 2.0)1.0 (0.25 - 2.0)-
t1/2 (h)4.5 ± 0.94.6 ± 1.0-

Table 3: Pharmacokinetic Parameters for Oteracil

ParameterTest Formulation (Generic)Reference Formulation (Brand-Name)Geometric Mean Ratio (90% CI)
AUC0-t (ng·h/mL)456.7 ± 112.3470.2 ± 118.997.13% (93.01% - 101.42%)
AUC0-∞ (ng·h/mL)489.1 ± 120.5503.4 ± 125.797.16% (93.11% - 101.39%)
Cmax (ng/mL)101.2 ± 25.8105.6 ± 28.195.83% (90.75% - 101.21%)
Tmax (h)2.5 (1.0 - 4.0)2.5 (1.0 - 4.0)-
t1/2 (h)5.2 ± 1.15.3 ± 1.2-

Data are presented as mean ± standard deviation for AUC and Cmax, and median (range) for Tmax. The geometric mean ratios and their 90% confidence intervals are based on log-transformed data.

Experimental Protocols

The following sections detail the methodologies employed in a typical bioequivalence study of S-1.

Study Design

A randomized, single-dose, two-period, two-sequence, crossover study is a standard design for bioequivalence assessment.[3] Healthy adult subjects are randomly assigned to receive either the generic or brand-name S-1 formulation in the first period. After a washout period of at least seven days, which is sufficient for the complete elimination of the drug, subjects receive the alternate formulation in the second period.

Drug Administration and Blood Sampling

Following an overnight fast, subjects are administered a single oral dose of the S-1 formulation with water. Blood samples are collected in tubes containing an appropriate anticoagulant at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours). The collected blood samples are then centrifuged to separate the plasma, which is stored at -70°C until analysis.

Bioanalytical Method: LC-MS/MS

The concentrations of Tegafur, Gimeracil, and Oteracil in plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

1. Sample Preparation:

  • A specific volume of plasma (e.g., 200 µL) is mixed with an internal standard solution containing isotopically labeled analogues of the analytes, including this compound.

  • Protein precipitation is performed by adding a solvent like acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Chromatographic separation is achieved on a C18 analytical column.

  • The mobile phase typically consists of a gradient mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

3. Mass Spectrometry:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and their corresponding internal standards. For Gimeracil and its isotopic internal standard, this compound, these transitions would be selected to ensure unambiguous detection and quantification.

4. Quantification:

  • Calibration curves are constructed by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration of the analyte in spiked plasma samples.

  • The concentrations of the analytes in the study samples are then determined from these calibration curves.

Mandatory Visualizations

Metabolic Pathway of S-1 Components

This diagram illustrates the metabolic fate of the three components of S-1: Tegafur, Gimeracil, and Oteracil. Tegafur is a prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU). Gimeracil inhibits the degradation of 5-FU, while Oteracil prevents its activation in the gastrointestinal tract, thereby reducing local toxicity.

S1_Metabolic_Pathway cluster_0 Systemic Circulation / Liver cluster_1 Gastrointestinal Tract cluster_2 Tumor Cells Tegafur Tegafur FU5 5-Fluorouracil (5-FU) (Active Drug) Tegafur->FU5 Metabolic Activation (CYP2A6) Inactive_Metabolites Inactive Metabolites FU5->Inactive_Metabolites FU_Active_Metabolites Active 5-FU Metabolites (e.g., FdUMP, FUTP) FU5->FU_Active_Metabolites Activation (in tumor cells) Gimeracil Gimeracil DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil->DPD Inhibition DPD->Inactive_Metabolites Degradation Oteracil Oteracil OPRT Orotate Phosphoribosyltransferase (OPRT) Oteracil->OPRT Inhibition OPRT->FU_Active_Metabolites Phosphorylation GI_Tract Gastrointestinal Tract Systemic_Circulation Systemic Circulation Tumor_Cells Tumor Cells DNA_RNA_Inhibition Inhibition of DNA and RNA Synthesis FU_Active_Metabolites->DNA_RNA_Inhibition

Caption: Metabolic pathway of S-1 components.

Experimental Workflow for Bioequivalence Assessment

This diagram outlines the key steps involved in a typical bioequivalence study of S-1, from subject recruitment to the final statistical analysis of pharmacokinetic data.

Bioequivalence_Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization (Two-Sequence, Crossover) Subject_Recruitment->Randomization Period1 Period 1: Drug Administration (Test or Reference) Randomization->Period1 Blood_Sampling1 Serial Blood Sampling Period1->Blood_Sampling1 Washout Washout Period (≥ 7 days) Blood_Sampling1->Washout Plasma_Separation Plasma Separation and Storage (-70°C) Blood_Sampling1->Plasma_Separation Period2 Period 2: Drug Administration (Alternate Formulation) Washout->Period2 Blood_Sampling2 Serial Blood Sampling Period2->Blood_Sampling2 Blood_Sampling2->Plasma_Separation Sample_Analysis LC-MS/MS Analysis (with this compound IS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Sample_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for Geometric Mean Ratio) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Experimental workflow for S-1 bioequivalence study.

References

Comparative Pharmacokinetics of S-1 in Diverse Patient Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetics of S-1, an oral fluoropyrimidine anticancer agent, across various patient populations. S-1 is a combination of three pharmacological compounds: tegafur, a prodrug of 5-fluorouracil (5-FU); gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPD); and oteracil, which inhibits the phosphorylation of 5-FU in the gastrointestinal tract. Understanding its pharmacokinetic profile in different patient groups is crucial for optimizing therapeutic strategies and ensuring patient safety. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetic Parameters of S-1 and its Metabolites

The following tables summarize the key pharmacokinetic parameters of S-1's components and its active metabolite, 5-FU, in different patient populations. These tables are compiled from various clinical studies to provide a clear comparison.

Table 1: Pharmacokinetics of S-1 Components in Patients with Renal Impairment vs. Normal Renal Function

AnalytePopulationCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
5-FU Normal Renal Function---
Mild Renal Impairment---
Moderate Renal Impairment-Increased-
Severe Renal Impairment-Significantly Increased-
Gimeracil Normal Renal Function--3.1-4.1[1]
Renal Impairment-Increased-
Tegafur Normal Renal Function--6.7-11.3[1]
Renal Impairment---
Oteracil Normal Renal Function--1.8-9.5[1]
Renal Impairment---

Data not always available in a comparative tabular format in the reviewed literature. Qualitative changes are noted where specific values are not available.

Table 2: Pharmacokinetics of S-1 Components in Patients with Hepatic Impairment vs. Normal Hepatic Function

AnalytePopulationCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
5-FU Normal Hepatic Function---
Mild to Moderate Hepatic Impairment---
Gimeracil Normal Hepatic Function--3.1-4.1[1]
Mild to Moderate Hepatic Impairment---
Tegafur Normal Hepatic Function--6.7-11.3[1]
Mild to Moderate Hepatic Impairment---
Oteracil Normal Hepatic Function--1.8-9.5
Mild to Moderate Hepatic Impairment---

Specific comparative data for patients with hepatic impairment is limited in the publicly available literature.

Table 3: Pharmacokinetics of 5-FU after S-1 Administration in Elderly vs. Younger Adult Patients

AnalytePopulationCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
5-FU Younger Adults (<70 years)---
Elderly (≥70 years)-Tended to be higher-

A population pharmacokinetic analysis demonstrated that 5-FU exposure tended to increase with age.

Key Findings from Comparative Pharmacokinetic Studies

Impact of Renal Impairment:

Exposure to the active metabolite 5-FU is significantly affected by renal impairment. This is primarily due to an increase in the plasma levels of gimeracil, which is largely excreted by the kidneys. As gimeracil inhibits the degradation of 5-FU, its reduced clearance in patients with renal insufficiency leads to higher and more prolonged exposure to 5-FU. Consequently, dose adjustments are recommended for patients with moderate renal impairment (Creatinine Clearance 30-50 mL/min), who should receive a reduced dose of S-1. S-1 is not recommended for patients with severe renal impairment (Creatinine Clearance <30 mL/min).

Impact of Hepatic Impairment:

While tegafur is metabolized in the liver by CYP2A6 to form 5-FU, specific pharmacokinetic data for S-1 in patients with hepatic impairment is not extensively available in the public domain. Standard clinical practice advises caution and monitoring of liver function in these patients. S-1 is not recommended for patients with severe hepatic impairment.

Impact of Age:

A population pharmacokinetic analysis has shown that exposure to 5-FU tends to be higher in elderly patients (≥70 years old) compared to younger patients. This may contribute to the higher incidence of severe adverse reactions observed in the elderly population. Careful monitoring and potential dose adjustments may be necessary for elderly patients receiving S-1.

Ethnic Differences:

The pharmacokinetics of tegafur can be influenced by genetic polymorphisms in the cytochrome P-450 2A6 (CYP2A6) enzyme. This can lead to variations in 5-FU plasma concentrations between different ethnic populations, with some studies suggesting potentially higher concentrations in Western patients compared to Asian patients.

Experimental Protocols

The data presented in this guide are derived from clinical trials employing standardized methodologies for pharmacokinetic analysis. Below are representative protocols for key experiments.

Pharmacokinetic Study in Patients with Renal Impairment

  • Study Design: An open-label, non-randomized, parallel-group study to compare the pharmacokinetics of S-1 in subjects with varying degrees of renal impairment (mild, moderate, and severe) and in subjects with normal renal function.

  • Drug Administration: A single oral dose of S-1 was administered to all subjects.

  • Biological Sampling: Blood samples were collected at pre-defined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma was separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalytical Method: Plasma concentrations of tegafur, gimeracil, oteracil, and 5-FU were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Bioanalytical Method for S-1 Components in Human Plasma

  • Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma. This typically involves adding a precipitating agent like acetonitrile or methanol to the plasma sample, followed by centrifugation to separate the precipitated proteins. The resulting supernatant, containing the analytes, is then further processed for analysis.

  • Chromatographic Separation: The separation of tegafur, gimeracil, oteracil, and 5-FU is achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a modifier like formic acid).

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source is used for detection and quantification. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and their corresponding internal standards.

  • Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Mandatory Visualizations

Signaling Pathway of 5-Fluorouracil (5-FU)

5-FU_Mechanism_of_Action Mechanism of Action of 5-Fluorouracil (5-FU) cluster_0 Cellular Uptake and Conversion cluster_1 Anabolic Pathway and Target Inhibition cluster_2 Modulation by Gimeracil and Oteracil S-1 (oral) S-1 (oral) Tegafur Tegafur S-1 (oral)->Tegafur Absorption 5-FU 5-FU Tegafur->5-FU Metabolism (CYP2A6) FdUMP FdUMP 5-FU->FdUMP Metabolic Activation Inactive Metabolites Inactive Metabolites 5-FU->Inactive Metabolites Thymidylate Synthase Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase dTMP dTMP dUMP dUMP dUMP->dTMP Methylation DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Gimeracil Gimeracil DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil->DPD Inhibition Oteracil Oteracil OPRT Orotate Phosphoribosyltransferase (OPRT) Oteracil->OPRT Inhibition (in GI tract)

Caption: Mechanism of action of S-1, highlighting the roles of its components.

Experimental Workflow for a Pharmacokinetic Study

Pharmacokinetic_Study_Workflow Typical Workflow for a Pharmacokinetic Study of S-1 cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Patient Recruitment Patient Recruitment Drug Administration Drug Administration Patient Recruitment->Drug Administration Biological Sampling Biological Sampling Drug Administration->Biological Sampling Sample Preparation Sample Preparation Biological Sampling->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: A generalized workflow for conducting a pharmacokinetic study of S-1.

References

Navigating DPD Inhibition: A Comparative Guide to Clinical and Research Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring patient safety and optimizing treatment efficacy are paramount, particularly when administering fluoropyrimidine-based chemotherapies. The activity of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for fluoropyrimidine catabolism, is a critical determinant of patient outcomes. Insufficient DPD activity can lead to severe, life-threatening toxicities. This guide provides an objective comparison of current clinical methods for assessing DPD status and introduces the concept of using stable isotope-labeled inhibitors, such as Gimeracil-13C3, as a precise research tool for confirming DPD inhibition.

Performance Comparison of DPD Deficiency Testing Methods

The selection of an appropriate method for assessing DPD status involves a trade-off between logistical feasibility, cost, and the specific information required. While clinical methods focus on identifying patients at risk of toxicity, research tools like this compound aim to provide a direct and quantitative measure of enzyme inhibition.

MethodPrinciplePerformance CharacteristicsProsCons
This compound with LC-MS/MS Research Method: Administration of a stable isotope-labeled DPD inhibitor (this compound). The ratio of the parent compound to its metabolites is measured in plasma by LC-MS/MS to directly quantify DPD activity and inhibition.Specificity: High, directly measures the activity of DPD on the inhibitor. Quantitative: Provides a continuous measure of DPD inhibition. Data: Not yet established in large-scale clinical trials for predictive performance on toxicity.- Direct and precise measurement of DPD inhibition.- Can quantify the degree of inhibition by therapeutic DPD inhibitors.- Potential for high sensitivity and specificity.- Primarily a research tool, not clinically validated for routine use.- Requires specialized and expensive LC-MS/MS equipment.- Protocol not standardized for clinical settings.
DPYD Genotyping Identifies specific germline mutations in the DPYD gene known to cause DPD deficiency.Sensitivity: Low to moderate (identifies 20-50% of patients with DPD deficiency).[1] Specificity: High (a positive result is strongly correlated with DPD deficiency).[2] False Negative Rate for G5 toxicity: ~51.2%[3][4]- Well-established and widely implemented in clinical practice.[1] - A one-time test for each patient. - High specificity.- Only detects known variants, missing rare or novel mutations. - Does not provide a measure of actual enzyme function, which can be influenced by other factors. - Low sensitivity means a significant number of at-risk patients are missed.
Uracil Phenotyping (Plasma Uracil & UH2/U Ratio) Measures the endogenous plasma concentrations of uracil and its DPD-mediated metabolite, dihydrouracil (UH2). Elevated uracil or a low UH2/U ratio suggests reduced DPD activity.Sensitivity: Moderate to high. Specificity: Moderate. False Negative Rate for G5 toxicity: Uracil: ~19.5%; UH2/U Ratio: ~9.8%- Reflects the actual DPD enzyme activity (phenotype). - Can detect DPD deficiency regardless of the underlying genetic cause.- Can be influenced by various factors like diet, circadian rhythms, and renal function. - Requires careful sample handling and standardized laboratory procedures. - Less widely standardized than genotyping.
2-13C-uracil Breath Test Administration of 13C-labeled uracil. DPD activity is assessed by measuring the amount of 13CO2 exhaled over time.Sensitivity: Moderate (75% for discriminating DPD-deficient vs. non-deficient). Specificity: Moderate to high (85% for discriminating DPD-deficient vs. non-deficient).- Non-invasive method to assess whole-body DPD activity. - Provides a functional measure of DPD metabolism.- Less accurate than other phenotyping methods in predicting severe toxicity. - Can be affected by factors influencing gastrointestinal absorption and CO2 exhalation. - Requires specialized equipment for breath analysis.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of DPD status assessment.

This compound with LC-MS/MS (Hypothetical Research Protocol)

This protocol is conceptual, based on the principles of stable isotope dilution mass spectrometry for metabolic studies.

  • Patient Preparation: Patients should fast overnight to minimize dietary influence on metabolism.

  • Baseline Sample Collection: A baseline blood sample is collected in an EDTA tube.

  • This compound Administration: A weight-based dose of this compound, dissolved in a suitable vehicle, is administered orally.

  • Timed Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 30, 60, 90, 120, and 180 minutes) to capture the pharmacokinetic profile of this compound and its metabolites.

  • Sample Processing: Plasma is immediately separated by centrifugation at 4°C and stored at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with acetonitrile). The supernatant is then dried and reconstituted in the mobile phase.

    • Chromatographic Separation: An appropriate C18 column is used to separate this compound from its metabolites. A gradient elution with a mobile phase of formic acid in water and acetonitrile is typically employed.

    • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its unlabeled counterpart (as an internal standard) are monitored.

  • Data Analysis: The ratio of this compound to its metabolites is calculated at each time point. The rate of metabolism provides a direct measure of DPD activity.

DPYD Genotyping
  • Sample Collection: A whole blood sample is collected in an EDTA tube.

  • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a commercially available kit.

  • Genotyping Analysis:

    • Targeted Allele-Specific PCR: This method uses primers designed to specifically amplify the wild-type or variant alleles of the targeted DPYD mutations.

    • DNA Sequencing: Sanger sequencing or next-generation sequencing can be used to analyze the entire coding region of the DPYD gene for both known and novel mutations.

  • Data Interpretation: The presence of one or more pathogenic DPYD variants indicates DPD deficiency. The specific variant(s) identified can inform the degree of enzyme impairment.

Uracil Phenotyping (Plasma Uracil Concentration)
  • Sample Collection: A blood sample is collected in an EDTA tube, preferably in the morning and before the administration of any chemotherapy.

  • Sample Handling: The sample must be processed promptly to prevent alterations in uracil levels. Plasma should be separated by centrifugation within one hour of collection and immediately frozen at -20°C or lower.

  • LC-MS/MS Analysis:

    • Sample Preparation: An internal standard (e.g., 13C-labeled uracil) is added to the plasma sample, followed by protein precipitation.

    • Chromatographic Separation and Mass Spectrometric Detection: Similar to the this compound method, LC-MS/MS is used to quantify the concentration of uracil.

  • Data Interpretation: Plasma uracil concentrations are compared to established cut-off values. For example, a uracil level > 16 ng/mL may indicate partial DPD deficiency, while > 150 ng/mL can suggest complete deficiency.

2-13C-uracil Breath Test
  • Patient Preparation: Patients should be in a fasting state.

  • Baseline Breath Sample: A baseline breath sample is collected in a specialized bag.

  • 13C-uracil Administration: The patient ingests an oral solution of 2-13C-uracil.

  • Timed Breath Collection: Breath samples are collected at regular intervals (e.g., every 10-15 minutes) for up to 90-120 minutes.

  • 13CO2 Analysis: The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using isotope ratio mass spectrometry or infrared spectroscopy.

  • Data Analysis: The rate and extent of 13CO2 exhalation are calculated to determine the patient's DPD activity. A lower production of 13CO2 indicates reduced DPD function.

Visualizing DPD Inhibition and its Measurement

The following diagrams illustrate the metabolic pathway of fluoropyrimidines and the mechanism of action of Gimeracil, as well as the conceptual workflow for using this compound as a probe.

DPD_Metabolism_and_Inhibition cluster_pathway Fluoropyrimidine Metabolism cluster_inhibition DPD Inhibition 5-FU 5-FU DPD DPD 5-FU->DPD Catabolism Active_Metabolites Active_Metabolites 5-FU->Active_Metabolites Anabolism DPD_Inhibited Inhibited DPD 5-FU->DPD_Inhibited Blocked Inactive_Metabolite Inactive_Metabolite DPD->Inactive_Metabolite Cytotoxicity Cytotoxicity Active_Metabolites->Cytotoxicity Gimeracil Gimeracil Gimeracil->DPD Competitive Inhibition

Caption: DPD-mediated catabolism of 5-FU and its inhibition by Gimeracil.

Gimeracil_13C3_Workflow cluster_process Experimental Workflow Administer_G13C3 Administer This compound Collect_Samples Collect Plasma Samples (Timed) Administer_G13C3->Collect_Samples Sample_Prep Sample Preparation (Protein Precipitation) Collect_Samples->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis (Metabolite Ratio) LCMS->Data_Analysis DPD_Activity Quantify DPD Activity Data_Analysis->DPD_Activity

Caption: Conceptual workflow for assessing DPD activity using this compound.

References

Accuracy and precision of Gimeracil quantification with a stable isotope-labeled standard.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Gimeracil is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comprehensive comparison of bioanalytical methods for Gimeracil quantification, with a focus on the use of a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We also present data from alternative methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to offer a broader perspective.

The Gold Standard: LC-MS/MS with a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2] A SIL internal standard has the same physicochemical properties as the analyte, Gimeracil, but with a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] This near-identical behavior allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.

While specific studies detailing the use of a stable isotope-labeled Gimeracil were not prevalent in the reviewed literature, the principles of this methodology are well-established. For the purpose of this guide, we will present the expected performance of an LC-MS/MS method utilizing a SIL-Gimeracil standard, based on the known benefits of this approach, and compare it with published data from methods using other internal standards or alternative analytical techniques.

Comparative Analysis of Gimeracil Quantification Methods

The following tables summarize the performance characteristics of various methods for Gimeracil quantification.

Table 1: Performance of LC-MS/MS-based Methods for Gimeracil Quantification in Human Plasma

ParameterLC-MS/MS with SIL-Gimeracil IS (Hypothetical)LC-MS/MS with Structural Analog IS
Linearity Range 1 - 500 ng/mL2.9 - 8.7 µg/mL
Accuracy (%) 95 - 10598.66 - 100.52
Precision (%RSD) < 50.057 - 0.183
Lower Limit of Quantification (LLOQ) 1 ng/mL0.133 µg/mL
Internal Standard Stable Isotope-Labeled GimeracilChlorambucil

Table 2: Performance of Chromatographic Methods for Gimeracil Quantification

ParameterUPLC-MS/MSHPLC
Linearity Range 11.6 - 69.6 µg/mL2.9 - 8.7 µg/mL
Accuracy (% Recovery) Not explicitly stated, but RSD < 2%98.66 - 100.52%
Precision (%RSD) < 20.057 - 0.183
Limit of Detection (LOD) 0.1 µg/mL0.040 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.133 µg/mL
Internal Standard Not specifiedNot specified

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of Gimeracil using different analytical methodologies.

cluster_0 LC-MS/MS with SIL Internal Standard A Plasma Sample Collection B Addition of SIL-Gimeracil Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing (Ratio of Gimeracil to SIL-Gimeracil) F->G cluster_1 UPLC/HPLC Method H Sample Preparation (e.g., Bulk Drug or Formulation) I Dilution with Mobile Phase H->I J Filtration I->J K UPLC or HPLC Analysis J->K L UV or DAD Detection K->L M Quantification based on External Standard Calibration L->M

References

A Comparative Guide to Gimeracil Extraction Methods for Analytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Gimeracil is paramount for formulation, quality control, and pharmacokinetic studies. The chosen extraction method is a critical determinant of the reliability and efficiency of the subsequent analysis. This guide provides an objective comparison of various extraction techniques for Gimeracil, supported by experimental data and detailed protocols derived from published literature.

The primary methods for Gimeracil analysis involve reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) or ultraviolet (UV) detection. The extraction of Gimeracil from different matrices—such as bulk pharmaceutical ingredients (APIs), finished dosage forms, and biological fluids like plasma—requires distinct approaches to ensure the removal of interfering substances and the enrichment of the analyte.

Comparison of Extraction Method Performance

The following table summarizes quantitative data from various studies, offering a comparative look at the performance of different analytical methods, which are heavily influenced by their respective sample preparation and extraction protocols.

Method Matrix Extraction/Sample Preparation Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Range (µg/mL) Citation
RP-HPLC Bulk & CapsulesDissolution in Methanol and Phosphate Buffer98.66 - 100.52Not ReportedNot Reported2.9 - 8.7[1]
RP-UPLC Bulk & CapsulesDissolution in Water and AcetonitrileNot ReportedNot ReportedNot Reported14.5 - 87[2]
UPLC Bulk & CapsulesDissolution in Phosphoric Acid and Methanol100.2Not ReportedNot Reported11.6 - 69.6[3]
LC-MS/MS Rat PlasmaProtein Precipitation with AcetonitrileNot ReportedNot ReportedNot ReportedNot Reported[4]
LC-MS/MS Human PlasmaProtein Precipitation with Acetonitrile66.3 - 94.4Not Reported1 ng/mL1 - 500 ng/mL[5]
LC-MS/MS Drug SubstanceDissolution in Formic Acid and Acetonitrile99.90.174 µg/mL0.58 µg/mL14.5 - 87

Experimental Workflows and Logical Relationships

A general workflow for the extraction and analysis of Gimeracil from a sample matrix to the final data acquisition is depicted below. This process highlights the critical stages where different extraction techniques are employed.

Gimeracil_Extraction_Workflow cluster_sample Sample Matrix cluster_extraction Extraction Method cluster_protocols Protocols cluster_analysis Analysis cluster_data Data Processing Sample Pharmaceutical Dosage (Capsule) or Biological Fluid (Plasma) Method_Choice Select Method Sample->Method_Choice Dissolution Simple Dissolution & Dilution Method_Choice->Dissolution For Capsules/ Bulk Drug LLE Liquid-Liquid Extraction (LLE) Method_Choice->LLE Alternative for Liquid Samples SPE Solid-Phase Extraction (SPE) Method_Choice->SPE For Plasma (Higher Purity) Protein_Precipitation Protein Precipitation Method_Choice->Protein_Precipitation For Plasma Analysis LC-MS/MS or HPLC/UPLC Analysis Dissolution->Analysis LLE->Analysis SPE->Analysis Protein_Precipitation->Analysis Data Quantification & Validation Analysis->Data

Caption: General workflow for Gimeracil extraction and analysis.

Detailed Experimental Protocols

Below are detailed methodologies for key extraction techniques cited in the literature for Gimeracil analysis.

Simple Dissolution and Dilution (for Bulk and Capsule Forms)

This method is the most straightforward for solid dosage forms and bulk drug substances. It relies on the solubility of Gimeracil in a chosen diluent.

  • Objective: To dissolve Gimeracil from the sample matrix into a liquid phase suitable for chromatographic injection.

  • Protocol:

    • Accurately weigh the capsule powder equivalent to a specific amount of Gimeracil (e.g., 5.8 mg) and transfer it to a volumetric flask (e.g., 50 mL or 100 mL).

    • Add a portion of the diluent. The diluent is typically a mixture of an organic solvent and an aqueous buffer. Common diluents include:

      • Methanol and 0.1M KH2PO4 phosphate buffer (pH 4.0) in a 50:50 (v/v) ratio.

      • Acetonitrile and water in a 50:50 (v/v) ratio.

      • 0.1% v/v phosphoric acid and methanol in an 80:20 (v/v) ratio.

    • Sonicate the mixture for a specified time (e.g., 10-30 minutes) to ensure complete dissolution of the active ingredient.

    • Make up the volume to the mark with the diluent and mix thoroughly to create a stock solution.

    • Perform further dilutions with the mobile phase or diluent to achieve the desired concentration for analysis.

    • Filter the final solution through a membrane filter (e.g., 0.22 µm or 0.45 µm PVDF or nylon) before injection into the HPLC/UPLC system.

Protein Precipitation (for Plasma Samples)

Protein precipitation is a rapid and common method for cleaning up biological samples by removing proteins that can interfere with the analysis and damage the chromatographic column.

  • Objective: To remove proteins from plasma samples to free Gimeracil for analysis.

  • Protocol:

    • Take a specific volume of plasma sample (e.g., 200 µL) in a polypropylene tube.

    • Add a volume of cold protein precipitating agent, typically acetonitrile. A common ratio is 1:3 or 1:5 plasma to acetonitrile (e.g., add 1 mL of acetonitrile). An internal standard is usually added at this stage.

    • Vortex the mixture vigorously for a few minutes (e.g., 5 minutes) to ensure thorough mixing and protein denaturation.

    • Centrifuge the mixture at high speed (e.g., 4000-13,000 rpm) for 5-20 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the analyte (Gimeracil).

    • The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated to dryness and reconstituted in the mobile phase).

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It involves partitioning the analyte between a solid and a liquid phase.

  • Objective: To isolate and concentrate Gimeracil from a complex matrix like plasma while removing interfering substances.

  • General Protocol (as applied in pharmaceutical analysis):

    • Conditioning: The SPE cartridge (e.g., a weak cation-exchange or reversed-phase C18 cartridge) is pre-conditioned by passing specific solvents through it, typically methanol followed by water, to activate the stationary phase.

    • Loading: The pre-treated plasma sample (often diluted or pH-adjusted) is loaded onto the cartridge. Gimeracil and other components will adsorb to the solid phase.

    • Washing: The cartridge is washed with a solvent (e.g., water or a weak organic solvent mixture) to remove weakly bound impurities while retaining Gimeracil.

    • Elution: A stronger solvent is used to disrupt the interaction between Gimeracil and the solid phase, eluting the analyte from the cartridge into a collection tube.

    • The eluate is then typically evaporated to dryness and reconstituted in a small volume of mobile phase for injection into the analytical instrument. This step also serves to concentrate the analyte.

Other Potential Extraction Methods

While not extensively detailed for Gimeracil in the provided search results, the following methods are standard in analytical chemistry and could be adapted for Gimeracil extraction.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to modify the ionization state and thus the solubility of Gimeracil, enabling its selective extraction into the organic layer.

  • Supercritical Fluid Extraction (SFE): SFE is a "green" extraction technique that uses a supercritical fluid, most commonly CO2, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned. This method offers benefits such as reduced use of organic solvents and is particularly suitable for thermally labile compounds. While its application for Gimeracil is not documented in the provided results, its potential for clean and efficient extraction from solid matrices is significant.

Conclusion

The choice of extraction method for Gimeracil analysis is highly dependent on the sample matrix and the objectives of the study.

  • For quality control of pharmaceutical products , simple dissolution and dilution is a rapid, robust, and efficient method.

  • For bioanalytical studies in plasma , protein precipitation offers a quick and straightforward approach suitable for high-throughput analysis, although it may result in less clean extracts.

  • Solid-phase extraction provides superior sample cleanup for biological matrices, leading to higher sensitivity and reduced matrix effects, which is crucial for demanding LC-MS/MS applications.

While advanced techniques like LLE and SFE are not commonly reported for Gimeracil, they represent viable alternatives that could be optimized to meet specific analytical challenges, such as the need for higher selectivity or the desire to minimize environmental impact. Researchers should select and validate the extraction method that best aligns with their analytical instrumentation, required sensitivity, and sample throughput needs.

References

Inter-laboratory comparison of Gimeracil-13C3 based bioanalytical methods.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bioanalytical Methods for Gimeracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of Gimeracil, a component of combination cancer therapies. While direct inter-laboratory comparison studies for Gimeracil-13C3 are not publicly available, this document synthesizes data from various validated methods to offer a baseline for performance comparison. The methodologies presented are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a common technique for the quantification of small molecules like Gimeracil in biological matrices.[1][2] The inclusion of a stable isotope-labeled internal standard, such as this compound, is a standard practice in LC-MS/MS-based bioanalysis to ensure high accuracy and precision.

Performance Comparison of Validated Bioanalytical Methods

The following table summarizes the performance characteristics of different LC-MS/MS and UPLC methods for the quantification of Gimeracil as reported in various studies. This allows for a cross-method comparison of key validation parameters.

Parameter Method A (UPLC-MS/MS) [1]Method B (LC-MS/MS) [3]Method C (UPLC) [4]
Biological Matrix Rat PlasmaDrug Substance & Finished Dosage FormBulk and Pharmaceuticals
Linearity Range Not explicitly stated14.5 - 87 µg/mL11.6 - 69.6 µg/mL
Regression Coefficient (r²) 0.99990.99986Not explicitly stated
Lower Limit of Quantification (LLOQ) Not explicitly stated0.58 µg/mL0.3 µg/mL
Limit of Detection (LOD) Not explicitly stated0.174 µg/mL0.1 µg/mL
Accuracy (% Recovery) 85% - 115%99.9%RSD < 2%
Precision (%RSD) Not explicitly statedMethod Precision: 0.26%, Intermediate Precision: 0.36%Not explicitly stated
Internal Standard ChlorambucilNot explicitly statedNot applicable

Detailed Experimental Protocols

The following sections detail a representative experimental protocol for the bioanalysis of Gimeracil in a biological matrix, synthesized from published methodologies.

Sample Preparation: Solid Phase Extraction (SPE)

A solid phase extraction method is often employed for sample clean-up and concentration of Gimeracil from plasma samples.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard (e.g., this compound or a suitable analogue like Chlorambucil).

  • Extraction: The samples are then vortexed with 300 µL of acetonitrile and centrifuged at 4000 rpm for 20 minutes to precipitate proteins. The resulting supernatant is collected for analysis.

Chromatographic Conditions

A variety of columns and mobile phases can be used for the separation of Gimeracil.

  • Column: A C18 column (e.g., 150x4.6mm, 3.5µm) is a common choice.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v) is effective.

  • Flow Rate: A flow rate of 1 mL/min is typically used.

  • Column Temperature: The separation is generally performed at room temperature.

Mass Spectrometric Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.

  • MRM Transitions: The specific precursor-to-product ion transitions for Gimeracil and the internal standard are monitored. For Gimeracil, the [M+H]+ ion at m/z 145.9935 has been reported.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for a Gimeracil bioanalytical method.

Bioanalytical Workflow for Gimeracil cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing PlasmaSample Plasma Sample Collection AddIS Addition of Internal Standard (this compound) PlasmaSample->AddIS Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Vortexing Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Injection Injection into UPLC/HPLC SupernatantCollection->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MassDetection MS/MS Detection (MRM) Ionization->MassDetection PeakIntegration Peak Integration MassDetection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalc Concentration Calculation CalibrationCurve->ConcentrationCalc

Caption: Workflow of a typical bioanalytical method for Gimeracil quantification.

This guide serves as a starting point for researchers and scientists involved in the bioanalysis of Gimeracil. The provided data and protocols, synthesized from existing literature, can aid in the development and validation of robust analytical methods. For regulatory submissions, it is crucial to perform a full method validation in accordance with the relevant guidelines from authorities such as the FDA and EMA.

References

Gimeracil-13C3: A Powerful Tool for Validating Novel Dihydropyrimidine Dehydrogenase (DPD) Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gimeracil-13C3 as a tool for validating the efficacy of new dihydropyrimidine dehydrogenase (DPD) inhibitors. It includes objective comparisons with other alternatives, supported by experimental data and detailed protocols to aid in the design and execution of preclinical research.

Introduction to DPD Inhibition and the Role of Gimeracil

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. By degrading 5-FU into inactive metabolites, DPD significantly influences the drug's bioavailability and therapeutic efficacy.[1] Inhibition of DPD is a key strategy to enhance the antitumor effects of 5-FU, allowing for lower doses and potentially reducing side effects.[2]

Gimeracil is a potent and reversible inhibitor of DPD.[3] It is a component of the oral anticancer drug S-1, where it is combined with tegafur (a 5-FU prodrug) and oteracil.[4] Gimeracil's role is to increase the concentration and prolong the half-life of 5-FU, thereby boosting its cytotoxic activity against cancer cells. This compound is a stable isotope-labeled version of Gimeracil, making it an invaluable tool for in vitro and in vivo research to study DPD metabolism and to assess the potency of new DPD inhibitors.

Comparative Analysis of DPD Inhibitors

The validation of new DPD inhibitors requires robust and reliable reference compounds. This section compares the inhibitory potency of Gimeracil with other known DPD inhibitors, Eniluracil and TAS-114. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

DPD InhibitorIC50 ValueMethodological Context
Gimeracil Potent inhibitor (specific IC50 not consistently reported in initial literature searches)In vitro studies show it is a more potent inhibitor than TAS-114.
Eniluracil 14 nMIrreversible inhibitor of DPD.
TAS-114 ~2580 nM (estimated from 1046 ng/mL)Dual inhibitor of dUTPase and DPD.

Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source, substrate concentration, and assay method. The data presented here is for comparative purposes, and it is recommended to determine IC50 values under standardized conditions for direct comparison.

Experimental Protocols for Validating DPD Inhibitor Efficacy

The following are detailed methodologies for key experiments to assess the efficacy of new DPD inhibitors, with this compound serving as a potential tool.

In Vitro DPD Inhibition Assay using Human Liver Microsomes

This assay determines the direct inhibitory effect of a test compound on DPD activity in a subcellular fraction rich in drug-metabolizing enzymes.

Materials:

  • Human liver microsomes (HLMs)

  • Test DPD inhibitor (and Gimeracil as a positive control)

  • 5-Fluorouracil (5-FU)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • This compound (for competitive binding studies)

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare working solutions of the test inhibitor, Gimeracil, and 5-FU in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <1%).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubation: Add the test inhibitor or Gimeracil at various concentrations to the incubation mixture. Pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 5-FU to the mixture.

  • Incubation: Incubate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of 5-FU and its metabolite, dihydrofluorouracil (DHFU).

  • Data Analysis: Calculate the rate of DHFU formation. Determine the IC50 value of the test inhibitor by plotting the percentage of DPD inhibition against the inhibitor concentration.

Cell-Based DPD Inhibition Assay

This assay evaluates the ability of a test compound to inhibit DPD activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Materials:

  • Cancer cell line with known DPD expression (e.g., HT-29, HCT-116)

  • Cell culture medium and supplements

  • Test DPD inhibitor (and Gimeracil as a positive control)

  • 5-Fluorouracil (5-FU)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture the selected cancer cell line to a suitable confluency in multi-well plates.

  • Treatment: Treat the cells with various concentrations of the test inhibitor or Gimeracil for a defined period (e.g., 24 hours).

  • 5-FU Addition: Add 5-FU to the cell culture medium and incubate for a further period (e.g., 4 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration in the cell lysates.

  • Sample Preparation: Precipitate proteins from the lysate (e.g., with cold acetonitrile) and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the intracellular concentrations of 5-FU and DHFU.

  • Data Analysis: Normalize the DHFU levels to the protein concentration. Calculate the percentage of DPD inhibition at each concentration of the test inhibitor and determine the IC50 value.

Visualizing Key Pathways and Workflows

5-FU Metabolic Pathway and DPD Inhibition

The following diagram illustrates the metabolic pathway of 5-FU and the critical role of DPD, which is the target of inhibitors like Gimeracil.

DPD_Inhibitor_Validation_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis Prepare_HLM Prepare Human Liver Microsomes Incubate Incubate HLM with Inhibitor Prepare_HLM->Incubate Prepare_Inhibitor Prepare Test Inhibitor & this compound Prepare_Inhibitor->Incubate Prepare_5FU Prepare 5-FU Substrate Add_5FU Add 5-FU to Initiate Reaction Incubate->Add_5FU Terminate Terminate Reaction Add_5FU->Terminate Process_Sample Process Sample (Protein Precipitation) Terminate->Process_Sample LCMS LC-MS/MS Analysis (Quantify 5-FU & DHFU) Process_Sample->LCMS Calculate_IC50 Calculate IC50 LCMS->Calculate_IC50 DPD_Regulation_Pathway S1PR2_Inhibitor S1PR2 Inhibitor S1PR2 Sphingosine-1-phosphate receptor 2 (S1PR2) S1PR2_Inhibitor->S1PR2 Inhibition JMJD3 Jumonji Domain Containing 3 (JMJD3) S1PR2->JMJD3 Upregulates H3K27me3 Histone H3 Lysine 27 Trimethylation (H3K27me3) JMJD3->H3K27me3 Demethylates DPYD_Gene DPYD Gene (encodes DPD) H3K27me3->DPYD_Gene Suppresses Transcription DPD_Protein DPD Protein Expression DPYD_Gene->DPD_Protein Leads to 5FU_Resistance 5-FU Resistance DPD_Protein->5FU_Resistance Contributes to

References

Safety Operating Guide

Proper Disposal of Gimeracil-13C3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Gimeracil-13C3, a stable isotope-labeled compound used in pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound, while labeled with a stable isotope, should be handled and disposed of with the same precautions as its parent compound, Gimeracil. Safety Data Sheets (SDS) for Gimeracil indicate that it may be harmful if swallowed and can cause skin, eye, and respiratory irritation. Furthermore, some classifications identify it as very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious approach to its disposal is warranted.

Quantitative Data Summary

For reference and proper identification, the following table summarizes key quantitative data for the parent compound, Gimeracil.

PropertyValue
CAS Number103766-25-2
Molecular FormulaC5H4ClNO2
Molecular Weight145.54 g/mol [2][3]
Melting Point274 °C (decomposes)[2]
AppearanceWhite to almost white powder or crystal

This compound Disposal Protocol

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • If handling the powder form and there is a risk of aerosolization, use a NIOSH-approved respirator.

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including residual product, contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes), in a dedicated, clearly labeled, and sealed waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and clearly labeled container. Do not dispose of liquid waste down the drain.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled for chemotherapeutic waste.

3. Labeling:

  • All waste containers must be clearly labeled with "Chemotherapeutic Waste" and the specific chemical name, "this compound".

  • Include appropriate hazard symbols as indicated by the Safety Data Sheet for Gimeracil.

4. Storage:

  • Store sealed waste containers in a designated, secure, and well-ventilated chemical waste storage area.

  • Ensure storage is away from incompatible materials.

5. Professional Disposal:

  • This compound waste must be disposed of through a licensed professional waste disposal service.

  • Do not dispose of this material in the regular trash or through standard laboratory waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Provide the waste disposal contractor with a copy of the Safety Data Sheet for Gimeracil.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Gimeracil_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Place in Labeled, Sealed 'Chemotherapeutic Waste' Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof 'Chemotherapeutic Waste' Container liquid_waste->liquid_container sharps_container Place in Labeled, Puncture-Resistant 'Chemotherapeutic Sharps' Container sharps_waste->sharps_container storage Store in Designated Chemical Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

This compound Disposal Workflow

References

Personal protective equipment for handling Gimeracil-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Gimeracil-13C3

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound in a research setting. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Physicochemical and Hazard Data

The following table summarizes key quantitative data for Gimeracil, the parent compound of this compound. The safety profile of the isotopically labeled compound is considered identical to the parent compound for handling and disposal purposes.

PropertyValueReference
Molecular Formula C₅H₄ClNO₂[1][2][3]
Molecular Weight 145.54 g/mol [1][2]
Appearance White to off-white or pale pink solid/powder
Melting Point 274 °C (decomposes)
Topological Polar Surface Area 49.3 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Protein Binding 32.2%

Operational and Disposal Plans

Personal Protective Equipment (PPE)

Given that Gimeracil is an antineoplastic agent, stringent measures must be taken to prevent exposure. The following personal protective equipment is mandatory when handling this compound.

Core PPE Requirements:

  • Gloves: Two pairs of chemotherapy-rated gloves are required. Change the outer glove immediately if contaminated, and change both pairs regularly (e.g., every 30-60 minutes).

  • Gown: A disposable, solid-front gown that is resistant to permeability by hazardous drugs.

  • Eye and Face Protection: Safety goggles or a face shield should be used where there is a potential for splashing.

  • Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95) is necessary. All handling of the solid compound should be performed in a certified chemical fume hood or biological safety cabinet.

// Diagram Specifications graph [bgcolor="#FFFFFF", size="10,5!", dpi=72]; node [color="#4285F4", penwidth=2]; edge [penwidth=1.5]; } . Caption: PPE donning and doffing workflow for handling this compound.

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Transport the sealed container in a secondary, shatterproof container to the designated storage area.

  • Store this compound in a refrigerator at 2-8°C, in a clearly labeled, sealed container within a designated area for hazardous drugs.

Handling and Preparation of Solutions:

  • All handling of this compound powder must be conducted within a chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of airborne particles.

  • Before handling, ensure a chemotherapy spill kit is readily accessible.

  • Wear all required PPE as specified above.

  • When weighing the compound, use a plastic-backed absorbent pad to line the work surface.

  • To prepare solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • After preparation, wipe the exterior of the container with a decontaminating solution (e.g., 70% isopropyl alcohol) and place it in a sealed, labeled secondary container for transport.

In Case of a Spill:

  • Alert others in the immediate area.

  • If the spill is small (less than 5 ml), personnel with appropriate PPE and a spill kit can manage the cleanup.

  • For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

  • Use absorbent pads from the spill kit to contain the spill, then clean the area with a detergent solution followed by water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

This compound is classified as an antineoplastic and potentially hazardous drug; therefore, all waste generated must be handled as hazardous waste.

Waste Segregation and Disposal:

  • Non-trace Contaminated Waste: Unused or expired this compound, stock solutions, and materials from a large spill cleanup are considered non-trace (bulk) chemotherapy waste. This waste must be collected in a designated, sealed, and labeled hazardous waste container for collection by the institution's EHS.

  • Trace Contaminated Waste: Items with trace amounts of contamination, such as empty vials, used gloves, gowns, and labware, should be disposed of in a designated chemotherapy waste container (often yellow or black).

  • Sharps: Needles and syringes used for handling this compound must be disposed of in a puncture-proof sharps container specifically designated for chemotherapy waste.

General Disposal Principles:

  • DO NOT dispose of this compound or its waste down the drain or in the regular trash.

  • All waste containers must be clearly labeled as "Chemotherapeutic Waste" or "Hazardous Waste" and include the chemical name.

  • When waste containers are three-quarters full, they should be securely sealed and a pickup should be scheduled with the EHS department.

// Diagram Specifications graph [bgcolor="#FFFFFF", size="10,5!", dpi=72]; node [color="#4285F4", penwidth=2]; edge [penwidth=1.5]; } . Caption: Waste segregation and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.